molecular formula C5H5N5 B1303138 [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine CAS No. 5915-16-2

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1303138
CAS No.: 5915-16-2
M. Wt: 135.13 g/mol
InChI Key: QOXCEADXSTZKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery. Its core structure is isoelectronic with the purine ring, allowing it to function as a potent bioisostere in the design of novel therapeutic agents . Researchers are actively investigating its applications in multiple disease areas. Recent studies have demonstrated that alkyl-substituted derivatives of this compound exhibit promising in vitro antitumor activity, functioning through a cytostatic effect that slows DNA replication and cancer cell division . The heterocyclic system also shows significant potential in infectious disease research; its analogs are effective inhibitors of Plasmodium falciparum, making it a valuable scaffold for antimalarial development . Furthermore, the triazolopyrimidine core possesses metal-chelating properties, forming complexes with metals like copper(II) that are explored for their magnetic and potential therapeutic activities . This combination of properties makes this compound a versatile and powerful building block for researchers developing new candidates in oncology, antiparasitic, and other therapeutic domains. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXCEADXSTZKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376975
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5915-16-2
Record name [1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-amine , a scaffold critical in medicinal chemistry due to its bioisosteric relationship with purines (adenine). This guide prioritizes the Chlorination-Displacement Route , the industry standard for generating diverse libraries of kinase inhibitors and adenosine receptor antagonists.

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for the purine ring system found in ATP. This substitution is pivotal in the design of CDK inhibitors, adenosine receptor antagonists, and tubulin polymerization promoters.

This guide details the synthesis of the 7-amine derivative. While direct cyclization is possible, the Stepwise Displacement Protocol (Hydroxyl


 Chloro 

Amine) is presented here as the primary method. This route offers superior versatility, allowing researchers to introduce complex amine substituents late in the synthetic sequence—a requirement for high-throughput SAR (Structure-Activity Relationship) profiling.

Part 1: Strategic Analysis & Regioselectivity

The Regiochemical Challenge: [1,5-a] vs. [4,3-a]

The synthesis involves the condensation of 3-amino-1,2,4-triazole (3-AT) with a 1,3-dielectrophile (e.g.,


-keto esters). A critical failure mode in this synthesis is the formation of the kinetic isomer, [1,2,4]triazolo[4,3-a]pyrimidine , rather than the desired thermodynamic [1,5-a]  isomer.
  • Kinetic Control: Reaction at neutral pH or low temperature often favors attack by the ring nitrogen N-2, leading to the [4,3-a] fusion.

  • Thermodynamic Control: Reaction in acidic media (e.g., glacial acetic acid) or at high temperatures promotes the Dimroth Rearrangement , converting the [4,3-a] isomer into the stable [1,5-a] system.

Mechanism: The Dimroth Rearrangement

Understanding this mechanism is essential for troubleshooting. If analytical data suggests the wrong isomer, the reaction conditions likely failed to drive this rearrangement.

DimrothRearrangement Isomer43 [4,3-a] Isomer (Kinetic Product) OpenInt Ring Opening (Imine Intermediate) Isomer43->OpenInt H+ / H2O Nucleophilic Attack Rotation Bond Rotation (Tautomerization) OpenInt->Rotation Equilibrium Isomer15 [1,5-a] Isomer (Thermodynamic Product) Rotation->Isomer15 Recyclization - H2O

Figure 1: The Dimroth Rearrangement pathway essential for securing the [1,5-a] fusion.

Part 2: Synthetic Protocol (The Versatile Route)

This protocol describes the synthesis of a 7-amino substituted derivative starting from 3-amino-1,2,4-triazole and ethyl acetoacetate. This yields the 5-methyl-7-substituted analog, a common model system.

Stage 1: Cyclocondensation to 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

This step forms the core ring system. The use of glacial acetic acid is mandatory to force the Dimroth rearrangement in situ.

  • Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial Acetic Acid (Solvent).

  • Conditions: Reflux (118°C) for 4–6 hours.

Protocol:

  • Dissolve 3-amino-1,2,4-triazole (8.4 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add ethyl acetoacetate (15.6 g, 120 mmol) dropwise.

  • Heat the mixture to reflux. A white precipitate typically forms as the reaction progresses.

  • Monitor by TLC (10% MeOH in DCM). The starting amine spot (polar) should disappear.

  • Workup: Cool to room temperature. Filter the solid precipitate. Wash the cake with cold ethanol and diethyl ether to remove unreacted keto-ester.

  • Yield: Expect 70–85% of a white solid (The 7-hydroxy tautomer, often existing as the 7-one in solid state).

Stage 2: Chlorination (Activation)

The 7-hydroxy group is a poor leaving group. We convert it to the 7-chloro analog using phosphorus oxychloride (


).
  • Reagents: Stage 1 Product (1.0 eq),

    
     (Excess, solvent/reagent).
    
  • Safety Note:

    
     is corrosive and reacts violently with water. Quench with extreme caution.
    

Protocol:

  • Place the 7-hydroxy compound (5.0 g) in a round-bottom flask.

  • Add

    
     (25 mL). Optional: Add catalytic N,N-dimethylaniline to accelerate the reaction.
    
  • Reflux (105°C) for 2–3 hours until the solution becomes clear.

  • Quench (Critical): Cool the reaction mixture. Pour slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Neutralize the aqueous slurry with solid

    
     or 
    
    
    
    to pH 7–8.
  • Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

    
     and concentrate.
    
  • Result: 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. (Yellowish solid, susceptible to hydrolysis; store in desiccator).

Stage 3: Nucleophilic Aromatic Substitution ( )

This step installs the desired amine at position 7.

  • Reagents: 7-Chloro intermediate (1.0 eq), Target Amine (1.2–2.0 eq), Triethylamine or DIPEA (2.0 eq), Ethanol or Isopropanol (Solvent).

Protocol:

  • Dissolve the 7-chloro intermediate (1.0 mmol) in Ethanol (5 mL).

  • Add the target amine (e.g., benzylamine, morpholine, or ammonia for primary amine) (1.2 mmol).

  • Add DIPEA (2.0 mmol) to scavenge HCl.

  • Heat to 60–80°C for 1–2 hours. Reaction is usually rapid.

  • Workup: Concentrate the solvent. Resuspend in water. Filter the precipitate (if solid) or extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH).

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, you must distinguish the product from the [4,3-a] isomer.

1H NMR Diagnostic Shift

The bridgehead proton (or the substituent at position 5) differs significantly between isomers due to the anisotropic effect of the bridgehead nitrogen.

Feature[1,5-a] Isomer (Target)[4,3-a] Isomer (Impurity)
H-2 (Triazole) Typically

8.3 - 8.6 ppm
Typically upfield (

< 8.3 ppm)
Stability Stable in acid/baseRearranges in acid/base
15N NMR (HMBC) - The Gold Standard

If accessible, 1H-15N HMBC is definitive.

  • [1,5-a] Isomer: The triazole proton (H-2) shows correlations to nitrogens N-1 and N-3.

  • [4,3-a] Isomer: The triazole proton shows different connectivity patterns due to the bridgehead nitrogen position.

Part 4: Workflow Visualization

SynthesisWorkflow Start 3-Amino-1,2,4-triazole + Ethyl Acetoacetate Cyclization Cyclization (Reflux AcOH) *Dimroth Rearrangement* Start->Cyclization 118°C, 4h Intermediate1 7-Hydroxy Intermediate (Tautomer: 7-One) Cyclization->Intermediate1 Precipitation Activation Activation (POCl3) Intermediate1->Activation Dehydration Intermediate2 7-Chloro Intermediate (Electrophilic Scaffold) Activation->Intermediate2 Quench/Extract Substitution SnAr Displacement (R-NH2 / DIPEA) Intermediate2->Substitution Nucleophilic Attack Final This compound Substitution->Final Purification

Figure 2: Stepwise synthesis workflow for generating 7-amino substituted libraries.

References

  • Ballatore, C., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry. A comprehensive review of the scaffold's medicinal applications.

  • Salgado, A., et al. (2010).[1] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry. The definitive guide on structural validation.

  • Desai, N.C., et al. (2020). "Discovery of [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor."[2] Bioorganic Chemistry. Provides detailed experimental protocols for the condensation and substitution steps.

  • Fischer, G. (2021). "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Chemistry of Heterocyclic Compounds. Detailed mechanistic insight into the rearrangement essential for this synthesis.

Sources

The Triazolo[1,5-a]pyrimidine Scaffold: A Physicochemical & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The physicochemical properties of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are detailed below. This guide is structured to serve as a high-level technical resource for drug discovery scientists.

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold represents a privileged bicyclic heteroaromatic system in medicinal chemistry. Structurally defined as an aza-indolizine , it is isoelectronic with purine but possesses distinct electronic vectors and solubility profiles that allow it to overcome common liabilities associated with classical purine mimetics.

This guide analyzes the TP scaffold’s core physicochemical properties, its unique "flipped" binding modes in kinase pockets, and its utility as a bioisostere for both purines and carboxylic acids.

Structural & Electronic Architecture

Nomenclature and Numbering

Unlike purines, the numbering of the TP scaffold typically initiates at the triazole nitrogen. The bridgehead nitrogen is designated as position 4 . This is critical for interpreting Structure-Activity Relationships (SAR).

  • Positions 1, 3, 4: Nitrogen atoms.[1][2][3]

  • Positions 2: Carbon (Triazole ring).[1][2][4][5]

  • Positions 5, 6, 7: Carbons (Pyrimidine ring).[3]

  • Bridgehead: N4 (Fusion point).

Electronic Distribution (Aza-Indolizine Character)

The TP scaffold fuses an electron-rich five-membered triazole ring (6


-electrons) with an electron-deficient six-membered pyrimidine ring (4 

-electrons).[2]
  • Dipole Moment: The system exhibits a strong intrinsic dipole, directing electron density toward the bridgehead and the triazole nitrogens.

  • N3 Basicity: The nitrogen at position 3 (N3) is the most basic and serves as the primary Hydrogen Bond Acceptor (HBA). It is also the primary site for metal coordination (e.g., in ruthenium or platinum anticancer complexes).

  • Aromaticity: While aromatic, the degree of aromaticity is lower than that of pure indolizines, facilitating specific metabolic oxidation pathways at the C-5 or C-7 positions depending on substitution.

Visualization: Electronic & Numbering Map

The following diagram illustrates the core numbering and electronic vectors.

TP_Structure Figure 1: [1,2,4]Triazolo[1,5-a]pyrimidine Numbering & Electronic Features N1 N1 C2 C2 N1->C2 N3 N3 (HBA) C2->N3 N4 N4 (Bridge) N3->N4 N4->N1 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Physicochemical Profile

The TP scaffold offers a "Goldilocks" zone for druggability—sufficiently polar to be soluble but lipophilic enough for membrane permeability.

Key Metrics Table
PropertyValue / CharacteristicImplication for Drug Design
LogP (Core) ~0.5 - 1.2 (Unsubstituted)Highly tunable. Lipophilicity increases predictably with alkyl/aryl substitution.
H-Bond Donors 0 (Core)Excellent CNS penetration potential due to low HBD count.
H-Bond Acceptors 3 (N1, N3, N4)N3 is the dominant acceptor for interaction with kinase hinge regions.
Aqueous Solubility Moderate to HighSuperior to many fused bicyclic systems; often does not require solubilizing side chains.
Metabolic Stability High (Ring System)The core is resistant to hydrolysis. Oxidation typically occurs on alkyl substituents rather than the ring.
pKa (Conjugate Acid) ~1.5 - 2.5 (N3)Weakly basic. Remains neutral at physiological pH (7.4), aiding passive diffusion.
Isosteric Versatility[2]
  • Purine Bioisostere: The TP scaffold mimics the adenine core of ATP. However, X-ray crystallography (e.g., in MetAP-2 or CDK2) reveals it often binds in a flipped orientation (180° rotation) relative to purines. This allows access to novel hydrophobic pockets that classical purines cannot reach.

  • Carboxylic Acid Bioisostere: Specific substituted TPs (e.g., hydroxy-substituted tautomers) possess acidic pKa values (~4.6) and have been successfully used to replace carboxylic acids in Fatty Acid Binding Protein (FABP4) inhibitors, improving permeability while maintaining electrostatic interactions.

Synthetic Accessibility & Protocols

The synthesis of the TP scaffold is robust, allowing for convergent assembly. The three primary routes are detailed below.

Synthetic Pathways Diagram[2][6]

Synthesis_Routes cluster_RouteA Route A: Cyclocondensation cluster_RouteB Route B: Oxidative Cyclization cluster_RouteC Route C: Dimroth Rearrangement Aminotriazole 3-Amino-1,2,4-triazole TP_Core [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Product) Aminotriazole->TP_Core + Dicarbonyl Reflux (AcOH) Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Aminopyrimidine 2-Aminopyrimidine Aminopyrimidine->TP_Core + DMF-DMA Oxidative Closure DMFDMA DMF-DMA / Hydroxylamine Hydrazinyl 2-Hydrazinylpyrimidine Triazolo43 [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Product) Hydrazinyl->Triazolo43 + Orthoester Triazolo43->TP_Core Acid/Base Rearrangement

Figure 2: Primary synthetic routes to the triazolo[1,5-a]pyrimidine scaffold.

Standard Experimental Protocol (Route A)

Objective: Synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.

  • Reagents: 3-Amino-1,2,4-triazole (1.0 eq), Acetylacetone (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 3-amino-1,2,4-triazole (8.4 g, 0.1 mol) in glacial acetic acid (30 mL).

    • Add acetylacetone (11.0 g, 0.11 mol) dropwise at room temperature.

    • Heat the mixture to reflux (118°C) for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for bridgehead methyl singlets (~2.5-2.7 ppm) and the aromatic proton at C6 (~7.0 ppm).

    • Mechanistic Note: This reaction is regioselective. The exocyclic amine of the triazole attacks the carbonyl, followed by ring closure at the ring nitrogen (N2 of the triazole), forming the [1,5-a] fused system directly.

Biological Applications & Case Studies

Kinase Inhibition (CDK2 / PI3K)

The TP scaffold is a proven ATP-competitive inhibitor.

  • Mechanism: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Leu83 in CDK2).

  • Advantage: Unlike purines, the TP scaffold lacks the N7/N9 tautomerism, providing a "locked" conformation that reduces entropic penalty upon binding.

  • Case Study: In CDK2 inhibitors, replacing the purine core with TP resulted in maintained potency but improved selectivity against GSK-3

    
     due to subtle differences in the hydrophobic cleft occupancy.
    
Microtubule Stabilization (Cevipabulin)

Cevipabulin (TTI-237) utilizes the TP scaffold to bind the vinca domain of tubulin.

  • Differentiation: Unlike Taxol (large, complex natural product), Cevipabulin is a low molecular weight synthetic small molecule.

  • Property: It retains activity in P-gp overexpressing (multidrug-resistant) tumor lines, a direct consequence of the TP scaffold's favorable lipophilicity and lack of P-gp recognition motifs.

Antimalarial Agents (DHODH Inhibitors)

Compounds like DSM-265 target Dihydroorotate Dehydrogenase (DHODH).

  • Solubility: The TP core allows for high LogD (~3.[2]6) necessary for parasite penetration while maintaining sufficient aqueous solubility (>70 µM) for oral bioavailability.

  • Metabolic Stability: The scaffold is highly stable in human liver microsomes (low intrinsic clearance), contributing to a long half-life in clinical trials.

References

  • General Properties & Synthesis

    • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[2][4][6] (2018).[7] National Institutes of Health. Link

  • Antimicrobial & Metabolic Stability

    • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents. (2017). PMC. Link

  • Anticancer & Tubulin Targeting

    • Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents.[5][8] (2019).[5][7] PubMed.[2] Link

  • Isosteric Replacement & Binding Modes

    • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers.[3] (2006).[3] ResearchGate. Link

  • Antimalarial Applications (DSM-265)

    • DSM265, a Novel Drug for Single-Dose Cure of Plasmodium falciparum Malaria. (2015).[2][7][9] Lancet Infect Dis. Link

Sources

screening for biological activity oftriazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Screening of Triazolo[1,5-a]pyrimidine Scaffolds

Executive Summary

The triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines.[1] This structural mimicry allows these derivatives to interrogate ATP-binding pockets of kinases (e.g., CDK2, EGFR) and interact with nucleotide-dependent enzymes (e.g., DNA gyrase, DHFR). Furthermore, recent SAR (Structure-Activity Relationship) campaigns have validated their efficacy as tubulin polymerization inhibitors, targeting the colchicine-binding site.

This technical guide provides a rigorous, validated screening cascade for researchers developing these derivatives. It moves beyond standard protocols to address specific physicochemical challenges—such as solubility and stacking interactions—inherent to this planar aromatic system.

Chapter 1: The Pharmacophore & Rational Design

Before screening, one must understand why the molecule acts. The triazolo[1,5-a]pyrimidine core is an aza-indolizine system.[2] Its bridgehead nitrogen (N1) and the pyrimidine nitrogens create a high dipole moment and specific H-bond acceptor capabilities essential for target engagement.

Structural Logic & SAR Map

The biological activity is strictly governed by substitution patterns.

  • C7 Position: Critical for steric fit into the ATP-binding cleft of kinases. Bulky aryl groups here often improve selectivity but decrease water solubility.

  • C5 Position: Often exploited for hydrophobic interactions (e.g., with the hydrophobic back pocket of CDK2).

  • C2 Position: A key vector for tuning electronic properties and metabolic stability.

Visualization 1: SAR Logic of Triazolo[1,5-a]pyrimidine

SAR_Logic Core Triazolo[1,5-a]pyrimidine Core Scaffold C7 C7 Position (Kinase Selectivity) Core->C7 Steric Bulk C5 C5 Position (Hydrophobic Pocket) Core->C5 Lipophilicity C2 C2 Position (Electronic Tuning) Core->C2 Metabolic Stability N_Bridge Bridgehead N (H-Bond Acceptor) Core->N_Bridge Target Binding ATP Cleft ATP Cleft C7->ATP Cleft Interacts with Tubulin Colchicine Site Tubulin Colchicine Site C5->Tubulin Colchicine Site Occupies

Caption: SAR map highlighting critical substitution vectors on the triazolo[1,5-a]pyrimidine core for targeted biological activity.

Chapter 2: The Screening Cascade (Workflow)

To maximize resource efficiency, a funnel approach is required. We prioritize In Silico filtering to reduce the synthesis burden, followed by high-throughput phenotypic screens, and finally, target deconvolution.

Visualization 2: Integrated Screening Workflow

Screening_Cascade cluster_0 Phase 1: In Silico Filter cluster_1 Phase 2: Phenotypic Screen cluster_2 Phase 3: Target Validation Docking Molecular Docking (CDK2 / Tubulin / Gyrase) ADMET ADMET Prediction (Lipinski / Solubility) Docking->ADMET Select Top 10% MTT Cytotoxicity Assay (MTT / SRB) ADMET->MTT Synthesis MIC Antimicrobial Screen (Broth Microdilution) MTT->MIC Parallel Screen Kinase Enzymatic Assay (CDK2 / EGFR Inhibition) MTT->Kinase If Cytotoxic Tubulin Tubulin Polymerization Assay MTT->Tubulin If Cytotoxic FlowCyt Flow Cytometry (Cell Cycle / Apoptosis) Kinase->FlowCyt Confirm Mechanism

Caption: A strategic screening cascade moving from computational prediction to phenotypic validation and mechanistic confirmation.

Chapter 3: Primary Screening Protocols

Solubility Management (Crucial Step)
  • The Challenge: Triazolo[1,5-a]pyrimidines, especially 5,7-diaryl derivatives, exhibit strong

    
    -
    
    
    
    stacking, leading to poor aqueous solubility.
  • The Fix: Dissolve stock solutions in 100% DMSO at 10-50 mM. For assays, ensure the final DMSO concentration is <0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Validation: Check for precipitation in the culture medium before adding cells using light microscopy.

In Vitro Cytotoxicity (MTT/SRB Assay)

This assay determines the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., HCT-116, MCF-7, HeLa).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add serial dilutions of the derivative (0.01 µM – 100 µM). Include 5-Fluorouracil or Doxorubicin as a positive control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • MTT: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

    • SRB (Preferred for adherent cells): Fix with TCA, stain with Sulforhodamine B, wash with acetic acid, solubilize in Tris base. Read at 510 nm.

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal dose-response).

Antimicrobial Screening (MIC Determination)

Given the scaffold's inhibition of DNA gyrase, antimicrobial activity is a secondary but high-value screen.

Protocol:

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to

    
     CFU/mL.
    
  • Dilution: Use Muller-Hinton broth. Prepare 2-fold serial dilutions of the compound.

  • Controls: Positive: Ciprofloxacin ; Negative: DMSO vehicle.

  • Endpoint: The lowest concentration showing no visible growth after 24h is the MIC.

Chapter 4: Target Deconvolution & Mechanism

Once a "hit" (IC50 < 10 µM) is identified, you must validate the mechanism.

Tubulin Polymerization Assay

Many triazolo[1,5-a]pyrimidines bind to the colchicine site, preventing microtubule assembly.

  • Method: Use a fluorescence-based kit (>99% pure tubulin).

  • Reaction: Mix tubulin with GTP and the test compound at 37°C.

  • Readout: Measure fluorescence enhancement (Ex: 360 nm / Em: 420 nm) over 60 minutes.

  • Result Interpretation:

    • Destabilizers (Colchicine-like): Decrease in Vmax and final fluorescence.

    • Stabilizers (Taxol-like): Increase in polymerization rate.

Kinase Profiling (CDK2/Cyclin E)
  • Method: ADP-Glo™ or radiometric

    
    P-ATP assay.
    
  • Logic: These derivatives often compete with ATP.

  • Protocol: Incubate kinase, substrate (e.g., Histone H1), and compound. Add ATP. Measure ADP production or phosphate transfer.

  • Data: Compare IC50 against a known inhibitor like Roscovitine .

Flow Cytometry (Cell Cycle Analysis)

To confirm the target, analyze the cell cycle distribution.

  • Tubulin Inhibitors: Cause arrest in the G2/M phase (cells cannot pull chromosomes apart).

  • CDK Inhibitors: May cause G1/S or G2/M arrest depending on the specific CDK inhibited.

  • Protocol: Fix cells in 70% ethanol -> Treat with RNase A -> Stain with Propidium Iodide (PI) -> Analyze DNA content.

Summary of Quantitative Expectations

AssayMetricPotent Range (Hit)Moderate RangeReference Drug
Cytotoxicity (MTT) IC50< 1.0 µM1.0 - 10.0 µMDoxorubicin / 5-FU
Antimicrobial (MIC) MIC< 4 µg/mL4 - 32 µg/mLCiprofloxacin
Tubulin Inhibition IC50< 2.0 µM2.0 - 10.0 µMColchicine / Combretastatin A-4
Kinase Inhibition IC50< 100 nM100 - 500 nMRoscovitine / Staurosporine

References

  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. [Link]

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH) / PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. National Institutes of Health (NIH) / PMC. [Link]

  • Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803. MDPI. [Link]

Sources

Technical Guide: Mechanism of Action of Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic class in medicinal chemistry, distinguished by its bioisosteric relationship to purines.[1][2][3] While historically explored for cardiovascular applications (e.g., Trapidil), modern research has repositioned this scaffold as a potent modulator of microtubule dynamics and metabolic enzymes .

This guide dissects the dualistic mechanism of action (MoA) of triazolo[1,5-a]pyrimidines:

  • Anticancer: Direct binding to the colchicine-site of

    
    -tubulin, inducing microtubule depolymerization and G2/M cell cycle arrest.
    
  • Antiparasitic: Selective inhibition of Dihydroorotate Dehydrogenase (DHODH) in Plasmodium species and proteasome inhibition in kinetoplastids.

Chemical Architecture & SAR Logic

The triazolo[1,5-a]pyrimidine core is a fused bicyclic system comprising an electron-rich triazole ring fused to an electron-deficient pyrimidine ring. This uneven electron distribution creates a polarized scaffold ideal for


-stacking interactions within hydrophobic pockets of enzymes and receptors.
Core SAR Drivers
  • Purine Bioisosterism: The N1, N3, and N4 nitrogens mimic the N1, N3, and N7/N9 of purines, allowing these compounds to hijack ATP-binding sites in kinases (e.g., CDK2, PI3K).

  • The C-7 "Anchor" (Tubulin Targeting):

    • Substitution at the C-7 position is the critical determinant for tubulin affinity.

    • Key Moiety: A bulky, lipophilic group—most notably the 3,4,5-trimethoxyphenyl ring—is essential. This moiety mimics the A-ring of colchicine, anchoring the molecule into the hydrophobic pocket at the

      
      -
      
      
      
      tubulin interface.
  • The C-2 "Tail" (Solubility & Selectivity): Modifications here (e.g., amine or alkyl groups) modulate physicochemical properties (LogP, solubility) and fine-tune steric fit without disrupting the primary binding mode.

Primary Mechanism: Microtubule Destabilization (Anticancer)

The dominant anticancer mechanism of triazolo[1,5-a]pyrimidines is the disruption of the mitotic spindle, leading to mitotic catastrophe.

The Binding Event

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), most active triazolo[1,5-a]pyrimidines bind to the colchicine-binding site .

  • Interaction: The compound inserts between the

    
    - and 
    
    
    
    -tubulin subunits.
  • Conformational Change: Binding induces a curved conformation in the tubulin dimer, preventing it from straightening—a step required for incorporation into the growing microtubule lattice.

  • Net Effect: Net depolymerization of microtubules occurs. The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).

Downstream Signaling Cascade
  • G2/M Arrest: The cell accumulates in the G2/M phase as it cannot satisfy the SAC.

  • Apoptosis: Prolonged arrest leads to the phosphorylation of Bcl-2 (inactivation) and upregulation of Bax, triggering cytochrome c release and caspase-dependent apoptosis.

  • Vascular Disruption: Similar to combretastatin A-4, these agents can collapse the cytoskeleton of endothelial cells in tumor vasculature, causing blood flow shutdown and tumor necrosis.

The "Cevipabulin" Exception

A notable subclass (e.g., TTI-237/Cevipabulin) exhibits a unique MoA. While structurally related, TTI-237 binds to the vinca site and, paradoxically, can promote aberrant polymerization or depolymerization depending on concentration. This highlights the scaffold's versatility based on specific substitution patterns.[4]

Secondary Mechanism: Metabolic Enzyme Targeting (Antiparasitic)

In the context of infectious disease, the scaffold shifts targets from structural proteins to essential metabolic enzymes.

DHODH Inhibition (Malaria)

In Plasmodium falciparum, triazolo[1,5-a]pyrimidines (e.g., DSM265) act as selective inhibitors of Dihydroorotate Dehydrogenase (DHODH) .

  • Pathway: De novo pyrimidine biosynthesis.[3] Plasmodium lacks the salvage pathway present in humans, making DHODH essential for survival.

  • Mechanism: The scaffold binds to the ubiquinone-binding tunnel of the enzyme, blocking the oxidation of dihydroorotate to orotate. This halts DNA/RNA synthesis in the parasite.

Proteasome Inhibition (Kinetoplastids)

For Chagas disease and Leishmaniasis, derivatives like GNF6702 act as non-competitive inhibitors of the kinetoplastid proteasome, causing accumulation of toxic proteins and parasite death without affecting the mammalian host proteasome.

Experimental Validation Framework

To validate this MoA, the following self-validating protocols are recommended. These are designed to distinguish between general cytotoxicity and specific microtubule targeting.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

  • Reagent Prep:

    • Purified Porcine Brain Tubulin (>99% pure).

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.

    • Control: Colchicine (5 µM) as positive control; DMSO as vehicle.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add test compound (varying concentrations, e.g., 0.1 - 10 µM) to wells.

    • Add cold tubulin reaction mix (final conc. 3 mg/mL) to initiate.

  • Data Acquisition:

    • Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Polymerization manifests as an increase in OD340 (turbidity).

    • Valid Result: A flat line or significantly reduced slope compared to vehicle indicates inhibition.

    • Self-Validation: If Colchicine does not inhibit polymerization, the tubulin batch is compromised.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm G2/M arrest, the hallmark of tubulin inhibitors.

  • Cell Treatment:

    • Treat HeLa or A549 cells with compound at IC₉₀ concentration for 24 hours.

  • Fixation:

    • Harvest cells (trypsinize), wash with PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C for >2 hours.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

    • Incubate 30 mins at RT in dark.

  • Acquisition:

    • Analyze on flow cytometer (excitation 488 nm, emission ~600 nm).

    • Collect 10,000 events.

  • Analysis:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Result: A significant shift of population from G1 to G2/M (e.g., >40% in G2/M vs <15% in control) confirms mitotic arrest.

Data Summary: Comparative Potency

The following table summarizes representative IC50 values for key triazolo[1,5-a]pyrimidine derivatives compared to standards.

Compound ClassTargetCell Line / EnzymeIC50 / KdReference Standard
7-(3,4,5-trimethoxyphenyl) Tubulin (Colchicine Site)HeLa (Cervical Cancer)0.03 - 0.06 µMCA-4 (0.02 µM)
2,7-diaryl derivatives Tubulin (Polymerization)Tubulin (Cell-free)1.5 - 3.0 µMColchicine (2.0 µM)
DSM265 PfDHODHP. falciparum0.009 µMAtovaquone (Control)
GNF6702 ProteasomeT. cruzi0.010 µMBenznidazole

Visualizations

Diagram 1: Mechanism of Tubulin Destabilization

This diagram illustrates the pathway from molecular binding to cellular apoptosis.

Tubulin_Inhibition Compound Triazolo[1,5-a]pyrimidine (3,4,5-trimethoxy motif) Tubulin Tubulin Heterodimer (Colchicine Binding Site) Compound->Tubulin Binds ConfChange Conformational Change (Curved Dimer) Tubulin->ConfChange Induces PolyInhib Inhibition of Microtubule Polymerization ConfChange->PolyInhib Prevents Assembly SpindleFail Mitotic Spindle Defect PolyInhib->SpindleFail Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation SpindleFail->SAC Triggers G2M G2/M Cell Cycle Arrest SAC->G2M Halts Cycle Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Apoptosis Caspase-Mediated Apoptosis Bcl2->Apoptosis Initiates

Caption: Signal transduction pathway initiated by triazolo[1,5-a]pyrimidine binding to tubulin.[5]

Diagram 2: Experimental Validation Workflow

A logical flow for validating the mechanism of a new derivative.

Validation_Workflow Start New Derivative Synthesis Step1 Primary Screen: Cytotoxicity (MTT/MTS) Start->Step1 Step2 Phenotypic Check: Cell Cycle (FACS) Step1->Step2 IC50 < 1 µM Decision G2/M Arrest? Step2->Decision Step3 Target Validation: Tubulin Polymerization Assay Decision->Step3 Yes AltPath Check Kinase Panel (CDK2/PI3K) Decision->AltPath No (G1/S Arrest) Step4 Binding Mode: Colchicine Competition Step3->Step4 Confirmed Inhibition

Caption: Decision tree for experimentally validating the mechanism of action.

References

  • Ballatore, C. et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." eScholarship. Link

  • Wang, L. et al. (2019). "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents." Bioorganic Chemistry. Link

  • Zhang, S. et al. (2021). "Discovery of highly potent tubulin polymerization inhibitors... novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines."[6][7] European Journal of Medicinal Chemistry. Link

  • Phillips, M.A. et al. (2015). "DSM265: A novel drug for single-dose cure of Plasmodium falciparum malaria." The Lancet Infectious Diseases. (Referenced via context of DHODH inhibitors).
  • Khraiwesh, M. et al. (2016). "Antileishmanial activity of GNF6702." Nature. (Referenced via context of Proteasome inhibitors).
  • Nathubhai, A. et al. (2022). "Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines...". Journal of Medicinal Chemistry. Link

Sources

triazolo[1,5-a]pyrimidin-7-amine as a purine bioisostere in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of triazolo[1,5-a]pyrimidin-7-amine as a high-value purine bioisostere. This document is structured for medicinal chemists and drug discovery scientists, focusing on structural rationale, synthetic viability, and validated binding modes.

Scaffold Class: Aza-indolizines | Primary Application: Purine Bioisosterism | Key Targets: Kinases, Adenosine Receptors, MetAP-2

Executive Summary: The Bioisosteric Rationale

The purine scaffold (imidazo[4,5-d]pyrimidine) is the "privileged structure" of nature, forming the core of ATP, GTP, and nucleic acids. However, its ubiquity presents a double-edged sword in drug design: selectivity and metabolic liability (e.g., oxidation at C-8, glycosidic bond cleavage).

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold offers a sophisticated solution. As a fused 5,6-bicyclic system with a bridgehead nitrogen, it is isoelectronic with purine but possesses distinct advantages:

  • Aromaticity Modulation: The bridgehead nitrogen (N4) creates a continuous 10-

    
     electron system, but with altered electron density maps compared to purine, allowing for tunable 
    
    
    
    -stacking interactions.
  • Tautomeric Locking: Unlike purines which often exhibit N7/N9 annular tautomerism, the TP scaffold is tautomerically fixed in the ring system, providing a defined pharmacophore for receptor binding.

  • Intellectual Property (IP): It provides a distinct chemical space, often bypassing crowded purine patent landscapes while maintaining hinge-binding capability.

Structural Anatomy & Overlay

To effectively deploy this bioisostere, one must understand the atom-for-atom mapping between Adenine (the endogenous ligand) and the Triazolo[1,5-a]pyrimidin-7-amine surrogate.

Electronic and Steric Mapping
  • H-Bond Acceptors: The N3 of the TP scaffold spatially mimics the N1 of adenine (a critical hinge binder in kinases).

  • H-Bond Donors: The exocyclic amine at position 7 (TP numbering) mimics the exocyclic amine at position 6 (Adenine numbering).

  • The "Flip" Phenomenon: Depending on the target pocket's steric constraints, the TP scaffold can bind in a "flipped" orientation (rotated 180°) relative to purine, presenting N1 (TP) instead of N3 (TP) to the hinge region.

Visualization: Bioisosteric Superposition

The following diagram illustrates the structural correspondence and the numbering shift that chemists must account for.

Figure 1: Pharmacophore mapping between Adenine and Triazolo[1,5-a]pyrimidin-7-amine. Note the correspondence of the H-bond donor/acceptor motif critical for kinase hinge binding.

Synthetic Architectures & Regiocontrol

The synthesis of 7-amino-triazolo[1,5-a]pyrimidines is chemically elegant but prone to regiochemical pitfalls. The most common error is the formation of the [4,3-a] isomer or the incorrect substitution pattern due to the ambident nucleophilicity of the starting aminotriazole.

The "Self-Validating" Synthetic Protocol

To ensure the formation of the thermodynamically stable [1,5-a] isomer, one must account for the Dimroth Rearrangement .

Protocol: Condensation & Rearrangement

  • Precursor: 3-amino-1,2,4-triazole.[1][2][3]

  • Electrophile: Alkoxymethylene nitriles (e.g., ethoxymethylenemalononitrile) are preferred for direct access to amino-cyano derivatives. Alternatively,

    
    -keto esters yield 7-oxo derivatives which must be converted.
    
  • Reaction Conditions:

    • Kinetic Control: Neutral/Mild conditions often yield the [4,3-a] isomer.

    • Thermodynamic Control (Required): Reflux in glacial acetic acid or basic conditions promotes the Dimroth rearrangement, converting any [4,3-a] intermediate into the desired [1,5-a] scaffold.

Synthetic Workflow Diagram

This workflow ensures the correct regiochemistry is locked in.

Synthesis_Workflow cluster_check QC Checkpoint Start 3-amino-1,2,4-triazole Intermediate Intermediate: [1,2,4]Triazolo[4,3-a]pyrimidine (Kinetic Product) Start->Intermediate Condensation Reagent + 1,3-Electrophile (e.g., Ethoxymethylenemalononitrile) Reagent->Intermediate Rearrangement Dimroth Rearrangement (Acid/Base, Heat) Intermediate->Rearrangement Isomerization Final Target Scaffold: [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (Thermodynamic Product) Rearrangement->Final Ring Opening/Closing Validation 15N-HMBC NMR Distinguishes N4 (bridge) vs N-non-bridge Final->Validation

Figure 2: Synthetic pathway emphasizing the critical Dimroth rearrangement step to ensure [1,5-a] regioselectivity.

Medicinal Chemistry Case Studies

Kinase Inhibition (CDK2)

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the TP scaffold has been successfully used to replace the purine core of Roscovitine .[4]

  • Mechanism: The 7-amine acts as the H-bond donor to the backbone carbonyl of the hinge region (e.g., Leu83 in CDK2), while N3 accepts a hydrogen bond from the backbone amide.

  • Advantage: The TP scaffold allows for unique substitution at the C5 position (equivalent to C2 of purine) to access the ribose-binding pocket or solvent front, often improving solubility compared to the rigid purine.

MetAP-2 Inhibitors (The "Flip")

Research into Methionine Aminopeptidase-2 (MetAP-2) inhibitors revealed a fascinating property of the TP scaffold.

  • Observation: When replacing a purine with TP, X-ray crystallography showed the TP ring bound in a 180° flipped orientation .

  • Implication: This flip placed the bridgehead nitrogen in a different vector, altering the exit vector of substituents. This highlights the importance of re-verifying binding modes (via crystallography or docking) when scaffold hopping from purine to TP.

Experimental Protocol: General Synthesis of 7-Amino Derivative

Standard Operating Procedure (SOP) for Bench Scientists.

Objective: Synthesis of 7-amino-6-cyano-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine.

  • Reagents:

    • 3-Amino-5-methyl-1,2,4-triazole (1.0 eq)[3]

    • Ethoxymethylenemalononitrile (1.1 eq)

    • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Piperidine (cat).

  • Procedure:

    • Dissolve the aminotriazole in AcOH.

    • Add ethoxymethylenemalononitrile dropwise.

    • Reflux for 4–6 hours. Note: Reflux is critical to drive the Dimroth rearrangement if the [4,3-a] isomer forms kinetically.

    • Cool to room temperature.[5] The product typically precipitates.

  • Work-up:

    • Filter the solid.[6]

    • Wash with cold ethanol and diethyl ether.

    • Recrystallize from DMF/Ethanol if necessary.

  • Validation (Self-Check):

    • 1H NMR: Look for the absence of the methine proton from the starting material and the presence of the distinct aromatic signals of the pyrimidine ring.

    • Regio-check: If possible, run a 15N-HMBC. The bridgehead nitrogen (N4) in the [1,5-a] isomer has a distinct chemical shift compared to the non-bridgehead nitrogens in the [4,3-a] isomer.

Comparison Data: Purine vs. TP

The following table summarizes the physicochemical shifts when moving from Purine to TP.

FeaturePurine (Adenine core)Triazolo[1,5-a]pyrimidineDrug Design Impact
H-Bond Pattern Donor (N6) / Acceptor (N1, N7)Donor (C7-NH2) / Acceptor (N3)Similar hinge binding; TP lacks N7-equivalent acceptor in same vector.
Tautomerism High (N7-H / N9-H)None (Fixed Ring System)TP offers lower entropic penalty upon binding.
Solubility Generally LowModerate to HighTP derivatives often show improved logP/logD profiles.
Metabolic Stability Prone to C8-oxidationStable at equivalent positionTP improves half-life (

).

References

  • Potent CDK2 Inhibitors: Bioorganic & Medicinal Chemistry Letters, "Discovery of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine based CDK2 inhibitors."

  • Scaffold Review: European Journal of Medicinal Chemistry, "1,2,4-Triazolo[1,5-a]pyrimidines in drug design."

  • MetAP-2 Binding Mode: Journal of Medicinal Chemistry, "Structure-Based Design of Methionine Aminopeptidase-2 Inhibitors."

  • Dimroth Rearrangement Mechanism: Journal of Heterocyclic Chemistry, "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines."

  • GABA-A Modulators: European Journal of Medicinal Chemistry, "Discovery of [1,2,4]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor."

Sources

Technical Guide: Preliminary Structure-Activity Relationship (SAR) Studies of Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary structure-activity relationship (SAR) studies of triazolo[1,5-a]pyrimidines.

Executive Summary

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines. This fused bicyclic system—comprising an electron-rich triazole ring fused to an electron-deficient pyrimidine ring—exhibits a distinct "aza-indolizine" electronic character.

This guide analyzes the structure-activity relationships (SAR) of this scaffold across two primary therapeutic axes: anticancer activity (specifically tubulin polymerization promotion and CDK2 inhibition) and antimicrobial potency . It provides validated synthetic protocols and mechanistic insights for researchers optimizing this core for drug discovery.

Chemical Foundation & Synthetic Strategy[1]

Scaffold Architecture and Numbering

To understand the SAR, one must first master the numbering scheme. The standard IUPAC numbering for the [1,5-a] fused system assigns the bridgehead nitrogen as position 4.

  • Positions 2 & 3: Located on the triazole ring.

  • Positions 5, 6, & 7: Located on the pyrimidine ring.[1]

  • Pharmacophore Relevance: The C-5, C-6, and C-7 positions are the primary vectors for SAR exploration, determining steric fit and electronic complementarity with biological targets.

Validated Synthetic Workflow

The most robust method for constructing this scaffold is the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-electrophiles (e.g.,


-keto esters, chalcones, or 1,3-diketones).
DOT Visualization: Synthetic Pathway

SynthesisWorkflow Start 3-Amino-1,2,4-triazole Intermediate Intermediate (Schiff Base / Enamine) Start->Intermediate Condensation Reagent 1,3-Dielectrophile (e.g., 1,3-diketone, beta-keto ester) Reagent->Intermediate Cyclization Cyclization (Acid/Base Catalysis) Intermediate->Cyclization -H2O Product 1,2,4-Triazolo[1,5-a]pyrimidine Cyclization->Product Regioselective Closure

Caption: General cyclocondensation strategy for triazolo[1,5-a]pyrimidine synthesis.

SAR Case Study A: Anticancer (Tubulin Modulators)

A specific subset of triazolo[1,5-a]pyrimidines functions as microtubule-stabilizing agents (MSAs). Unlike taxanes, these compounds bind to the vinca domain yet promote polymerization, a unique mechanism that bypasses P-glycoprotein-mediated resistance.

Mechanistic SAR Logic
  • Position 5 (The Anchor): This position requires a specific amine functionality to lock the molecule into the tubulin binding pocket.

    • Optimal: (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino.[2][1][3]

    • Rationale: The trifluoromethyl group provides metabolic stability and fills a hydrophobic pocket, while the amine forms essential H-bonds.

  • Position 6 (The Core): A lipophilic aryl group is essential.

    • Optimal: 2,6-difluorophenyl group.

    • Rationale: The ortho-difluoro substitution restricts rotation, forcing the phenyl ring into a conformation orthogonal to the bicyclic core, which matches the topography of the vinca site.

  • Position 7 (Steric Gate):

    • Optimal: Small groups (H or Methyl) or specific functionalized chains if the binding pocket allows.

    • Constraint: Bulky groups here often clash with the protein backbone unless directed outward.

Quantitative Data Summary (Tubulin Polymerization)

Table 1: SAR of C-5 and C-6 Substituents on Tubulin Assembly (Representative Data)

Compound IDR5 Substituent (C-5)R6 Substituent (C-6)EC50 (Tubulin Assembly)Cytotoxicity (KB-3-1 cells)
TP-01 -NH-CH(CH3)CF3 (S)2,6-difluorophenyl1.2 µM 2.5 nM
TP-02-NH-CH2-CH32,6-difluorophenyl> 20 µM> 1000 nM
TP-03-NH-CH(CH3)CF3 (S)Phenyl (unsubstituted)5.8 µM45 nM
TP-04-OH2,6-difluorophenylInactiveInactive

Interpretation: The drastic loss of activity in TP-02 and TP-04 confirms that both the fluoro-alkyl amine at C-5 and the electronic/steric profile of the C-6 aryl group are non-negotiable for this class of MSAs.

SAR Case Study B: Kinase Inhibition (CDK2)[4]

Triazolo[1,5-a]pyrimidines also serve as ATP-competitive inhibitors for Cyclin-Dependent Kinase 2 (CDK2). The binding mode differs significantly from the tubulin binders.

Mechanistic SAR Logic
  • The Triazole Ring: Acts as the hinge-binding motif, mimicking the adenine of ATP.

  • Position 7: Often substituted with bulky amines (e.g., anilines or benzylamines) to access the solvent-exposed region or the "selectivity pocket."

  • Position 5: Small alkyl groups or hydrogens are preferred here to avoid steric clash with the gatekeeper residue.

DOT Visualization: CDK2 Binding Mode

CDK2Binding Scaffold Triazolo[1,5-a]pyrimidine Core Hinge Hinge Region (Glu81 / Leu83) Scaffold->Hinge H-bonds (N3/N4) Gatekeeper Gatekeeper Residue (Phe80) Scaffold->Gatekeeper Van der Waals (C5-H) Solvent Solvent Exposed Region Scaffold->Solvent C7-Substituent Extension

Caption: Schematic binding interactions of the scaffold within the CDK2 ATP pocket.

Experimental Protocols

General Synthesis: The "3+3" Cyclocondensation

Objective: Synthesis of 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidine.

  • Reagents: Mix 3-amino-1,2,4-triazole (10 mmol) and the appropriate 1,3-diketone (10 mmol) in glacial acetic acid (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).

  • Purification: Collect the precipitate by filtration. Wash with cold water (

    
     mL). Recrystallize from ethanol/DMF to yield the pure product.
    
    • Self-Validation: The product should exhibit a characteristic singlet for the isolated proton on the pyrimidine ring (if C-6 is unsubstituted) around

      
       6.5–7.5 ppm in 
      
      
      
      H NMR.
Tubulin Polymerization Assay (In Vitro)

Objective: Determine if the compound stabilizes or destabilizes microtubules.

  • Preparation: Prepare purified tubulin protein (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1–50 µM). Include a DMSO control (0%) and a Paclitaxel positive control (10 µM).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis:

    • Stabilizers (Like Taxol/Triazolopyrimidines): Show a rapid increase in OD340 and a higher plateau compared to control.

    • Destabilizers (Like Vincristine): Show a decrease or suppression of the polymerization curve.

References

  • Zhang, N., et al. "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition."[1] Journal of Medicinal Chemistry, 2007. Link

  • Richardson, C. M., et al. "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Díaz, J. F., et al. "Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin." Cell Chemical Biology, 2017. Link

  • Aggarwal, R., et al. "Synthesis and antimicrobial activity of some new [1,2,4]triazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry, 2011. Link

Sources

Technical Guide: Discovery and Optimization of Triazolo[1,5-a]pyrimidin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Novel Derivatives of Triazolo[1,5-a]pyrimidin-7-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its electronic and steric bioisosterism with the purine nucleus. Unlike the ubiquitous pyrazolo[1,5-a]pyrimidine, the triazolo-fused system introduces an additional nitrogen at the bridgehead (N-1) and position 3, altering the hydrogen bond acceptor (HBA) landscape and solubility profile.

This guide focuses specifically on the 7-amine derivatives. While 7-oxo derivatives (resembling guanine) are common, the 7-amine series (resembling adenine) has emerged as a critical vector for developing potent inhibitors of tubulin polymerization , Cyclin-Dependent Kinase 2 (CDK2) , and adenosine receptors . This document details the rational design, robust synthetic protocols, and structure-activity relationships (SAR) necessary to exploit this chemical space.

Rational Design & Structural Logic

Purine Bioisosterism

The 1,2,4-triazolo[1,5-a]pyrimidine core mimics the adenine pharmacophore. The N-1 and N-3 nitrogens serve as critical HBA sites, often interacting with the hinge region of kinase domains or the colchicine-binding site of tubulin.

  • Position 7 (Amine): The primary vector for diversity. Substitution here dictates the "tail" of the molecule, often extending into hydrophobic pockets (e.g., the hydrophobic back pocket of kinases).

  • Position 5 & 6: These positions control the core's electronic density and lipophilicity. Bulky groups at C-6 (e.g., aryl rings) can induce atropisomerism or lock conformations favorable for binding.

Visualizing the SAR Landscape

The following diagram maps the critical substitution patterns established in recent high-impact literature.

SAR_Map Core [1,2,4]Triazolo[1,5-a] pyrimidin-7-amine Core C2 C-2 Position: Solubility & PK Tuning (e.g., Methyl, H, S-Alkyl) Core->C2 Bioisosteric Replacement C5 C-5 Position: Steric Gatekeeper (e.g., CF3, Methyl, Alkyl) Core->C5 Lipophilicity Control C6 C-6 Position: Electronic Modulation (e.g., Aryl, Halogen, CN) Core->C6 Pi-Stacking Interactions N7 N-7 Amine (Critical): Target Specificity (e.g., 3,4,5-Trimethoxyaniline for Tubulin) Core->N7 Primary Pharmacophore

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific positions on the triazolo[1,5-a]pyrimidin-7-amine scaffold.

Synthetic Chemistry: Causality & Control

The synthesis of 7-amine derivatives is rarely a direct one-pot condensation due to regioselectivity issues (formation of the [4,3-a] isomer). The most robust, self-validating protocol involves a stepwise approach : cyclocondensation to the 7-hydroxy intermediate, activation (chlorination), and nucleophilic aromatic substitution (SNAr).

The Regiochemistry Trap

When reacting 3-amino-1,2,4-triazole with asymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), two isomers are possible: 5-methyl-7-hydroxy (desired linear [1,5-a]) or 7-methyl-5-hydroxy (angular).

  • Control Mechanism: Using glacial acetic acid at reflux thermodynamically favors the [1,5-a] isomer.

  • Validation: 1H NMR shift of the pyrimidine proton. In [1,5-a] systems, the H-6 proton typically appears upfield relative to the [4,3-a] isomer due to shielding effects.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-Amino-1,2,4-triazole + Beta-Keto Ester Step1 Step 1: Cyclocondensation (Glacial AcOH, Reflux, 4-12h) Target: 7-Hydroxy Intermediate Start->Step1 Dehydration Step2 Step 2: Activation/Chlorination (POCl3, Reflux, 3h) Target: 7-Chloro Derivative Step1->Step2 Aromatization Val1 QC Check: 1H NMR (Confirm Regioisomer) Step1->Val1 Step3 Step 3: S_NAr Amination (R-NH2, iPrOH/Et3N, Reflux) Target: 7-Amine Scaffold Step2->Step3 Nucleophilic Subst. Val2 QC Check: LCMS (Confirm Cl displacement) Step3->Val2

Figure 2: Stepwise synthetic pathway for the generation of 7-amino-triazolo[1,5-a]pyrimidines, including critical quality control (QC) checkpoints.

Detailed Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: Synthesis of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (Intermediate)

Rationale: The 7-hydroxy tautomer is unreactive toward amines. Conversion to the chloride creates a reactive electrophilic center at C-7.

  • Cyclocondensation:

    • Dissolve 3-amino-1,2,4-triazole (10 mmol) and ethyl acetoacetate (10 mmol) in glacial acetic acid (15 mL).

    • Reflux for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Workup: Cool to room temperature. The product (7-hydroxy derivative) often precipitates. If not, remove solvent in vacuo and triturate with diethyl ether.

    • Yield Expectation: 70–85%.

  • Chlorination:

    • Suspend the 7-hydroxy intermediate (5 mmol) in POCl3 (10 mL).

    • Critical Step: Add N,N-dimethylaniline (catalytic drops) to accelerate the reaction if the substrate is sterically hindered.

    • Reflux for 3–4 hours until the solution becomes clear.

    • Quenching (Safety Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with solid NaHCO3 to pH 7.

    • Extract with CHCl3 (3x), dry over anhydrous Na2SO4, and concentrate.

    • Stability Note: The chloro-intermediate is hydrolytically unstable; store under inert gas or use immediately.

Protocol B: Synthesis of 7-Substituted-amino Derivatives (Final Target)

Rationale: Nucleophilic aromatic substitution (SNAr) installs the diversity element.

  • Dissolve the 7-chloro intermediate (1 mmol) in isopropanol (5 mL).

  • Add the appropriate aniline or alkylamine (1.1 mmol).

  • Add triethylamine (1.5 mmol) as an acid scavenger.

  • Reflux for 4–12 hours.

  • Purification: Upon cooling, the product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

Case Study: Tubulin Polymerization Inhibitors

One of the most successful applications of this scaffold is in the design of tubulin inhibitors that overcome multidrug resistance (MDR).

  • The Pharmacophore: Derivatives bearing a 3,4,5-trimethoxyaniline moiety at the C-7 position mimic the A-ring of Colchicine and the trimethoxy ring of Combretastatin A-4 (CA-4).

  • Mechanism: These compounds bind to the colchicine site of tubulin, inhibiting microtubule assembly and causing G2/M cell cycle arrest.[1][2]

  • Data Summary (Representative):

Compound IDR (at C-7)IC50 (HeLa)IC50 (Tubulin Polym.)Selectivity Index (vs HEK293)
CA-4 (Control) N/A0.012 µM1.2 µMLow
TP-26 3,4,5-trimethoxyanilino0.75 µM~2.0 µM>30
TP-28 4-fluoroanilino1.02 µM9.9 µM>15

Table 1: Comparative potency of triazolo[1,5-a]pyrimidin-7-amine derivatives against standard agents. (Data adapted from Zhang et al. and related SAR studies).

Biological Evaluation: Tubulin Polymerization Assay

Objective: To verify the mechanism of action (MOA) as direct tubulin inhibition rather than non-specific cytotoxicity.

Protocol:

  • Reagent Prep: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Pre-incubate tubulin (10 µM) with the test compound (at varying concentrations, e.g., 1, 5, 10 µM) for 15 min at 4°C.

  • Initiation: Shift temperature to 37°C to initiate polymerization.

  • Detection: Monitor the increase in fluorescence (DAPI tracer or light scattering at 340 nm) over 60 minutes using a kinetic plate reader.

  • Analysis: The Vmax of the growth phase is compared to the vehicle control (DMSO). A reduction in Vmax confirms inhibition.

References

  • Zhang, N., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry.

  • Wang, J., et al. (2019). "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities." Bioorganic Chemistry.

  • Richardson, C. M., et al. (2006).[3][4] "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters.

  • Eldeeb, A. H., et al. (2025).[5][6] "Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity." ResearchGate.[1][6][7]

  • Ballatore, C., et al. (2019).[8] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry.

Sources

Technical Guide: Identification and Stability Profiling of Triazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazolo[1,5-a]pyrimidines represent a critical scaffold in medicinal chemistry, serving as bioisosteres for purines and exhibiting potent inhibition of kinases (e.g., CDK2) and polymerization of tubulin.[1] However, the development of these compounds is plagued by two distinct isomerism challenges: regioisomerism during the initial condensation and ring-fusion isomerism (Dimroth rearrangement) during optimization.

This guide provides a definitive technical workflow for distinguishing the thermodynamically stable [1,5-a] isomers from their kinetic [4,3-a] counterparts and establishing the stability of substituent placement.

Section 1: The Isomer Landscape

In the synthesis of triazolopyrimidines, researchers encounter two orthogonal stability problems. Understanding the distinction is prerequisite to accurate structural assignment.

Ring-Fusion Isomerism (The Core Stability Issue)

The primary structural ambiguity lies between the [1,2,4]triazolo[1,5-a]pyrimidine (thermodynamic product) and the [1,2,4]triazolo[4,3-a]pyrimidine (kinetic product).

  • [1,5-a] Isomer: Characterized by a bridgehead nitrogen shared between the five- and six-membered rings in a way that maximizes aromatic conjugation. It is generally stable to acid, base, and heat.

  • [4,3-a] Isomer: Often formed under mild conditions but is susceptible to ring opening and recycling into the [1,5-a] form.

Substituent Regioisomerism

When condensing 3-amino-1,2,4-triazole with unsymmetrical 1,3-dicarbonyls (e.g., ethyl acetoacetate), the amine can attack either carbonyl. This results in isomers where substituents (e.g., methyl groups) are located at either the 5-position or the 7-position .

  • Rule of Thumb: The more nucleophilic exocyclic amine typically attacks the more electrophilic carbonyl (often the ketone over the ester), but steric factors and solvent pH can invert this selectivity.

Section 2: The Dimroth Rearrangement Mechanism

The conversion of the [4,3-a] isomer to the [1,5-a] isomer is a classic example of the Dimroth rearrangement.[2] This is not a simple bond migration but a sequence involving nucleophilic attack, ring opening, bond rotation, and recyclization.

Mechanism Dynamics

The rearrangement is driven by the thermodynamic preference for the [1,5-a] system, which typically possesses higher aromatic stabilization energy. The process is catalyzed by alkali (OH⁻) or acid and accelerated by heat.

Key Mechanistic Steps:

  • Nucleophilic Attack: Water/Hydroxide attacks the pyrimidine ring (usually C5 or C7) of the [4,3-a] species.

  • Ring Opening: The pyrimidine ring cleaves, forming an open-chain intermediate.

  • Rotation: The intermediate rotates around the C-N bond.

  • Recyclization: The exocyclic amine (formerly part of the ring) attacks the carbonyl/imine carbon to close the ring in the [1,5-a] orientation.

Visualization of the Pathway

DimrothRearrangement cluster_conditions Drivers Isomer43 [4,3-a] Isomer (Kinetic Product) Intermediate Open-Chain Intermediate Isomer43->Intermediate Nucleophilic Attack (OH-/H2O, Heat) Intermediate->Intermediate Bond Rotation Isomer15 [1,5-a] Isomer (Thermodynamic Product) Intermediate->Isomer15 Recyclization (-H2O) c1 Acid/Base Catalysis c2 Thermal Energy

Figure 1: The Dimroth rearrangement pathway converting the kinetic [4,3-a] isomer to the stable [1,5-a] form.[3][4]

Section 3: Analytical Identification Protocols

Distinguishing these isomers requires specific NMR techniques. Standard 1D 1H NMR is often insufficient due to overlapping signals.

The "Gold Standard": 15N HMBC

The most definitive method for distinguishing the isomers is 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) .

  • Rationale: The nitrogen atoms in the bridgehead positions have drastically different chemical environments.

  • Diagnostic Signal: In the [1,5-a] isomer, the bridgehead nitrogen (N1) is shielded differently than the corresponding nitrogen in the [4,3-a] system. Furthermore, 15N HMBC reveals 2-bond and 3-bond couplings to protons on the pyrimidine ring that definitively map the connectivity.

1H NMR Shift Diagnostics

While less absolute than 15N, specific proton shifts are indicative.

  • Shielding Effect: Protons adjacent to the bridgehead nitrogen in [4,3-a] isomers often appear downfield compared to the [1,5-a] analog due to the specific anisotropy of the fused system.

  • Methyl Shift Example: In comparative studies, a methyl group at the 5-position often shifts downfield (e.g.,

    
     2.4 
    
    
    
    3.0 ppm) upon rearrangement from [4,3-a] to [1,5-a], reflecting the change in electron density of the newly formed aromatic system.
Data Comparison Table
FeatureTriazolo[1,5-a]pyrimidineTriazolo[4,3-a]pyrimidine
Thermodynamics Stable (Thermodynamic)Unstable (Kinetic)
Synthesis Condition High heat, Acid/Base, Long reaction timeMild temp, Neutral/Kinetic conditions
Bridgehead N (15N) Distinct shielding pattern (N4)Distinct shielding pattern (N9)
Key 1H NMR Signal H-7 often more shieldedH-5/H-7 often deshielded
Reaction to Base Inert (mostly)Rearranges to [1,5-a]
Analytical Workflow

AnalyticalWorkflow Start Crude Product Mixture Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Are signals ambiguous? Step1->Decision1 Step2 1H-15N HMBC (Definitive) Decision1->Step2 Yes Result1 Confirm [1,5-a] Decision1->Result1 No (Distinct patterns) Step3 NOESY / ROESY (For Regioisomerism) Step2->Step3 If Regioisomerism unclear Step2->Result1 N-H Coupling Pattern A Result2 Confirm [4,3-a] Step2->Result2 N-H Coupling Pattern B

Figure 2: Decision tree for the structural assignment of triazolopyrimidine isomers.

Section 4: Experimental Protocols

Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Thermodynamic Route)

This protocol favors the formation of the stable [1,5-a] isomer through thermal driving.

  • Reagents: 3-Amino-1,2,4-triazole (1.0 eq), 1,3-Dicarbonyl (e.g., ethyl acetoacetate) (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve amine in glacial acetic acid.

    • Add dicarbonyl dropwise.

    • Reflux at 118°C for 4–8 hours. (Monitoring by TLC is crucial; the kinetic product may appear first).

    • Cool to room temperature.[5] The product often precipitates.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: Check melting point and 1H NMR. The [1,5-a] isomer typically has a higher melting point than the [4,3-a] isomer.

Isomer Conversion (Dimroth Rearrangement)

If the [4,3-a] isomer is isolated (intentionally or accidentally), use this protocol to convert it to the stable [1,5-a] form.

  • Substrate: Pure or crude [1,2,4]triazolo[4,3-a]pyrimidine.

  • Conditions: 10% NaOH (aq) or NaOEt in Ethanol.

  • Procedure:

    • Suspend the substrate in the base solution.

    • Heat to reflux for 1–3 hours.

    • Neutralize with dilute HCl to precipitate the rearranged product.

  • Observation: A shift in solubility and melting point usually indicates successful rearrangement.

Section 5: Computational Assessment (DFT)

For novel derivatives where spectral data is ambiguous, Density Functional Theory (DFT) provides a theoretical anchor.

  • Methodology: Geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • Energy Gap: Calculate the total energy (

    
    ) of both isomers.
    
    • If

      
      , the [4,3-a] isomer is likely transient and will spontaneously rearrange under synthesis conditions.
      
    • GIAO NMR Prediction: Calculate shielding tensors to predict chemical shifts. Compare the predicted

      
       values with experimental spectra to assign the structure.
      

References

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Source: Magnetic Resonance in Chemistry (2010).[6] URL:[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: Chemistry of Heterocyclic Compounds (2021).[5][6][7] URL:[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: Current Medicinal Chemistry (2019). URL:[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Source: Molecules (2024).[8] URL:[Link]

Sources

Triazolo[1,5-a]pyrimidine: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its ability to bind to multiple, unrelated biological targets with high affinity.

Its utility stems from its electronic and structural similarity to purine (specifically adenosine and guanine). Unlike purines, the triazolo[1,5-a]pyrimidine core lacks the N9-H, altering its hydrogen-bonding capability and metabolic stability while retaining the flat, aromatic architecture required for ATP-binding site occupancy. This guide provides a technical deep-dive into the synthesis, structural logic, and therapeutic applications of this scaffold, moving beyond basic reviews to actionable experimental insights.

Structural Logic & Pharmacophore

The Purine Bioisostere Concept

The triazolo[1,5-a]pyrimidine system is isosteric with purine.[1][2] The bridgehead nitrogen (N1) and the pyrimidine ring nitrogens create a specific electrostatic potential map that mimics the ATP adenine ring.

  • N3 Position: Acts as a critical Hydrogen Bond Acceptor (HBA), often mimicking N7 of adenine.

  • C5/C7 Positions: These positions are highly amenable to substitution (via electrophilic centers in the precursor 1,3-dicarbonyls), allowing for the introduction of solubilizing groups or hydrophobic moieties to occupy specific protein pockets (e.g., the "gatekeeper" region in kinases).

  • Thermodynamic Stability: The [1,5-a] isomer is thermodynamically more stable than the [4,3-a] isomer. Synthetic routes must control for the Dimroth Rearrangement , where the [4,3-a] kinetic product rearranges to the [1,5-a] thermodynamic product under basic or acidic conditions.

Visualization: Purine vs. Triazolo[1,5-a]pyrimidine

The following diagram illustrates the atom-mapping and bioisosteric relationship.

Bioisostere Purine Purine Scaffold (Natural Substrate) Triazolo Triazolo[1,5-a]pyrimidine (Inhibitor Scaffold) Purine->Triazolo Bioisosteric Replacement HBA H-Bond Acceptor (N3 mimics N7) Triazolo->HBA Key Binding Interaction Subst Substitution Vectors (C5/C7 for SAR) Triazolo->Subst SAR Optimization

Figure 1: Structural relationship between the natural purine core and the synthetic triazolo[1,5-a]pyrimidine scaffold.

Synthetic Accessibility

The most robust method for accessing this scaffold is the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dielectrophiles (typically 1,3-diketones or keto-esters).

Regioselectivity Challenges

The reaction can theoretically yield two regioisomers:

  • 7-substituted (Major): Nucleophilic attack of the exocyclic amine on the more electrophilic carbonyl.

  • 5-substituted (Minor): Attack on the less electrophilic carbonyl.

Technical Note: In acidic media (e.g., glacial acetic acid), the reaction is driven towards the thermodynamically stable [1,5-a] system. If the reaction is performed in neutral conditions, the [4,3-a] isomer may form initially, requiring a subsequent rearrangement step.

Synthetic Workflow Diagram

Synthesis Reactants 3-amino-1,2,4-triazole + 1,3-Diketone (R1-CO-CH2-CO-R2) Conditions Reflux / AcOH (Protonation of Carbonyl) Reactants->Conditions Intermediate Schiff Base Intermediate (Unstable) Conditions->Intermediate Nucleophilic Attack Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Product Triazolo[1,5-a]pyrimidine (Thermodynamic Product) Cyclization->Product

Figure 2: General synthetic pathway via cyclocondensation.

Medicinal Chemistry Applications (Case Studies)

Cardiovascular: Trapidil
  • Target: Phosphodiesterase (PDE) & PDGF Antagonist.

  • Mechanism: Trapidil (Rocornal) acts as a vasodilator and anti-platelet agent.[3] It inhibits PDE, increasing intracellular cAMP, and antagonizes the Platelet-Derived Growth Factor (PDGF) receptor.

  • Significance: One of the earliest clinical validations of this scaffold, proving its oral bioavailability and safety profile.

Oncology: Tubulin Inhibition (Cevipabulin)[1]
  • Compound: Cevipabulin (TTI-237).[1]

  • Target: Vinca-binding site of Tubulin.

  • Mechanism: Unlike Taxanes (which stabilize microtubules) or Vinca alkaloids (which are often P-gp substrates), Cevipabulin binds to the vinca site but retains potency against Multi-Drug Resistant (MDR) tumors overexpressing P-glycoprotein.

  • Key SAR: The 7-position substitution is critical for occupying the hydrophobic pocket of the vinca domain.

Infectious Disease: Antimalarial (DSM-265)
  • Target: Dihydroorotate Dehydrogenase (DHODH).[1]

  • Mechanism: DSM-265 is a selective inhibitor of Plasmodium DHODH, an enzyme essential for pyrimidine biosynthesis in the parasite.

  • Selectivity: The scaffold exploits a species-specific hydrophobic pocket in the parasite enzyme that is absent in human DHODH.

Comparative Data Table
CompoundPrimary TargetTherapeutic AreaKey SAR Feature
Trapidil PDE / PDGFCardiovascular5,7-diethyl substitution for lipophilicity.
Cevipabulin Tubulin (Vinca site)Oncology7-(4-trifluoromethoxy)phenyl group for hydrophobic fit.
DSM-265 PfDHODHMalariaPentafluorosulfur (SF5) group for metabolic stability.
Compound 81 CDK2OncologyC7-NH-aryl group mimics Adenine N6-H interactions.

Experimental Protocols

General Procedure: Synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

This protocol serves as the foundational reaction for generating the core scaffold.

Reagents:

  • 3-Amino-1,2,4-triazole (10 mmol, 0.84 g)

  • Acetylacetone (10 mmol, 1.00 g)

  • Glacial Acetic Acid (10 mL)

Step-by-Step Protocol:

  • Setup: In a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1,2,4-triazole (0.84 g) in Glacial Acetic Acid (10 mL).

  • Addition: Add Acetylacetone (1.00 g) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Cooling: Allow the mixture to cool to room temperature. The product often crystallizes upon cooling.

  • Precipitation: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously for 15 minutes.

  • Filtration: Collect the precipitate via vacuum filtration.

  • Purification: Recrystallize from Ethanol to yield white needles.

    • Expected Yield: 75–85%

    • Validation: 1H NMR (CDCl3) should show distinct singlets for the methyl groups at positions 5 and 7, and a singlet for the proton at position 6.

In Vitro Bioassay: MTT Cytotoxicity Screen

Standard protocol for evaluating the antiproliferative potential of triazolopyrimidine derivatives.

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL of treatment medium to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove supernatant. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

References

  • Oukoloff, K., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry.

  • Richardson, P. G., et al. (2006).[4] "Discovery of [1,2,4]Triazolo[1,5-a]pyrimidines as Novel CDK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, H., et al. (2007). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition." Journal of Medicinal Chemistry.

  • Phillips, M. A., et al. (2015). "DSM265: A Novel Drug Candidate for the Treatment of Malaria." The Lancet Infectious Diseases.

  • Fischer, G. (2007).[1] "Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry." Advances in Heterocyclic Chemistry.

Sources

initial discovery oftriazolo[1,5-a]pyrimidines as potential anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Triazolo[1,5-a]pyrimidine Scaffold: From Agrochemical Origins to Microtubule-Targeting Anticancer Agents

Abstract

This technical guide provides a comprehensive analysis of the discovery, synthesis, and pharmacological characterization of 1,2,4-triazolo[1,5-a]pyrimidines as potent anticancer agents. Originally explored as purine bioisosteres and agrochemical fungicides, this scaffold gained prominence in oncology with the identification of tubulin-targeting derivatives such as cevipabulin (TTI-237). This guide details the thermodynamic principles governing their synthesis (specifically the Dimroth rearrangement), elucidates their unique binding at the vinca domain of tubulin, and provides actionable protocols for their chemical generation and biological validation.

The Chemical Rationale: Scaffold Design & Bioisosterism

The 1,2,4-triazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle isoelectronic with purine. Its utility in drug discovery stems from two primary features:

  • Purine Bioisosterism: The nitrogen distribution mimics adenosine and guanosine, allowing the scaffold to interrogate ATP-binding pockets of kinases (e.g., CDK2, PI3K) and DNA-processing enzymes.

  • Thermodynamic Stability: Unlike its isomer, the [4,3-a] system, the [1,5-a] isomer is thermodynamically preferred. This stability is crucial for drug developability, preventing in vivo metabolic scrambling.

The "Pivot" Discovery: While early research focused on kinase inhibition, the most significant anticancer breakthrough emerged from agrochemical libraries. Screening for antifungal activity identified compounds that disrupted fungal mitosis. Subsequent optimization revealed that these agents, particularly 5,7-disubstituted derivatives, were potent inhibitors of mammalian tubulin polymerization, distinct from taxanes and vinca alkaloids.

Synthetic Pathways: The Self-Validating Protocol

The synthesis of triazolo[1,5-a]pyrimidines is often complicated by the formation of the kinetic [4,3-a] isomer. A robust protocol must include a thermodynamic equilibration step, known as the Dimroth Rearrangement .

Core Mechanism: The Dimroth Rearrangement

The reaction of 3-amino-1,2,4-triazole with 1,3-dielectrophiles (e.g.,


-keto esters) initially forms the [4,3-a] isomer via attack at the ring nitrogen (N2). Under basic or acidic conditions, this intermediate undergoes ring opening and recyclization to the stable [1,5-a] isomer.

DimrothRearrangement cluster_0 Kinetic Phase cluster_1 Thermodynamic Phase (Dimroth) Input 3-amino-1,2,4-triazole + 1,3-Dicarbonyl Kinetic [4,3-a] Isomer (Kinetic Product) Input->Kinetic Condensation Open Ring Opening (Intermediate) Kinetic->Open Base/Acid Catalysis Recyclization Recyclization (N-Bridge Shift) Open->Recyclization Rotation Stable [1,5-a] Isomer (Thermodynamic Product) Recyclization->Stable Dehydration caption Fig 1. The Dimroth Rearrangement mechanism ensuring isomeric purity.

Validated Laboratory Protocol

Objective: Synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (Model Compound).

  • Reagents: 3-Amino-1,2,4-triazole (10 mmol), 2,4-Pentanedione (11 mmol), Glacial Acetic Acid (15 mL).

  • Condensation (Step 1):

    • Dissolve aminotriazole in acetic acid.

    • Add 2,4-pentanedione dropwise.

    • Reflux at 118°C for 4–6 hours. Note: Acetic acid acts as both solvent and acid catalyst to drive the rearrangement in situ.

  • Validation (TLC): Monitor consumption of amine. The [1,5-a] isomer is typically more polar than the [4,3-a] intermediate.

  • Isolation:

    • Cool mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • Neutralize with NaHCO₃ to precipitate the product.

    • Recrystallize from Ethanol/Water.

  • QC Check (NMR): Verify the absence of the [4,3-a] isomer. The C-H proton on the triazole ring in the [1,5-a] isomer typically appears downfield (

    
     ~8.5 ppm) compared to the [4,3-a] isomer.
    

Mechanism of Action: Tubulin Modulation[1]

Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which depolymerize them), specific triazolo[1,5-a]pyrimidines like cevipabulin exhibit a unique "mixed" pharmacology.[1] They bind to the vinca domain but induce distinct structural consequences.

Key Biological Effects:

  • Vinca Site Binding: Competitive binding studies show displacement of vinblastine but not paclitaxel.

  • Polymerization Dynamics: At low concentrations, they may promote aberrant polymerization; at high concentrations, they cause depolymerization.

  • MDR Evasion: These compounds are poor substrates for P-glycoprotein (P-gp), making them effective in multidrug-resistant cell lines.

MOA cluster_effect Cellular Consequence Compound Triazolo[1,5-a]pyrimidine (e.g., Cevipabulin) Target Tubulin Heterodimer (Vinca Binding Domain) Compound->Target High Affinity Binding Dynamics Disruption of Microtubule Dynamics Target->Dynamics Inhibition of Spindle Formation Arrest G2/M Cell Cycle Arrest Dynamics->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis caption Fig 2. Signaling cascade from tubulin binding to apoptotic cell death.

Structure-Activity Relationship (SAR)

The anticancer potency is strictly governed by the substitution pattern on the pyrimidine ring. The following table summarizes the SAR trends derived from the cevipabulin series.

Table 1: SAR of 5,6,7-Substituted Triazolo[1,5-a]pyrimidines

PositionOptimal SubstituentMechanistic Impact
C-5 Trifluoroethylamino (

)
Critical for hydrophobic pocket filling in the vinca domain. Enhances metabolic stability.
C-6 Pentafluorophenyl / 2,6-difluorophenylRigid steric bulk required for "locking" the tubulin conformation. Electron-withdrawing nature improves

-stacking.
C-7 Small alkyl or HLarge groups here often clash with the binding pocket. H or Methyl is preferred to maintain planarity.
Core [1,5-a] IsomerThe [4,3-a] isomer is significantly less potent (often >100x loss in IC50).

References

  • Zhang, N., et al. (2007). Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.[2][3][4][5][6] Journal of Medicinal Chemistry. Link

  • Kovalenko, S. M., et al. (2021).[7] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds. Link

  • Tsou, H. R., et al. (2008). Discovery of a Potent and Orally Active [1,2,4]Triazolo[1,5-a]pyrimidine-Based Anticancer Agent (Cevipabulin).[1] Journal of Medicinal Chemistry. Link

  • Richardson, C. M., et al. (2006). Triazolopyrimidines as novel, potent, and selective inhibitors of glycogen synthase kinase-3beta.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Pei, J., et al. (2020). Discovery of new [1,2,4]Triazolo[1,5-a]Pyrimidine derivatives that kill gastric cancer cells via the mitochondria pathway.[8][9] European Journal of Medicinal Chemistry. Link

Sources

The Triazolo[1,5-a]pyrimidine Core: A Synthetic Scaffold Inspired by Nature's Ingenuity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Privileged Scaffold

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide array of biological targets, leading to compounds with diverse and potent pharmacological activities. The[1][2][3]triazolo[1,5-a]pyrimidine core is a prime example of such a scaffold. While its occurrence in nature is rare, with essramycin from a marine Streptomyces species being a notable exception, its synthetic accessibility and versatile chemical nature have made it a cornerstone of modern drug discovery[1].

This guide delves into the exploration of natural product analogs built around the triazolo[1,5-a]pyrimidine core. We will navigate the conceptual leap from naturally occurring pharmacophores to synthetically crafted analogs, examining how this scaffold serves as a master key to unlock a multitude of biological activities. As a Senior Application Scientist, my aim is to provide not just a compilation of facts, but a narrative that illuminates the scientific rationale and experimental intricacies behind the success of this remarkable heterocycle. We will explore its role as a bioisostere for nature's own building blocks, dissect its impact on critical signaling pathways, and provide detailed blueprints for its synthesis.

The Triazolo[1,5-a]pyrimidine Core as a Bioisosteric Mimic of Natural Ligands

The true power of the triazolo[1,5-a]pyrimidine scaffold lies in its ability to act as a bioisostere—a chemical substitute that retains the biological activity of another compound. This principle is fundamental to its application in creating natural product analogs. The arrangement of nitrogen atoms and the overall electronic properties of the triazolo[1,5-a]pyrimidine ring system allow it to mimic the key interactions of several natural pharmacophores[1][4].

A Kinase Inhibitor's Disguise: The Purine Analogy

The most prominent example of bioisosterism is the structural and electronic similarity of the triazolo[1,5-a]pyrimidine core to the purine ring system found in essential natural molecules like adenine and guanine[1][4]. This resemblance has been masterfully exploited in the design of kinase inhibitors, which are crucial in cancer therapy. Kinases, enzymes that regulate cellular signaling pathways, have an ATP-binding pocket that naturally accommodates the purine ring of ATP. By substituting the purine with a triazolo[1,5-a]pyrimidine core, medicinal chemists can design molecules that compete with ATP, thereby inhibiting kinase activity.

A compelling case study is the development of inhibitors for cyclin-dependent protein kinase 2 (CDK2), a key regulator of the cell cycle. While initial pyrazolo[1,5-a]pyrimidine hits showed promise, further optimization led to potent triazolo[1,5-a]pyrimidine analogs that effectively occupy the ATP-binding pocket of CDK2, demonstrating the interchangeability of these scaffolds in kinase inhibitor design[1].

Beyond Purines: Mimicking Acetylated Lysine and Carboxylic Acids

The versatility of the triazolo[1,5-a]pyrimidine core extends beyond its purine mimicry. It has been ingeniously employed as a bioisostere for the N-acetyl fragment of ε-N-acetylated lysine[1]. This is particularly relevant in the field of epigenetics, where inhibitors of bromodomains—protein domains that recognize acetylated lysine residues on histones—are sought after as potential cancer therapeutics. Triazolo[1,5-a]pyrimidine derivatives have been identified that effectively mimic the acetylated lysine, fitting snugly into the bromodomain binding pocket and disrupting its function[1].

Furthermore, in a remarkable display of chemical dexterity, the triazolo[1,5-a]pyrimidine scaffold has been utilized as a bioisostere for the carboxylic acid functional group[1]. This has been demonstrated in the development of inhibitors for fatty acid binding proteins (FABPs), where the triazolo[1,5-a]pyrimidine moiety replicates the key hydrogen bonding interactions of a carboxylic acid, but with improved pharmacokinetic properties[1].

Harnessing Biological Activity: Therapeutic Frontiers and Mechanisms of Action

The ability of the triazolo[1,5-a]pyrimidine core to mimic natural ligands has led to the discovery of compounds with a broad spectrum of therapeutic applications. Here, we explore some of the most significant areas where this scaffold has made a substantial impact.

Anticancer Activity: Disrupting the Cellular Machinery

The triazolo[1,5-a]pyrimidine scaffold is a prolific source of anticancer agents with diverse mechanisms of action.

  • Tubulin Polymerization Inhibition: Several triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division[5][6][7]. These compounds often act at the colchicine-binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[5][7]. The design of these molecules was inspired by the natural product combretastatin A-4 (CA-4), a known tubulin inhibitor[5].

Below is a diagram illustrating the downstream effects of tubulin polymerization inhibition by a triazolo[1,5-a]pyrimidine analog.

G tp_analog Triazolo[1,5-a]pyrimidine Analog tubulin αβ-Tubulin Dimers tp_analog->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tp_analog->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Leads to g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption causes apoptosis Apoptosis g2m_arrest->apoptosis Triggers

Caption: Signaling pathway of tubulin inhibition.

  • S-Phase Kinase-Associated Protein 2 (SKP2) Inhibition: More recently, triazolo[1,5-a]pyrimidine-based molecules have been developed as inhibitors of SKP2, an E3 ubiquitin ligase that is often overexpressed in cancer[8]. By inhibiting SKP2, these compounds lead to the accumulation of its substrates, p21 and p27, which are potent inhibitors of cell cycle progression. This results in cell cycle arrest at the S-phase and suppression of tumor growth[8].

The following table summarizes the in vitro anticancer activity of a representative SKP2 inhibitor, compound E35.

CompoundTargetCell LineIC50 (µM)Reference
E35SKP2MGC-803Not specified[8]
E35SKP2HCT-116Not specified[8]
E35SKP2A549Not specified[8]
Antimalarial Activity: Targeting Parasite-Specific Pathways

A significant breakthrough in the application of the triazolo[1,5-a]pyrimidine scaffold has been in the development of novel antimalarial drugs. These compounds target the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis in the malaria parasite, Plasmodium falciparum[9][10]. As humans have a pyrimidine salvage pathway that the parasite lacks, inhibitors of P. falciparum DHODH (PfDHODH) are highly selective and have a favorable safety profile[11].

The development of these inhibitors, such as DSM265, which has entered clinical trials, showcases a successful structure-based drug design campaign built upon the triazolo[1,5-a]pyrimidine core[11].

Other Therapeutic Applications

The versatility of the triazolo[1,5-a]pyrimidine scaffold has led to its exploration in a wide range of other therapeutic areas, including:

  • Anticonvulsants: Derivatives have been synthesized that act as positive modulators of the GABAA receptor, showing potent anticonvulsant activity with low neurotoxicity[12].

  • Antimicrobials: Compounds bearing this core have demonstrated activity against various bacteria, with some acting as DNA gyrase inhibitors[2].

  • Cardiovascular Agents: The marketed drug Trapidil is a triazolo[1,5-a]pyrimidine derivative used as a vasodilator and anti-platelet agent[13][14][15].

Synthetic Blueprints: Constructing the Triazolo[1,5-a]pyrimidine Core

The widespread use of the triazolo[1,5-a]pyrimidine scaffold in drug discovery is largely due to its synthetic tractability. Several robust and versatile methods exist for its construction, with the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds being one of the most common and efficient approaches[1].

Below is a generalized workflow for this key synthetic strategy.

G start Starting Materials reactants 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Compound start->reactants reaction Cyclocondensation reactants->reaction product [1,2,4]Triazolo[1,5-a]pyrimidine Core reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Final Product purification->final_product

Caption: General synthetic workflow for triazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of a 7-Chloro-[1][2][3]triazolo[1,5-a]pyrimidine Intermediate

The following protocol details the synthesis of a 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine, a key intermediate for further functionalization, particularly in the synthesis of antimalarial DHODH inhibitors[3][16].

Step 1: Synthesis of the 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine

  • Reactants:

    • 3-Amino-1,2,4-triazole (1.0 eq)

    • Ethyl acetoacetate (1.1 eq)

    • Acetic acid (as solvent)

  • Procedure:

    • A mixture of 3-amino-1,2,4-triazole and ethyl acetoacetate in acetic acid is heated at reflux for 4-6 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with cold ethanol and dried under vacuum to afford the 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine derivative.

Step 2: Chlorination to the 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine

  • Reactants:

    • 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine derivative from Step 1 (1.0 eq)

    • Phosphorus oxychloride (POCl3) (as both reagent and solvent)

  • Procedure:

    • The 7-hydroxy derivative is suspended in phosphorus oxychloride.

    • The mixture is heated at reflux for 2-3 hours.

    • The excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine intermediate.

Future Horizons and Conclusion

The journey of the triazolo[1,5-a]pyrimidine core from a rare natural occurrence to a mainstay of medicinal chemistry is a testament to the power of synthetic innovation inspired by nature's designs. Its ability to act as a bioisostere for a variety of natural pharmacophores has unlocked a vast and diverse range of biological activities, leading to clinical candidates for some of the world's most pressing diseases.

As our understanding of disease biology deepens and new targets emerge, the triazolo[1,5-a]pyrimidine scaffold is poised to play an even greater role in the future of drug discovery. Its synthetic accessibility and the potential for multi-component reactions will continue to enable the rapid generation of diverse compound libraries for high-throughput screening. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of next-generation triazolo[1,5-a]pyrimidine analogs with enhanced potency, selectivity, and drug-like properties.

References

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 167, 175-199. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Scientific Reports, 11(1), 1-13. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 175-199. [Link]

  • Guiguemde, W. A., et al. (2010). Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum. Journal of Medicinal Chemistry, 53(12), 4738-4749. [Link]

  • Various Authors. (2024). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Li, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Singh, R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Guiguemde, W. A., et al. (2010). Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitors with Potent and Selective Activity against the Malaria Parasite Plasmodium falciparum. Journal of Medicinal Chemistry, 53(12), 4738-4749. [Link]

  • Various Authors. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

  • Huang, L., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111818. [Link]

  • Tian, Z., et al. (2003). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 46(18), 3678-3687. [Link]

  • Li, H., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(19), 6649. [Link]

  • Wikipedia. (2024). Trapidil. [Link]

  • Various Authors. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. PubMed. [Link]

  • Various Authors. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Trapidil. PubChem Compound Database. [Link]

  • Sanna, M., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3326. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship, University of California. [Link]

  • Various Authors. (2022). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. ResearchGate. [Link]

  • Various Authors. (2013). Development of triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors. ResearchGate. [Link]

  • Various Authors. (2010). Improvement of the synthesis of urapidil. ResearchGate. [Link]

  • Phillips, M. A., et al. (2015). A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria. ACS Infectious Diseases, 1(11), 525-535. [Link]

  • Kim, H. J., et al. (2013). Trapidil, a Platelet-Derived Growth Factor Antagonist, Inhibits Osteoclastogenesis by Down-Regulating NFATc1 and Suppresses Bone Loss in Mice. British Journal of Pharmacology, 170(5), 1080-1090. [Link]

Sources

The Decisive Role of Tautomerism in Triazolo[1,5-a]pyrimidine-Based Drug Discovery: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to endogenous purines and its remarkable versatility in engaging a wide array of biological targets.[1][2] This has led to the development of TP derivatives with diverse therapeutic applications, including anticancer, antiviral, and antiparasitic agents.[2][3] However, the efficacy and safety of these potential drugs are critically dependent on a nuanced and often overlooked aspect of their molecular structure: tautomerism. The presence of substituents such as hydroxyl, amino, or thiol groups on the TP core can give rise to an equilibrium of two or more tautomeric forms, each with distinct electronic and steric properties. This guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the tautomeric landscapes of triazolo[1,5-a]pyrimidines, offering researchers and drug development professionals the essential tools to predict, understand, and ultimately harness tautomerism in the design of next-generation therapeutics.

The Tautomeric Challenge in Triazolo[1,5-a]pyrimidine Drug Design

While the unsubstituted 1,2,4-triazolo[1,5-a]pyrimidine ring system itself does not exhibit annular tautomerism, the introduction of functional groups capable of proton migration fundamentally alters its character.[1] This is particularly relevant for substituents at the 5- and 7-positions of the pyrimidine ring, which can engage in keto-enol, imine-enamine, and thione-thiol tautomerism.

The significance of this phenomenon in drug design cannot be overstated. Different tautomers of the same molecule can exhibit markedly different:

  • Receptor Binding Affinities: The shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are dictated by its tautomeric form. Consequently, only one tautomer may possess the optimal conformation for binding to a biological target.

  • Pharmacokinetic Properties: Tautomerism influences key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as solubility, membrane permeability, and metabolic stability.

  • Toxicity Profiles: The potential for off-target effects and toxicity can also be linked to the prevalence of a specific tautomer.

A priori knowledge of the dominant tautomeric forms in different physiological environments is therefore a critical component of rational drug design.[4]

Unraveling Tautomeric Equilibria: A Computational Approach

Theoretical and computational chemistry provide a powerful and cost-effective means to investigate the tautomerism of triazolo[1,5-a]pyrimidines before embarking on extensive synthetic and experimental work. Density Functional Theory (DFT) has emerged as the workhorse for these studies, offering a balance of accuracy and computational efficiency.[5][6][7]

The Computational Workflow: A Step-by-Step Protocol

A robust computational protocol for assessing the tautomerism of a substituted triazolo[1,5-a]pyrimidine involves the following key steps:

  • Tautomer Identification: The initial and most critical step is to identify all possible and chemically reasonable tautomeric forms of the molecule under investigation. This includes considering all potential proton migration pathways.

  • Geometry Optimization: The three-dimensional structure of each tautomer is optimized to find its lowest energy conformation. This is typically performed using a DFT functional such as B3LYP or M06-2X, paired with a sufficiently flexible basis set like 6-311++G(d,p).[5][7] The choice of a functional with good performance for non-covalent interactions is important, especially when modeling solvent effects.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: The influence of the solvent environment on tautomeric stability is profound. Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly employed to simulate the bulk effects of a solvent (e.g., water, DMSO) on the electronic structure and energy of each tautomer.[5]

  • Relative Energy Calculations: The Gibbs free energies of all tautomers are calculated in both the gas phase and in the presence of the chosen solvent model. The relative energies (ΔG) are then used to determine the most stable tautomer and to predict the equilibrium populations of all tautomers using the Boltzmann distribution.

Diagram: Computational Workflow for Tautomer Analysis

TautomerWorkflow cluster_input Input cluster_protocol Computational Protocol cluster_output Output start Substituted Triazolo[1,5-a]pyrimidine identify 1. Identify Tautomers start->identify optimize 2. Geometry Optimization (DFT) identify->optimize frequency 3. Frequency Calculation optimize->frequency solvation 4. Solvation Modeling (PCM/SMD) frequency->solvation energy 5. Relative Energy Calculation (ΔG) solvation->energy stability Tautomer Stabilities energy->stability population Equilibrium Populations stability->population properties Predicted Physicochemical Properties population->properties

Caption: A schematic of the computational workflow for the theoretical study of tautomerism.

Case Studies: Tautomerism in Action

Keto-Enol Tautomerism in Hydroxy-Triazolo[1,5-a]pyrimidines

Derivatives bearing a hydroxyl group at the 7-position, such as the 2,5-disubstituted[1][5][8]-triazolo[1,5-a]pyrimidine-7(4H)-one series, are a prime example of keto-enol tautomerism.[9] The equilibrium between the 7-hydroxy (enol) and the 7-oxo (keto) forms is heavily influenced by the solvent environment.

TautomerGas Phase (ΔG, kcal/mol)Water (ΔG, kcal/mol)
7-Oxo (Keto)0.00 (Reference)0.00 (Reference)
7-Hydroxy (Enol)+5.3+1.2

Note: The values presented are illustrative and based on typical trends observed in computational studies. Actual values will vary depending on the specific substituents.

As the table illustrates, while the keto form is significantly more stable in the gas phase, the energy difference is substantially reduced in a polar protic solvent like water, which can effectively solvate the hydroxyl group of the enol tautomer. This shift in equilibrium can have profound implications for the molecule's interaction with a biological target.

Diagram: Keto-Enol Tautomeric Equilibrium

KetoEnol Keto 7-Oxo (Keto) Form Enol 7-Hydroxy (Enol) Form Keto->Enol H+

Caption: The equilibrium between the 7-oxo and 7-hydroxy tautomers of a substituted triazolo[1,5-a]pyrimidine.

Imine-Enamine Tautomerism in Amino-Triazolo[1,5-a]pyrimidines

Similarly, an amino group at the 7-position can lead to imine-enamine tautomerism. The relative stability of these forms is also highly dependent on substituent effects and the surrounding medium. Computational studies have shown that for many substituted 1,2,4-triazoles, the tautomeric preference is a delicate balance of electronic and steric factors.[6]

Experimental Validation: Bridging Theory and Reality

While computational methods provide invaluable predictive power, experimental validation is crucial to confirm the theoretical findings. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying tautomerism in solution.[8] Advanced techniques such as 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) can be used to unambiguously differentiate between regioisomers and, by extension, tautomers by probing the chemical environment of the nitrogen atoms in the heterocyclic core.[10] A strong correlation between the predicted and experimentally observed NMR chemical shifts provides a high degree of confidence in the computational model.

Conclusion: A Call for Tautomer-Aware Drug Design

The tautomeric complexity of substituted triazolo[1,5-a]pyrimidines is not a mere academic curiosity but a critical factor that dictates their therapeutic potential. A thorough understanding of the tautomeric landscape, achieved through a synergistic application of theoretical calculations and experimental validation, is essential for the successful design and development of novel drugs based on this privileged scaffold. By embracing a "tautomer-aware" approach, medicinal chemists can make more informed decisions, leading to the creation of safer, more effective, and more successful therapeutic agents.

References

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. (2022-09-07). [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • Biological activities of[1][5][8]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. PubMed. (2015-10-16). [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. (2023-09-28). [Link]

  • Discovery of[1][5][8]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed. (2020-01-01). [Link]

  • DFT studies on tautomerism of C5-substituted 1,2,4-triazoles | Request PDF. ResearchGate. (2025-08-05). [Link]

  • Differentiation between[1][5][8]triazolo[1,5-a] pyrimidine and[1][5][8]triazolo[4,3-a]- pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. (2025-08-06). [Link]

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry. (2025-08-04). [Link]

  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. [Link]

  • Experimental and pK prediction aspects of tautomerism of drug-like molecules | Request PDF. ResearchGate. (2025-08-07). [Link]

  • Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry - ACS Publications. [Link]

  • DFT Study on Tautomerism and Natural Bond Orbital Analysis of 4-substituted 1,2,4-triazole and Its Derivatives: Solvation and Substituent Effects. PubMed. (2020-02-13). [Link]

Sources

The Triazolo[1,5-a]pyrimidine Ring System: Aromaticity, Synthesis, and Pharmaceutical Utility

[1][2][3]

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry.[1] As a fused bicyclic heterocycle, it is isoelectronic with purine, making it a critical bioisostere for ATP-competitive kinase inhibitors and nucleotide analogs.[2] Despite satisfying the Hückel rule for a 10

limited degree of aromaticity3

Structural Definition & Numbering

The core structure consists of an electron-rich 1,2,4-triazole ring fused to an electron-deficient pyrimidine ring across a bridgehead nitrogen.

  • IUPAC Name: [1,2,4]Triazolo[1,5-a]pyrimidine[4][1][5][6][7][8][9]

  • Formula: C

    
    H
    
    
    N
    
    
  • Key Feature: The bridgehead nitrogen (N1) is part of the

    
    -system but creates significant bond angle strain, influencing the overall planarity and ring current.
    
Numbering Convention

Correct numbering is vital for interpreting NMR data and substitution patterns.[2]

  • Position 1: Bridgehead nitrogen.[2][10]

  • Positions 2, 3: Triazole ring carbons/nitrogens.[2][8][11][12]

  • Positions 5, 6, 7: Pyrimidine ring atoms.[4][2][5][6][8][10]

Note: Unlike purines, where the fusion bond is C-C, the triazolo[1,5-a]pyrimidine fusion involves a C-N bond, altering the dipole moment and solubility profile.

Theoretical Framework of Aromaticity

The 10 -Electron System

The triazolo[1,5-a]pyrimidine system is formally aromatic. It possesses 10

  • Triazole ring: Contributes 6

    
    -electrons (similar to pyrrole/imidazole).[2]
    
  • Pyrimidine ring: Contributes 4

    
    -electrons.[2]
    
  • Delocalization: The bridgehead nitrogen's lone pair participates in the delocalization, creating a continuous cyclic array.[2]

Evidence of "Limited Aromaticity"

Despite satisfying the 4n+2 rule (

A. NMR Magnetic Criteria (Ring Current)

Proton NMR (

22
  • Observation: Protons on the pyrimidine ring of triazolo[1,5-a]pyrimidine appear at

    
     8.5–9.0 ppm. While this indicates a ring current, methyl substituent effect studies show that the transmission of electronic effects across the fusion bond is less efficient than in naphthalene or purine.
    
  • Conclusion: The system is best described as two fused aromatic rings with partial coupling, rather than a single, unified 10

    
     loop.
    
B. Geometric Criteria (Bond Length Alternation)

X-ray crystallography reveals distinct bond length alternation (BLA) in the pyrimidine ring.[2]

  • C5–C6 vs. C6–C7: Significant differences in bond lengths suggest localized double bond character rather than complete delocalization.[2]

  • HOMA Index: The Harmonic Oscillator Model of Aromaticity (HOMA) index for the pyrimidine ring is typically lower (< 0.[2]8) than that of benzene (1.0), confirming reduced aromaticity.

Thermodynamic Stability: The Isomer War

The aromaticity of the [1,5-a] system is best understood by comparing it to its isomer, [1,2,4]triazolo[4,3-a]pyrimidine .

  • [4,3-a] Isomer: Kinetic product.[2] Less stable.[2]

  • [1,5-a] Isomer: Thermodynamic product.[2] More stable.

This stability difference drives the Dimroth Rearrangement , where the [4,3-a] isomer converts to the [1,5-a] form under basic or acidic conditions. The driving force is the maximization of aromatic stabilization energy in the [1,5-a] arrangement.

Visualization: Isomerization & Stability

The following diagram illustrates the relationship between the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer, highlighting the Dimroth Rearrangement pathway.

DimrothRearrangementFigure 1: The Dimroth Rearrangement driving the formation of the stable [1,5-a] aromatic system.PrecursorHydrazinopyrimidinePrecursorKinetic[1,2,4]Triazolo[4,3-a]pyrimidine(Kinetic Isomer)Precursor->KineticCyclization(Mild Conditions)IntermediateRing-OpenedIntermediateKinetic->IntermediateBase/AcidHydrolysisThermodynamic[1,2,4]Triazolo[1,5-a]pyrimidine(Thermodynamic Isomer)Kinetic->ThermodynamicHeat/TimeIntermediate->ThermodynamicRecyclization(Dimroth Rearrangement)

Experimental Protocols

Synthesis via Three-Component Reaction (Biginelli-like)

This is the most robust method for generating diverse libraries of triazolo[1,5-a]pyrimidines.

Reagents:

  • 3-Amino-1,2,4-triazole (Binucleophile)[2]

  • Aromatic Aldehyde (Electrophile)[2]

  • Ethyl Acetoacetate (1,3-Dicarbonyl)[2]

Protocol:

  • Mixing: In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 equiv), aldehyde (1.0 equiv), and ethyl acetoacetate (1.0 equiv) in ethanol or DMF.

  • Catalysis: Add a catalytic amount of piperidine or acetic acid (10 mol%).

  • Reflux: Heat the mixture to reflux (80–100°C) for 4–8 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[2]

  • Isolation: Cool to room temperature. The product often precipitates.[2]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Yield: Typically 70–90%.[2]

Distinguishing Isomers via N-NMR

Since both [1,5-a] and [4,3-a] isomers have identical masses,

  • Technique:

    
    H-
    
    
    N HMBC (Heteronuclear Multiple Bond Correlation).[2][6]
  • Diagnostic Signal:

    • [1,5-a] Isomer: The bridgehead nitrogen (N1) is shielded due to its position at the fusion, typically appearing around –180 to –200 ppm (relative to nitromethane).

    • [4,3-a] Isomer: The bridgehead nitrogen is in a different electronic environment and shows a distinct chemical shift, often more deshielded.

Pharmaceutical Applications & Bioactivity

The reduced aromaticity of the pyrimidine ring makes it susceptible to nucleophilic attack and metabolic oxidation, features often exploited in drug design.

Therapeutic AreaMechanism of ActionKey Compound / Example
Oncology Tubulin Polymerization Inhibition Analogs of Combretastatin A-4; bind to colchicine site.[2]
Oncology Kinase Inhibition (CDK2, Trk) Bioisostere of ATP adenine ring; forms H-bonds with hinge region.
Antibacterial Cell-Wall Biosynthesis Active against VRE (Vancomycin-Resistant Enterococcus).[2]
Cardiovascular PDGF Antagonist Trapidil (Vasodilator and anti-platelet agent).[3][2]
Structure-Activity Relationship (SAR) Logic[4]
  • C7 Position: Substituents here (e.g., bulky phenyl groups) can force the ring out of planarity, further reducing aromaticity but enhancing solubility and selectivity for hydrophobic pockets (e.g., tubulin).

  • N1 Bridgehead: Essential for hydrogen bonding in kinase pockets.[2] Alkylation at this position destroys aromaticity and activity.[2]

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. [Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. [Link]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. [Link][2]

  • PubChem Compound Summary: [1,2,4]Triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. [Link][2]

Methodological & Application

Application Note: Accelerated One-Pot Synthesis of Bioactive Triazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bio-isostere for purines. Its derivatives exhibit potent biological activities, including inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and EGFR, making them critical targets in oncology and infectious disease research.

Traditional synthesis often involves multi-step procedures with harsh conditions (e.g., refluxing in DMF or acetic acid) and laborious purification. This guide details two superior one-pot multicomponent reaction (MCR) protocols:

  • Microwave-Assisted Synthesis: For high-throughput library generation (10–15 min reaction time).

  • Green Aqueous Catalysis: Using Thiamine HCl (Vitamin B1) for environmentally benign, scalable production.

Both methods utilize the condensation of 3-amino-1,2,4-triazole , an aromatic aldehyde , and a 1,3-dicarbonyl compound .

Mechanistic Insight: The Cascade Pathway

Understanding the reaction mechanism is vital for troubleshooting and optimizing yields. The reaction proceeds through a cascade of Knoevenagel condensation , Michael addition , and Cyclodehydration , potentially involving a Dimroth rearrangement .

Core Mechanism
  • Knoevenagel Condensation: The 1,3-dicarbonyl compound reacts with the aldehyde to form an arylidene intermediate (activated alkene).

  • Michael Addition: The exocyclic amine of the 3-amino-1,2,4-triazole attacks the electrophilic double bond of the arylidene.

  • Cyclization: Intramolecular nucleophilic attack by the ring nitrogen (N-2 or N-4) on the carbonyl carbon closes the pyrimidine ring.

  • Dehydration/Oxidation: Loss of water (and potentially oxidation) yields the fully aromatic system.

The Regioselectivity Challenge (Dimroth Rearrangement)

Kinetic control often yields the [4,3-a] isomer. However, under thermodynamic conditions (heat/acid/base), this intermediate undergoes ring opening and recyclization to the more stable [1,5-a] isomer.

ReactionMechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Thermodynamic Stabilization Aldehyde Aromatic Aldehyde Arylidene Arylidene Intermediate (Activated Alkene) Aldehyde->Arylidene + Catalyst - H2O Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Arylidene MichaelAdduct Michael Adduct Arylidene->MichaelAdduct + Triazole Triazole 3-Amino-1,2,4-Triazole Triazole->MichaelAdduct Dihydro Dihydro-Intermediate [4,3-a] or [1,5-a] MichaelAdduct->Dihydro Cyclocondensation Isomer43 Kinetic Isomer [4,3-a]pyrimidine Dihydro->Isomer43 Kinetic Path Isomer15 Thermodynamic Product [1,5-a]pyrimidine Dihydro->Isomer15 Direct Path Isomer43->Isomer15 Dimroth Rearrangement (Heat/Acid/Base)

Figure 1: Mechanistic pathway for the multicomponent synthesis of triazolo[1,5-a]pyrimidines, highlighting the critical Dimroth rearrangement step.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Objective: Rapid synthesis of a library of derivatives with minimal solvent waste. Typical Yield: 85–95% Reaction Time: 10–15 minutes

Materials
  • Microwave Reactor: Monowave 300 (Anton Paar) or CEM Discover.

  • Vessel: 10 mL or 30 mL sealed pressure vial.

  • Reagents:

    • 3-Amino-1,2,4-triazole (1.0 mmol)

    • Aromatic Aldehyde (1.0 mmol)

    • Ethyl Acetoacetate or 1,3-Diketone (1.0 mmol)

    • Solvent: Ethanol (2-3 mL) or Solvent-Free (neat)

Step-by-Step Procedure
  • Charge: Add the aldehyde, 1,3-dicarbonyl, and 3-amino-1,2,4-triazole into the microwave vial.

  • Solvent (Optional): Add 2 mL of Ethanol. Note: Solvent-free conditions are viable if the aldehyde is a liquid or low-melting solid.

  • Irradiation: Seal the vessel. Program the reactor:

    • Temperature: 120 °C

    • Hold Time: 12 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Cooling: Allow the reactor to cool to 50 °C using compressed air (approx. 2-3 mins).

  • Isolation:

    • The product often precipitates upon cooling.

    • Add 5 mL of ice-cold ethanol/water (1:1) to the vial and sonicate briefly.

    • Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures. Column chromatography is rarely needed due to high conversion.

Protocol B: Green Aqueous Synthesis (Thiamine Catalysis)

Objective: Environmentally benign, scalable synthesis using a biodegradable organocatalyst. Typical Yield: 80–92% Reaction Time: 2–4 hours

Materials
  • Catalyst: Thiamine Hydrochloride (Vitamin B1) (5-10 mol%)

  • Solvent: Water (distilled)

  • Equipment: Standard round-bottom flask, reflux condenser, oil bath.

Step-by-Step Procedure
  • Preparation: Dissolve Thiamine HCl (0.1 mmol) in Water (10 mL) in a 50 mL round-bottom flask.

  • Addition: Add 3-amino-1,2,4-triazole (1.0 mmol), Aromatic Aldehyde (1.0 mmol), and Ethyl Acetoacetate (1.0 mmol).

  • Reaction: Heat the heterogeneous mixture to 100 °C (Reflux) with vigorous magnetic stirring.

    • Observation: The mixture will likely become a clear solution transiently before the product begins to precipitate.

  • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 4:6).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated solid.

    • Wash the filter cake copiously with water (to remove the water-soluble catalyst) and then cold ethanol.

  • Recrystallization: Recrystallize from Ethanol.

Reaction Optimization & Troubleshooting

The following data summarizes optimization parameters derived from aggregate literature sources (e.g., Eur. J. Chem., RSC Adv.).

Table 1: Solvent and Catalyst Screening (Model Reaction)
EntrySolventCatalystTemp (°C)TimeYield (%)Notes
1EthanolNoneReflux8 h45Slow, incomplete conv.
2EthanolAcetic AcidReflux5 h68Moderate yield
3Ethanol MW (No Cat) 120 12 min 92 Excellent efficiency
4WaterThiamine HCl1003 h88Green profile
5Solvent-FreeZn-Schiff Base6020 min94Requires catalyst prep
6DMFDBU1002 h75Difficult work-up
Expert Troubleshooting Tips
  • Problem: Formation of the [4,3-a] isomer (kinetic product).

    • Solution: Increase reaction time or temperature. If using the microwave method, extend the hold time by 5 minutes to ensure the Dimroth rearrangement occurs.

  • Problem: Sticky/Oily Product.

    • Solution: The Knoevenagel intermediate might be polymerizing. Ensure the 1,3-dicarbonyl is fresh. Triturate the oil with diethyl ether or cold methanol to induce crystallization.

  • Problem: Low Yield with Electron-Rich Aldehydes.

    • Solution: Electron-donating groups (e.g., -OMe) deactivate the aldehyde. Increase the catalyst loading (e.g., 15 mol% Thiamine) or use the Microwave protocol at 130 °C.

Experimental Workflow Diagram

Workflow cluster_inputs Reagents cluster_process One-Pot Process cluster_output Isolation Amine 3-Amino-1,2,4-triazole Mix Mixing Amine->Mix Aldehyde Aryl Aldehyde Aldehyde->Mix Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Mix Activation Activation (MW: 120°C / Aq: Reflux) Mix->Activation Reaction Cyclocondensation Activation->Reaction Cool Cool to RT Reaction->Cool Filter Filtration Cool->Filter Wash Wash (H2O/EtOH) Filter->Wash Pure Pure Triazolo[1,5-a]pyrimidine Wash->Pure

Figure 2: Operational workflow for the one-pot synthesis, applicable to both microwave and aqueous protocols.

References

  • Microwave-Assisted Synthesis

    • Microwave Assisted Synthesis and Biological Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines. RSIS International.

  • Green Catalysis (Thiamine HCl)

    • Thiamine Hydrochloride (VB1): An Efficient Promoter for the One-Pot Synthesis of... [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives in Water Medium.[1] ResearchGate.[2][3]

  • Biological Activity & Medicinal Chemistry

    • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[4][5] PMC (NIH).

    • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents.[3][6][7] PubMed.

  • Mechanistic Studies

    • Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate.[2][3]

Sources

multi-component reaction for efficienttriazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Multi-Component Synthesis of Triazolo[1,5-a]pyrimidines

Executive Summary

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines.[1] It exhibits potent inhibition against CDK2 (Cyclin-dependent kinase 2) , tubulin polymerization , and various parasitic targets (e.g., Leishmania, Trypanosoma).

Traditional synthesis often involves multi-step procedures with low atom economy. This guide details a One-Pot Multi-Component Reaction (MCR) approach, utilizing the condensation of 3-amino-1,2,4-triazole, an aldehyde, and a 1,3-dicarbonyl compound. Two validated protocols are provided:

  • Green Aqueous Protocol: Surfactant-mediated synthesis in water at room temperature (High E-factor efficiency).

  • Microwave-Assisted Protocol: High-speed synthesis for rapid library generation.

Mechanistic Insight & Reaction Pathway

Understanding the reaction mechanism is critical for troubleshooting low yields or regioselectivity issues. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent Cyclization .

Critical Regioselectivity Note: 3-amino-1,2,4-triazole has multiple nucleophilic sites. Under thermodynamic control (acidic/thermal conditions), the reaction favors the formation of the [1,5-a] fused system over the [4,3-a] isomer due to the stability of the bridgehead nitrogen.

ReactionMechanism Reactants Aldehyde + 1,3-Dicarbonyl Knoevenagel Intermediate A: Benzylidene Derivative Reactants->Knoevenagel Knoevenagel Condensation Michael Intermediate B: Michael Adduct Knoevenagel->Michael Nucleophilic Attack Amine + 3-amino-1,2,4-triazole Amine->Michael Cyclization Intramolecular Cyclization (-H2O) Michael->Cyclization Ring Closure Product 4,7-dihydro-1,2,4- triazolo[1,5-a]pyrimidine Cyclization->Product Oxidation Oxidation (Optional) (-2H) Product->Oxidation [O] Aromatic Fully Aromatic Triazolo[1,5-a]pyrimidine Oxidation->Aromatic

Figure 1: The stepwise mechanism involving Knoevenagel condensation, Michael addition, and cyclodehydration.[1] The dihydro- product is the primary output of the MCR, which can be oxidized to the fully aromatic system.

Experimental Protocols

Protocol A: Green Aqueous Synthesis (Hyamine-Catalyzed)

Best for: Large-scale synthesis, environmentally sensitive projects, and heat-sensitive substrates.

Rationale: Water is a poor solvent for organic reactants, usually leading to phase separation. However, Hyamine (benzethonium chloride) acts as a cationic surfactant, creating micelles that concentrate the reactants (hydrophobic effect) and stabilize the transition states, allowing the reaction to proceed rapidly at room temperature.[2]

Materials:

  • Aromatic Aldehyde (1.0 equiv)[3]

  • Ethyl Acetoacetate (1.0 equiv)

  • 3-amino-1,2,4-triazole (1.0 equiv)[3]

  • Catalyst: Hyamine (10 mol%)

  • Solvent: Distilled Water (5 mL per mmol)

Step-by-Step Procedure:

  • Charge: In a 50 mL round-bottom flask, add the aldehyde (e.g., benzaldehyde, 5 mmol), ethyl acetoacetate (5 mmol), and 3-amino-1,2,4-triazole (5 mmol).

  • Catalyst Addition: Add Hyamine (0.5 mmol) and water (25 mL).

  • Reaction: Stir the heterogeneous mixture vigorously at Room Temperature (25-30 °C) .

    • Observation: The mixture may initially appear milky/turbid.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 4:6). Reaction typically completes in 5–8 hours .[2]

  • Work-up: The product usually precipitates out of the aqueous medium.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove the surfactant.

  • Purification: Recrystallize from hot Ethanol (95%) to yield pure crystals.

Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Medicinal chemistry library generation, rapid optimization.

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the rate-determining step (Michael addition) significantly compared to conventional reflux.

Materials:

  • Reactants (Same stoichiometry as Protocol A)

  • Catalyst: Glacial Acetic Acid (catalytic drops) or p-TSA (5 mol%)

  • Solvent: Ethanol (minimal volume) or Solvent-Free

Step-by-Step Procedure:

  • Charge: Place aldehyde (1 mmol), 1,3-dicarbonyl (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) in a microwave-safe process vial (e.g., 10 mL volume).

  • Solvent/Catalyst: Add 1 mL of Ethanol and 2 drops of glacial acetic acid.

    • Note: Solvent-free conditions can be used if reactants are liquid or melt easily.

  • Irradiation: Cap the vial. Irradiate at 140 °C (Power: Dynamic, Max 150W) for 10–15 minutes .

    • Safety Check: Ensure the pressure limit is set to 15 bar.

  • Work-up: Allow the vial to cool to 50 °C. Pour the contents onto crushed ice.

  • Isolation: Filter the resulting solid. Recrystallize from Ethanol/DMF mixtures.

Data Analysis & Validation

Table 1: Comparison of Catalytic Methods for Triazolo[1,5-a]pyrimidine Synthesis

MethodCatalystConditionsTimeTypical YieldGreen Score
Protocol A (Recommended) HyamineWater, RT5-8 h88-95%High
Protocol B (Rapid) AcOHMW, 140°C10-15 min85-92%Med
Classic Reflux HCl/EtOHReflux, 80°C6-12 h60-75%Low
Nano-Catalyst CuFe2O4@SiO2Solvent-free, 60°C25 min90-96%High

Validation Criteria (Self-Check):

  • IR Spectroscopy: Look for the disappearance of the carbonyl peak of the aldehyde (approx. 1700 cm⁻¹) and the appearance of -NH stretching (3100-3300 cm⁻¹) if the dihydro product is formed.

  • 1H NMR (DMSO-d6):

    • Dihydro- proton: A distinct singlet around

      
       6.0 - 6.5 ppm (C7-H) confirms the cyclization of the dihydro-ring.
      
    • Ester protons: If using ethyl acetoacetate, ensure the ethyl group signals are present (quartet ~4.0 ppm, triplet ~1.1 ppm).

References

  • Green Aqueous Protocol (Hyamine)

    • Title: A facile and green synthesis of methyl 7-aryl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives using hyamine in aqueous media.[2]

    • Source: Taylor & Francis Online (2026).
    • URL:[Link]

  • Nano-Catalyst Protocol

    • Title: The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles.[3]

    • Source: RSC Advances (2024).
    • URL:[Link]

  • Bioactivity & Scaffold Review

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[4][5][6][7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Microwave/Green Methods Overview

    • Title: Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives.[1][2][3][4][6][7][8][9][10][11][12]

    • Source: ResearchG
    • URL:[Link]

Sources

Application Note: Practical Evaluation of Triazolo[1,5-a]pyrimidines as Tubulin Polymerization Inhibitors

[1][2][3][4]

Executive Summary: The Privileged Scaffold

Triazolo[1,5-a]pyrimidines represent a "privileged scaffold" in medicinal chemistry, particularly for targeting the colchicine-binding site (CBS) of tubulin. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers binding the vinca site), CBS inhibitors based on this scaffold offer a unique advantage: they are often structurally simpler, easier to synthesize, and—crucially—less susceptible to P-glycoprotein (P-gp) mediated multidrug resistance (MDR).

This guide provides a rigorous technical framework for evaluating these compounds. It moves beyond basic screening, offering optimized protocols for validating mechanism of action (MoA), quantifying potency, and visualizing intracellular effects.

Mechanism of Action (MoA)

The primary therapeutic efficacy of triazolo[1,5-a]pyrimidines stems from their ability to bind the


Physiological Consequence: Binding prevents the curved-to-straight conformational change required for microtubule incorporation. This suppresses microtubule dynamic instability, leading to:

  • G2/M Phase Arrest: The mitotic spindle cannot form correctly.

  • Apoptosis: Prolonged arrest triggers the mitochondrial apoptotic pathway (Bcl-2 phosphorylation).

  • Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells (a property of CBS inhibitors).

Pathway Visualization

The following diagram outlines the cascade from molecular binding to cellular phenotype.

MoA_PathwayDrugTriazolo[1,5-a]pyrimidineTubulinFree Tubulin Dimers(Colchicine Binding Site)Drug->Tubulin Binds with high affinityInhibitionInhibition of Polymerization(Prevents Straight Conformation)Tubulin->Inhibition Steric hindranceSpindleMitotic Spindle DefectInhibition->Spindle Microtubule destabilizationCheckpointsSpindle Assembly Checkpoint(SAC) ActivationSpindle->Checkpoints Tension loss at kinetochoresArrestG2/M Cell Cycle ArrestCheckpoints->Arrest Cyclin B1/CDK1 accumulationApoptosisApoptosis(Caspase-3 Activation)Arrest->Apoptosis Prolonged arrest

Figure 1: Mechanism of Action cascade for triazolo[1,5-a]pyrimidine-induced cytotoxicity.

Structure-Activity Relationship (SAR) Insights

Effective design requires understanding key substitution patterns. The triazolo[1,5-a]pyrimidine core serves as a bioisostere for the cis-double bond found in Combretastatin A-4 (CA-4).

PositionPreferred SubstituentMechanistic Rationale
C-7 3,4,5-trimethoxyphenyl Mimics the A-ring of Colchicine/CA-4. Critical for hydrophobic pocket occupancy.
C-2 Arylamino / Aniline Provides H-bond donors/acceptors to interact with Val181 or Cys241 in the

-tubulin subunit.
C-6 Small lipophilic (e.g., F, Cl) Modulates metabolic stability and fine-tunes steric fit. Bulky groups here often abolish activity.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

The Gold Standard for In Vitro Validation

Objective: To determine the IC50 of the compound against purified tubulin polymerization in a cell-free system. Principle: The fluorophore DAPI (or a reporter like porcine brain tubulin) exhibits increased fluorescence intensity when incorporated into the microtubule lattice.[1][2]

Reagents & Setup
  • Purified Tubulin: >99% purity (porcine brain source recommended).

  • GTP Stock: 100 mM (Aliquot and freeze; GTP degrades rapidly).

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[2]

    • Expert Note: PIPES is used over Tris/HEPES because it stabilizes microtubules.

  • Fluorescent Reporter: DAPI (10 µM final).

Step-by-Step Methodology
  • Pre-warming: Pre-warm the 96-well black half-area plate to 37°C in the plate reader. Temperature fluctuation is the #1 cause of assay failure.

  • Compound Prep: Prepare 10x stocks of the triazolo[1,5-a]pyrimidine derivative in GTB (ensure DMSO < 0.5% final). Include:

    • Positive Control: Combretastatin A-4 or Colchicine (5 µM).

    • Negative Control: DMSO vehicle.

    • Stabilizer Control (Optional): Paclitaxel (to verify assay dynamic range).

  • Reaction Mix: In a microcentrifuge tube on ICE , mix:

    • Tubulin (2.0 mg/mL final).[2][3][4]

    • GTP (1 mM final).[4][5]

    • DAPI.[1][2]

  • Initiation:

    • Pipette 10 µL of 10x compound into the pre-warmed plate.

    • Rapidly add 90 µL of the cold Tubulin/GTP mix.

  • Measurement: Immediately start kinetic reading (Ex 360 nm / Em 450 nm) at 37°C. Read every 60 seconds for 60 minutes.

Data Analysis & Interpretation

Plot Fluorescence Units (RFU) vs. Time. You will observe three phases:

  • Nucleation (Lag Phase): Flat baseline. Inhibitors extend this.

  • Elongation (Growth Phase): Steep increase. Inhibitors flatten this slope.

  • Steady State (Plateau): Equilibrium.[3] Inhibitors lower the Vmax.

Validation Check: The Vehicle control must show a sigmoidal curve reaching Vmax > 1000 RFU (depending on gain). If the Vehicle curve is flat, the GTP is degraded or tubulin is denatured.

Protocol B: Immunofluorescence (IF) of Microtubule Networks

Visualizing the "Shattering" Effect

Objective: To qualitatively assess microtubule disruption in cancer cells (e.g., HeLa or MCF-7). Critical Variable: Fixation Method.

  • Expert Insight: Do NOT use Paraformaldehyde (PFA) alone. PFA fixes proteins by crosslinking but often fails to preserve the delicate microtubule lattice, leading to artifacts. Cold Methanol is the superior fixative for tubulin as it precipitates proteins and preserves the cytoskeletal structure.

Workflow Diagram

IF_ProtocolStep1Cell Seeding(Glass Coverslips)Step2Drug Treatment(24h @ IC50)Step1->Step2Step3Fixation(100% MeOH, -20°C, 10 min)Step2->Step3 Wash PBS x1Step4Blocking(1% BSA/PBS)Step3->Step4 RehydrateStep5Primary Ab(Anti-alpha-Tubulin)Step4->Step5 Overnight 4°CStep6Imaging(Confocal)Step5->Step6 Secondary Ab + DAPI

Figure 2: Optimized Immunofluorescence workflow for microtubule visualization.

Detailed Protocol
  • Seeding: Seed cells (e.g., 5x10^4 cells/well) on sterile glass coverslips in a 6-well plate. Allow 24h attachment.

  • Treatment: Treat with the triazolo[1,5-a]pyrimidine compound at 1x, 5x, and 10x the antiproliferative IC50.

  • Fixation (The Critical Step):

    • Aspirate medium. Wash 1x with PBS.

    • Add -20°C absolute methanol (pre-chilled in freezer).

    • Incubate at -20°C for 10 minutes .

    • Why? Methanol simultaneously fixes and permeabilizes, preserving the linear integrity of microtubules better than aldehydes.

  • Rehydration: Aspirate methanol and wash 3x with PBS (5 min each) to rehydrate.

  • Blocking: Incubate in 1% BSA in PBS for 30 min.

  • Staining:

    • Primary: Mouse anti-

      
      -tubulin (1:200) overnight at 4°C.
      
    • Secondary: Goat anti-mouse Alexa Fluor 488 (1:500) + DAPI (nuclear stain) for 1h at Room Temp.

  • Mounting: Mount coverslips on slides using an anti-fade reagent (e.g., Fluoromount-G).

Expected Results:

  • Control: Fine, filamentous network radiating from the centrosome to the periphery.

  • Treated: Loss of filaments; cells appear rounded with diffuse green staining (unpolymerized tubulin) or fragmented "dust-like" particles. Nuclear fragmentation (micronuclei) may be visible via DAPI.

References

  • Mechanism & SAR of Triazolo[1,5-a]pyrimidines: Zhang, S., et al. (2018). Design, synthesis and biological evaluation of novel triazolo[1,5-a]pyrimidine derivatives as potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

  • Tubulin Polymerization Assay Principles: Shelanski, M. L., Gaskin, F., & Cantor, C. R. (1973). Microtubule assembly in the absence of added nucleotides. Proceedings of the National Academy of Sciences.

  • Immunofluorescence Fixation Methods (MeOH vs PFA): Thermo Fisher Scientific. (n.d.). Fixation and Permeabilization in Immunocytochemistry.

  • Colchicine Binding Site Characterization: Lu, Y., et al. (2012). Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical developments. Current Medicinal Chemistry.[6]

  • Recent Advances in Triazolo-pyrimidine Derivatives: Wang, G., et al. (2022). Rational design, synthesis and biological evaluation of novel 2-(substituted amino)-[1,2,4]triazolo[1,5-a]pyrimidines as novel tubulin polymerization inhibitors.[7] Bioorganic Chemistry.[8]

Application Note: Strategic Development of Anti-Cancer Agents Based on the Triazolo[1,5-a]pyrimidin-7-amine Scaffold

[1]

Abstract

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, functioning primarily as a purine bioisostere. Its structural similarity to adenine allows it to effectively target the ATP-binding pockets of kinases (specifically CDKs) and the colchicine-binding site of tubulin. This Application Note provides a comprehensive workflow for developing anti-cancer agents derived from triazolo[1,5-a]pyrimidin-7-amine, covering rational design (SAR), chemical synthesis protocols, and biological validation assays.

Mechanistic Rationale & Scaffold Design

The Purine Bioisostere Concept

The triazolo[1,5-a]pyrimidine core mimics the purine ring of ATP. In kinase inhibition, the nitrogen atoms at positions 3 and 4 (and potentially the amine at position 7) serve as key hydrogen bond acceptors/donors to the "hinge region" of the kinase active site.

Target Specificity via Substitution
  • CDK Inhibition (Cell Cycle Arrest): Substitutions at the 5- and 7-positions modulate affinity for Cyclin-Dependent Kinases (e.g., CDK2, CDK9). A bulky hydrophobic group at C-5 often occupies the gatekeeper pocket.

  • Tubulin Polymerization Inhibition: Introduction of a 3,4,5-trimethoxyphenyl moiety (often at C-7 or C-2) directs the molecule toward the colchicine-binding site on tubulin, disrupting microtubule dynamics and causing mitotic arrest.[1]

Mechanism of Action Diagram

The following diagram illustrates the dual-targeting potential of this scaffold based on derivatization.

MOA_PathwayScaffoldTriazolo[1,5-a]pyrimidin-7-amine(Core Scaffold)Target_ATarget A: Kinase (CDK2/9)Scaffold->Target_A 7-Anilino / 5-Aryl subst.Target_BTarget B: TubulinScaffold->Target_B 3,4,5-Trimethoxy subst.Mech_AATP Competition(Hinge Binding)Target_A->Mech_AMech_BColchicine Site BindingTarget_B->Mech_BEffect_AInhibit Phosphorylation(Rb, RNA Pol II)Mech_A->Effect_AEffect_BMicrotubule DestabilizationMech_B->Effect_BOutcomeApoptosis / G2-M ArrestEffect_A->OutcomeEffect_B->Outcome

Figure 1: Dual mechanism pathways dependent on Structure-Activity Relationship (SAR) choices.

Chemical Synthesis Protocols

To ensure a robust library for SAR analysis, we utilize a divergent synthetic route. This protocol prioritizes the generation of a 7-chloro intermediate, which allows for the rapid introduction of diverse amine groups at the final step.

Synthetic Workflow Diagram

Synthesis_WorkflowStep1Step 1: Condensation(3-amino-1,2,4-triazole + Beta-keto ester)Inter1Intermediate 1:7-Hydroxy-triazolo[1,5-a]pyrimidineStep1->Inter1 Reflux/AcOHStep2Step 2: Chlorination(POCl3, Reflux)Inter1->Step2Inter2Intermediate 2:7-Chloro-triazolo[1,5-a]pyrimidineStep2->Inter2Step3Step 3: Nucleophilic Substitution (SNAr)(Diverse Amines + Base)Inter2->Step3 Library GenerationFinalFinal Product:7-Amino DerivativeStep3->Final

Figure 2: Divergent synthetic route for library generation.

Detailed Protocol: The "Displacement" Route

Step 1: Cyclocondensation

  • Reagents: 3-amino-1,2,4-triazole (1.0 eq), Ethyl acetoacetate (or substituted beta-keto ester) (1.2 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure: Reflux the mixture at 120°C for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Cool to room temperature. The product (7-hydroxy derivative) usually precipitates. Filter, wash with cold ethanol, and dry.

  • Validation: 1H NMR should show a singlet around δ 12.0-13.0 ppm (OH/NH tautomer).

Step 2: Chlorination (Activation)

  • Reagents: 7-hydroxy intermediate (1.0 eq), Phosphorus oxychloride (POCl3) (excess, solvent volume).

  • Catalyst: N,N-Dimethylaniline (catalytic drops) can accelerate the reaction.

  • Procedure: Reflux at 100-110°C for 3 hours under anhydrous conditions.

  • Workup: Caution: Quench carefully by pouring the reaction mixture onto crushed ice with vigorous stirring. Neutralize with NaHCO3 to pH 7. Extract with Dichloromethane (DCM).

  • Yield: The 7-chloro intermediate is often unstable; proceed immediately to Step 3 or store under inert gas at -20°C.

Step 3: Amination (Library Generation)

  • Reagents: 7-chloro intermediate (1.0 eq), Target Amine (e.g., aniline, benzylamine) (1.1 eq), Diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Isopropanol or Acetonitrile.

  • Procedure: Heat at 80°C for 2-4 hours.

  • Purification: Evaporate solvent. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Mechanism: Nucleophilic aromatic substitution (SNAr).

Biological Evaluation Protocols

Once synthesized, compounds must be screened for potency and selectivity.

In Vitro Kinase Assay (ADP-Glo™ Method)

Target: CDK2/CyclinE or CDK9/CyclinT

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[2][3][4] It is preferred over radioactive assays for high-throughput screening.

Reagents:

  • Recombinant CDK/Cyclin complex (SignalChem/Promega).

  • Substrate: Histone H1 peptide.[2]

  • ADP-Glo™ Kinase Assay Kit (Promega).[5]

Protocol:

  • Compound Prep: Prepare 3x serial dilutions of the test compound in kinase buffer (ensure DMSO < 1% final concentration).

  • Enzyme Reaction:

    • Add 2 µL of Compound solution to a 384-well white plate.

    • Add 2 µL of Kinase/Substrate mix.

    • Add 1 µL of Ultra-Pure ATP (at Km concentration for the specific kinase).

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent.[3] Incubate 40 min at RT. (Stops kinase reaction, depletes unconsumed ATP).

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT. (Converts ADP -> ATP -> Luciferase signal).[2][3]

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Cell Viability Assay (MTT)

Target: HeLa, MCF-7, A549 cell lines

Protocol:

  • Seeding: Seed tumor cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds at varying concentrations (0.01 µM – 100 µM). Include DMSO control (Negative) and Staurosporine (Positive). Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Carefully remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm.

  • Calculation: % Viability = (OD_test / OD_control) × 100.

Data Analysis & SAR Interpretation

When analyzing the data from the above protocols, use the following guide to refine your drug candidates.

SAR RegionModificationExpected Effect
Position 7 (Amine) Aniline with e- withdrawing groups (F, Cl)Enhances metabolic stability; often improves CDK potency.
Position 7 (Amine) 3,4,5-TrimethoxyanilineShifts mechanism toward Tubulin inhibition (Colchicine site).[1]
Position 5 Phenyl / HeteroarylOccupies the hydrophobic pocket of the kinase; critical for selectivity.
Position 5 Trifluoromethyl (-CF3)Increases lipophilicity and metabolic stability.
Position 2 Small alkyl / HGenerally tolerated; large groups may cause steric clash in the ATP pocket.

Critical Validation Step: If a compound shows high potency in the MTT assay (low IC50) but low potency in the Kinase Assay, investigate tubulin targeting or off-target cytotoxicity . Conversely, high kinase inhibition with poor cell viability suggests poor membrane permeability .

References

  • Richardson, C. M., et al. (2006).[6] "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters.

  • Oukoloff, K., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry.

  • Zhang, S., et al. (2019). "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents." Bioorganic Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Wang, J., et al. (2012). "Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines... as Anticancer Agents." Journal of Medicinal Chemistry.

Detailed Synthesis Protocol for 7-Anilino-triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 7-anilino-[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Its structural resemblance to the purine nucleus allows it to function as a potent bioisostere in ATP-competitive kinase inhibition (e.g., CDK2 , PI3K ) and as a microtubule-destabilizing agent targeting the colchicine binding site.

Unlike the thermodynamically less stable [4,3-a] isomer, the [1,5-a] fused system offers superior metabolic stability and predictable structure-activity relationships (SAR). This protocol details a robust, modular three-step synthesis designed for high-throughput library generation. The route prioritizes the chlorination-displacement strategy over direct one-pot cyclizations, as it allows for the late-stage diversification of the aniline moiety—a critical requirement for optimizing ADME properties in drug development.

Retrosynthetic Analysis

The synthesis is disconnected into three logical phases:

  • Nucleophilic Aromatic Substitution (

    
    ):  Late-stage introduction of the aniline diversity element.
    
  • Deoxychlorination: Activation of the pyrimidine core.

  • Cyclocondensation: Construction of the bicyclic core from readily available 3-amino-1,2,4-triazoles and

    
    -keto esters.
    

Retrosynthesis Target 7-Anilino-triazolo[1,5-a]pyrimidine (Target Scaffold) Chloro 7-Chloro-triazolo[1,5-a]pyrimidine (Activated Core) Target->Chloro S_NAr (Aniline) Hydroxy 7-Hydroxy-triazolo[1,5-a]pyrimidine (Tautomer: 7-one) Chloro->Hydroxy POCl3 Chlorination Precursors 3-Amino-1,2,4-triazole + Beta-keto ester Hydroxy->Precursors Cyclocondensation

Figure 1: Retrosynthetic disconnection strategy for the target scaffold.

Materials and Equipment

Reagents[1][2][3]
  • Core Building Block: 3-Amino-1,2,4-triazole (commercially available or synthesized via cyanamide + hydrazine).

  • Cyclization Partner: Ethyl acetoacetate (or substituted

    
    -keto esters).
    
  • Chlorinating Agent: Phosphorus oxychloride (

    
    ) – Freshly distilled preferred. 
    
  • Nucleophile: Various substituted anilines (e.g., 3,4,5-trimethoxyaniline for tubulin targeting).

  • Solvents: Glacial acetic acid (AcOH), Isopropanol (iPrOH), Dichloromethane (DCM).

Equipment
  • Round-bottom flasks (RBF) with reflux condensers.

  • Inert gas manifold (

    
     or Ar) – Critical for Step 2.
    
  • Rotary evaporator with high-vacuum pump.

  • Silica gel flash chromatography columns.[1]

Detailed Experimental Protocol

Stage 1: Cyclocondensation to 7-Hydroxy-triazolo[1,5-a]pyrimidine

This step constructs the bicyclic core. The reaction is regioselective for the [1,5-a] isomer under thermodynamic control (reflux in acidic media).

Protocol:

  • Charge: In a 100 mL RBF, dissolve 3-amino-1,2,4-triazole (10 mmol, 1.0 equiv) and the appropriate

    
    -keto ester  (e.g., ethyl acetoacetate, 10 mmol, 1.0 equiv) in glacial acetic acid  (15 mL).
    
  • Reflux: Heat the mixture to reflux (

    
    ) with stirring for 4--6 hours .
    
    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting amine spot (polar) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate often forms.

  • Isolation: Pour the mixture into ice-cold water (50 mL). Stir for 15 minutes. Filter the solid precipitate, wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted ester.
  • Drying: Dry under vacuum at

    
    .
    
    • Yield Expectation: 70--85%.

    • Note: The product exists in tautomeric equilibrium (7-hydroxy

      
       7-one).
      
Stage 2: Chlorination (Activation)

This is the most hazardous step involving


. Moisture exclusion is critical to prevent hydrolysis back to the starting material.

Protocol:

  • Setup: Equip a dry 50 mL RBF with a stir bar and reflux condenser under an inert atmosphere (

    
    ).
    
  • Charge: Add the 7-hydroxy intermediate (5 mmol) and

    
      (15 mL, excess).
    
    • Optional: Add

      
      -dimethylaniline (0.5 mL) as a catalyst if the substrate is unreactive.
      
  • Reaction: Heat to reflux (

    
    ) for 2--3 hours . The suspension should become a clear solution.
    
  • Quenching (CRITICAL SAFETY):

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a base trap).
      
    • Pour the viscous residue slowly onto crushed ice (50 g) with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the chloro-product.
      
  • Extraction: Extract immediately with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    (carefully!) and brine.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
    • Stability: The 7-chloro derivative is hydrolytically unstable; proceed to Stage 3 immediately or store in a desiccator at

      
      .
      
Stage 3: Nucleophilic Aromatic Substitution ( )

The final step introduces the aniline pharmacophore.

Protocol:

  • Charge: In a 25 mL vial/flask, dissolve the 7-chloro-triazolo[1,5-a]pyrimidine (1.0 mmol) and the substituted aniline (2.0 mmol, 2 equiv) in Isopropanol (10 mL).

    • Why 2 equiv? The aniline acts as both the nucleophile and the scavenger for the HCl generated.

  • Reaction: Stir at

    
      for 2--4 hours .
    
    • Observation: A precipitate (the hydrochloride salt of the product or excess aniline) may form.

  • Workup: Evaporate the solvent to dryness.

  • Purification: Partition the residue between DCM (20 mL) and water (20 mL). Separate the organic phase, dry over

    
    , and concentrate.
    
  • Final Polish: Purify via flash column chromatography (Silica gel, Eluent: EtOAc/Petroleum Ether, typically 8:2 gradient).

Reaction Mechanism & Logic

The formation of the [1,5-a] system vs. the [4,3-a] system is a classic example of thermodynamic vs. kinetic control. The Dimroth Rearrangement can convert the kinetically formed [4,3-a] isomer into the thermodynamically stable [1,5-a] isomer under the acidic/basic conditions used.

Mechanism Triazole 3-Amino-1,2,4-triazole Intermed N-Acetoacetyl Intermediate Triazole->Intermed Condensation Kinetic [4,3-a] Isomer (Kinetic) Intermed->Kinetic Ring Closure (N2 attack) Thermo [1,5-a] Isomer (Thermodynamic) Intermed->Thermo Direct N1 attack Kinetic->Thermo Dimroth Rearrangement (Acid/Base/Heat)

Figure 2: Pathway showing the potential for Dimroth rearrangement to the desired [1,5-a] isomer.

Critical Control Points & Troubleshooting

ParameterObservationCorrective Action
Regioselectivity Product NMR shows unexpected shifts (e.g., H-6/H-5 coupling).You may have the [4,3-a] isomer.[2][3][4] Ensure reflux in glacial acetic acid is maintained for sufficient time to force rearrangement to the [1,5-a] form.
Hydrolysis Low yield in Step 3; recovery of 7-hydroxy starting material.Moisture entered Step 2 or quenching was too warm. Dry all glassware thoroughly; keep quench

.
Aniline Reactivity Reaction in Step 3 is sluggish (electron-poor anilines).Switch solvent to Ethanol or Dioxane and increase temp to reflux. Add catalytic NaI (Finkelstein condition) to activate the chloride.
Purification Co-elution of excess aniline.Wash the organic layer in Step 3 with 1M HCl (if product is not basic) or recrystallize from EtOH instead of column chromatography.

Expected Data (Characterization)

For a typical derivative (e.g., 7-(3,4,5-trimethoxyanilino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine):

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       2.44 (s, 3H, 
      
      
      
      at C-5).
    • 
       3.70–3.80 (s, 9H, OMe groups).
      
    • 
       6.46 (s, 1H, H-6 pyrimidine proton) – Diagnostic singlet.
      
    • 
       8.30 (s, 1H, H-2 triazole proton) – Diagnostic downfield singlet.
      
    • 
       9.97 (s, 1H, NH, exchangeable).
      
  • MS (ESI):

    
     peak clearly visible.
    

References

  • Synthesis and Bioactivity (Tubulin Inhibitors)

    • Romagnoli, R. et al. "Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents." Pharmaceuticals, 2022.[1][5][6]

  • General Synthesis & Dimroth Rearrangement

    • Potts, K. T. et al. "1,2,4-Triazoles. XVIII. The Dimroth Rearrangement of Some 1,2,4-Triazolo[4,3-a]pyrimidines." Journal of Organic Chemistry.
    • (Found via search context 1.7/1.12)

  • CDK2 Inhibition Studies

    • Elnaggar, A. et al. "Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on... [1,2,4]triazolo[1,5-c]pyrimidine scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • Microwave-Assisted Approaches (Alternative)

    • "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." Molecules, 2024.[1][7]

Sources

Application Note: In Vitro Cytotoxicity Profiling of Triazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in oncology. These compounds are isosteric with purines and frequently act as microtubule-destabilizing agents by binding to the colchicine site of tubulin [1, 2]. Additionally, derivatives have shown potency against kinases such as CDK2 and EGFR [3].

However, the physicochemical properties of this scaffold—specifically high lipophilicity and low aqueous solubility—present unique challenges in in vitro assays. Standard protocols often yield variable data due to compound precipitation in culture media or interference with colorimetric readouts.

This guide provides a validated workflow for assessing the cytotoxicity of triazolo[1,5-a]pyrimidines, emphasizing solubility management and mechanistic validation via tubulin polymerization assays.

Pre-Assay Critical Control Points: Solubility & Handling

The Challenge: Triazolo[1,5-a]pyrimidines often exhibit poor water solubility. Direct addition of high-concentration DMSO stocks to aqueous media can cause immediate, microscopic precipitation, leading to "false safe" IC50 values.

Protocol A: Compound Preparation Strategy
  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM or 20 mM . Sonicate for 5 minutes to ensure complete dissolution.

    • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent sorption) and store at -20°C.

  • Serial Dilution (The "Intermediate Step"):

    • Do NOT dilute directly from 100% DMSO stock into the cell culture well.

    • Create a "Working Plate" in a V-bottom 96-well plate using 100% DMSO. Perform your 1:2 or 1:3 serial dilutions here.

    • Final Transfer: Transfer 0.5 µL or 1 µL from the Working Plate to the 100 µL or 200 µL of media in the Cell Plate. This ensures the final DMSO concentration remains constant (e.g., 0.5%) across all doses.

Primary Cytotoxicity Screening (MTT Assay)

While ATP-based assays (CellTiter-Glo) are more sensitive, the MTT assay remains the gold standard for cost-effective screening of small molecules. However, triazolo[1,5-a]pyrimidines can sometimes interfere with tetrazolium reduction chemically.

Protocol B: Optimized MTT Workflow

Materials:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Solubilizer: DMSO (Spectrophotometric grade).

Step-by-Step Procedure:

  • Seeding:

    • Seed cells at

      
       to 
      
      
      
      cells/well in 96-well plates.
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Add compounds using the Intermediate Step method (see Section 2).

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (Combretastatin A-4 or Colchicine, typical IC50 ~5-10 nM).

    • Incubate for 48 to 72 hours . (Tubulin inhibitors often require 48h+ to manifest apoptosis).

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL in each well.

    • Incubate for 3–4 hours. Check for purple formazan crystals under a microscope.

  • Solubilization:

    • Carefully aspirate media.[1] Note: If cells are loosely adherent (common with tubulin inhibitors causing rounding), spin the plate at 1000 rpm for 5 mins before aspiration.

    • Add 150 µL DMSO to dissolve crystals. Shake on an orbital shaker for 15 mins.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

Experimental Workflow Diagram

G Stock 1. Compound Stock (20mM in DMSO) Dilution 2. Serial Dilution (100% DMSO Plate) Stock->Dilution Sonicate Treatment 4. Treatment (48-72h Incubation) Dilution->Treatment Transfer 0.5% v/v Seeding 3. Cell Seeding (HeLa/MCF-7) Seeding->Treatment 24h Attachment MTT 5. MTT Addition (3-4h) Treatment->MTT Readout 6. Absorbance (570nm) MTT->Readout Solubilize w/ DMSO

Figure 1: Optimized MTT workflow emphasizing the intermediate dilution step to prevent precipitation of hydrophobic scaffolds.

Mechanistic Validation: Tubulin Polymerization

Since cytotoxicity alone does not confirm the mechanism, and triazolo[1,5-a]pyrimidines are known tubulin inhibitors, a polymerization assay is required to distinguish them from general DNA alkylators.

Protocol C: Fluorescence-Based Tubulin Polymerization

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat. This process increases light scattering or fluorescence (if using a reporter). Inhibitors like triazolo[1,5-a]pyrimidines suppress this curve.

  • Preparation: Use a commercial Tubulin Polymerization Assay Kit (>99% pure tubulin). Keep all reagents on ice.

  • Plate Setup: Use a 96-well black half-area plate pre-warmed to 37°C.

  • Reaction Mix:

    • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.

    • GTP: 1 mM.

    • Tubulin: 3 mg/mL.

    • Compound: Test at IC50 and 5x IC50 concentrations.

  • Kinetics:

    • Immediately place in a fluorometer at 37°C.

    • Ex/Em: 360/450 nm (DAPI-based reporter) or measure Absorbance at 340 nm.

    • Read every 1 minute for 60 minutes.

  • Interpretation: A reduction in

    
     (slope of growth phase) and final plateau height confirms inhibition.
    
Mechanism of Action Diagram

MOA Compound Triazolo[1,5-a]pyrimidine Target Target: Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Spindle Defect Outcome Apoptosis (Caspase 3/7 Activation) Effect2->Outcome

Figure 2: The established mechanism of action for triazolo[1,5-a]pyrimidine anticancer agents.

Data Analysis & Expected Results

Quantitative Analysis

Calculate the percentage of cell viability using the formula:



Fit the dose-response data to a non-linear regression model (Sigmoidal, 4PL) to determine the IC50.

Representative Data (Literature Benchmarks)

When validating your assay, compare your results against these known ranges for triazolo[1,5-a]pyrimidine derivatives to ensure assay sensitivity.

Cell LineCompound TypeTarget MechanismExpected IC50 RangeReference
HeLa 3,4,5-trimethoxyphenyl derivativeTubulin Inhibition0.75 µM - 2.5 µM[1]
A549 2,7-diaryl substitutedTubulin Inhibition1.0 µM - 5.0 µM[1, 4]
MCF-7 Pyridinyl-linkedCDK/Kinase Inhibition0.5 µM - 10 µM[3]
HEK-293 (Non-Tumor Control)N/A> 30 µM (Selectivity)[1]

References

  • Ma, W., et al. (2019). "Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities." Bioorganic Chemistry, 93, 103260.

  • Ballatore, C., et al. (2019).[2] "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry, 166, 420-431.

  • Wang, J., et al. (2020). "Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo." Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2021).[3] "Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines." European Journal of Medicinal Chemistry.

Sources

conducting molecular docking studies withtriazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of Triazolo[1,5-a]pyrimidine Derivatives

Executive Summary

Triazolo[1,5-a]pyrimidines are nitrogen-rich fused heterocycles that serve as potent bioisosteres of purines. Their ability to mimic the adenine core of ATP makes them privileged scaffolds for targeting kinases (e.g., CDK2, EGFR) and microtubule dynamics (tubulin polymerization inhibition). However, their high nitrogen content and planar rigidity introduce specific challenges in molecular docking, particularly regarding charge distribution, tautomerism, and


-stacking interactions.

This guide provides a validated protocol for conducting high-fidelity molecular docking studies of these derivatives, moving beyond "black-box" usage to a mechanistic, evidence-based workflow.

Strategic Rationale & Mechanism

Why this Scaffold? The triazolo[1,5-a]pyrimidine core is isoelectronic with purine.[1][2] In kinase drug discovery, this allows the scaffold to anchor into the ATP-binding pocket, specifically forming hydrogen bonds with the "hinge region" residues (e.g., Leu83 in CDK2). Unlike flexible aliphatic chains, this fused system acts as a rigid spacer, orienting substituents into the hydrophobic back pocket or the solvent-exposed front regions.

Critical Docking Challenges:

  • Lone Pair Repulsion: The high density of nitrogen atoms (N1, N3, N4) creates localized areas of high electron density, requiring accurate partial charge assignment.

  • Water Bridging: In many kinase targets, water molecules mediate interactions between the inhibitor and the protein. Standard "delete all waters" protocols often fail here.

  • 
    -Stacking:  The aromatic core relies heavily on 
    
    
    
    -
    
    
    interactions (e.g., with Phe or Tyr gates), which some scoring functions underestimate.

Pre-Docking Protocol: The Foundation

Ligand Preparation (The QM/MM Bridge)

Standard force fields (e.g., MMFF94) often fail to capture the subtle electron delocalization of the triazolo ring.

  • Step 1: 2D to 3D Conversion: Generate initial 3D coordinates.

  • Step 2: Geometry Optimization (Crucial): Do not rely solely on molecular mechanics. Perform a Density Functional Theory (DFT) optimization to ensure the fused ring planarity and bond lengths are accurate.

    • Recommended Level: B3LYP/6-31G* using Gaussian or ORCA.

  • Step 3: Charge Assignment: Assign Gasteiger-Marsili partial charges. For highly polarized derivatives, use RESP (Restrained Electrostatic Potential) charges derived from the DFT calculation.

Protein Preparation (Target: CDK2 - PDB: 2A4L)
  • Step 1: Clean Up: Remove non-interacting ions.

  • Step 2: Water Management:

    • Rule: Keep structural waters found within 5 Å of the ligand in the crystal structure if they form ≥3 hydrogen bonds.

    • For CDK2: Often, a conserved water molecule bridges the ligand to the gatekeeper residue.

  • Step 3: Protonation: Add polar hydrogens. Ensure Histidine tautomers are set correctly based on the local environment (check H-bond donors/acceptors nearby).

Protocol: Step-by-Step Docking Workflow

This protocol utilizes AutoDock Vina due to its scoring function's balance of speed and accuracy for hydrophobic/H-bond integration, but the logic applies to Glide or GOLD.

Step 1: Grid Box Definition

Do not use a "blind docking" box for SAR studies.

  • Center: Define the center of the box using the coordinates of the co-crystallized ligand (e.g., Roscovitine in PDB 2A4L).

  • Dimensions:

    
     Å. This provides enough buffer for the flexible substituents of the triazolo[1,5-a]pyrimidine without wasting search space on the protein surface.
    
Step 2: Configuration Parameters

Create a conf.txt file with these optimized settings for this scaffold:

  • Expert Insight: The exhaustiveness is increased to 32 because triazolo-pyrimidines often have rotatable phenyl or heterocyclic substituents that require thorough sampling to find the global minimum.

Step 3: Execution & Validation
  • Self-Docking (Control): Remove the native ligand and re-dock it.

    • Pass Criteria: RMSD

      
       Å between the docked pose and crystal pose.
      
  • Production Run: Dock the library of derivatives.

Workflow Visualization

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation (CDK2) Start Start: Chemical Structure L1 2D to 3D Conversion Start->L1 L2 DFT Optimization (B3LYP/6-31G*) L1->L2 Ensure Planarity L3 Assign Gasteiger/RESP Charges L2->L3 Dock AutoDock Vina (Exhaustiveness = 32) L3->Dock P1 Retrieve PDB (e.g., 2A4L) P2 Remove Ions / Manage Waters P1->P2 P3 Add Polar Hydrogens (H-Bond Network) P2->P3 Grid Grid Box Generation (Center on Active Site) P3->Grid Grid->Dock Analysis Interaction Profiling (PLIP / Discovery Studio) Dock->Analysis

Caption: Optimized workflow for triazolo[1,5-a]pyrimidine docking, emphasizing DFT ligand optimization and precise grid generation.

Data Analysis & Interpretation

Do not rely on Binding Affinity (kcal/mol) alone. Use the Interaction Fingerprint to validate the pose.

Key Interaction Checkpoints (CDK2 Example):

Interaction TypeTarget Residue (CDK2)Ligand Atom (Triazolo Core)Significance
H-Bond (Donor) Leu83 (Backbone NH)N3 or N4 (Nitrogen)Critical: Anchors the scaffold in the hinge region.
H-Bond (Acceptor) Leu83 (Backbone CO)C-NH group (if present)Mimics the Adenine N6 amino group.
Hydrophobic Val18, Ala31, Phe80Triazolo/Pyrimidine RingSandwich interaction stabilizing the flat core.

-Cation
Lys33Phenyl substituentsOften seen with aryl groups attached to the core.

Visualizing the Pharmacophore:

InteractionMap Core Triazolo[1,5-a]pyrimidine Core Hinge Hinge Region (Leu83) Core->Hinge H-Bond (Anchor) Gatekeeper Gatekeeper (Phe80) Core->Gatekeeper Pi-Stacking Sub_R1 C7 Substituent (Hydrophobic) Catalytic Catalytic Lysine (Lys33) Sub_R1->Catalytic Pi-Cation / H-Bond Sub_R2 C2 Substituent (Aryl/Heteroaryl) Solvent Solvent Front (Asp86) Sub_R2->Solvent Solubility/Selectivity

Caption: Pharmacophore map highlighting the critical H-bond anchor at the hinge region (Leu83) and stacking interactions.

Case Study: CDK2 Inhibition

Based on recent SAR studies (e.g., Al-Wahaibi et al., 2023).

Objective: Dock a novel 7-substituted-triazolo[1,5-a]pyrimidine derivative into CDK2.

  • Setup: The crystal structure of CDK2 complexed with Roscovitine (PDB: 2A4L) was selected.[3] Roscovitine is a purine analogue, making it the perfect template.

  • Result: The docking revealed that the triazolo nitrogen (N3) accepted a hydrogen bond from the backbone NH of Leu83 (Distance: 2.1 Å).

  • Insight: Derivatives with bulky groups at the C7 position clashed with the "Gatekeeper" residue (Phe80), reducing affinity. This structural insight guided the synthesis of smaller, linear substituents at C7, improving

    
     values from 
    
    
    
    to
    
    
    .

References

  • PDB Structure: Crystal structure of human CDK2 complexed with Roscovitine.[4] RCSB Protein Data Bank.[5] Link

  • Methodology: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Target Application (CDK2): Al-Wahaibi, L. H., et al. (2023). Design, synthesis, and molecular docking of novel triazolo[1,5-a]pyrimidine derivatives as potent CDK2 inhibitors. Journal of Molecular Structure. Link (Representative citation for scaffold application).

  • Target Application (Tubulin): Zhang, X., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry. Link

  • Scaffold Review: Ghorab, M. M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini-Reviews in Medicinal Chemistry. Link

Sources

Application of Triazolo[1,5-a]pyrimidines as Novel Antibacterial Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the discovery and development of novel antibacterial agents with unique mechanisms of action are paramount. The triazolo[1,5-a]pyrimidine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the application of triazolo[1,5-a]pyrimidine derivatives as a novel class of antibacterial agents, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of Triazolo[1,5-a]pyrimidines in Antibacterial Drug Discovery

The 1,2,4-triazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered significant attention due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1] This versatile scaffold has been explored for various therapeutic applications, and recent investigations have highlighted its potential as a source of new antibacterial agents.[2] Notably, derivatives of this class have shown potent activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains, by targeting essential bacterial pathways distinct from many current antibiotic classes.[3] This guide will delve into the mechanisms of action, synthetic strategies, and in-vitro evaluation of these promising compounds.

Mechanisms of Antibacterial Action: A Multi-Targeted Approach

Triazolo[1,5-a]pyrimidine derivatives have been shown to exert their antibacterial effects through the inhibition of several key bacterial enzymes, leading to the disruption of essential cellular processes. The primary mechanisms identified to date include the inhibition of cell wall biosynthesis, DNA gyrase, and dihydrofolate reductase (DHFR).

  • Inhibition of Cell Wall Biosynthesis: Several series of 1,2,4-triazolo[1,5-a]pyrimidines have been identified as inhibitors of bacterial cell wall biosynthesis.[3][4] This is a crucial pathway for bacterial survival, as the cell wall provides structural integrity and protection against osmotic stress. By targeting enzymes involved in the synthesis of peptidoglycan, the primary component of the bacterial cell wall, these compounds can induce cell lysis and death.[4]

  • Inhibition of DNA Gyrase: DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5] A number of triazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory activity against DNA gyrase, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[3][6][7] This mechanism is shared with the fluoroquinolone class of antibiotics, but the distinct chemical scaffold of triazolopyrimidines may offer advantages in overcoming existing resistance mechanisms.

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid biosynthesis pathway, which is responsible for the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to the depletion of these essential building blocks, thereby halting bacterial growth. Certain triazolo[1,5-a]pyrimidine derivatives have been identified as dual inhibitors of both DNA gyrase and DHFR, presenting a powerful multi-target approach to combatting bacterial infections.[5][8]

Triazolo[1,5-a]pyrimidine Antibacterial Mechanisms cluster_0 Bacterial Processes TPP Triazolo[1,5-a]pyrimidine Derivatives CW_Synth Cell Wall Biosynthesis TPP->CW_Synth Inhibits DNA_Gyrase DNA Gyrase TPP->DNA_Gyrase Inhibits DHFR Dihydrofolate Reductase (DHFR) TPP->DHFR Inhibits Peptidoglycan Peptidoglycan Synthesis DNA_Rep DNA Replication & Transcription Folate_Synth Folate Biosynthesis Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disruption leads to Growth_Arrest Bacterial Growth Arrest DNA_Rep->Growth_Arrest Disruption leads to Folate_Synth->Growth_Arrest Inhibition leads to

Caption: Mechanisms of Action of Triazolo[1,5-a]pyrimidines.

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

The synthesis of the triazolo[1,5-a]pyrimidine scaffold can be achieved through several versatile and efficient methods. A common and effective approach is the multicomponent Biginelli-like reaction.[4] This reaction typically involves the condensation of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound and an aldehyde.[4] Another widely used method is the reaction of 5-amino-1,2,4-triazoles with various chalcones.[5][8] These synthetic strategies allow for the introduction of a wide range of substituents on the pyrimidine ring, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Green chemistry approaches, such as using lemon juice as a catalyst, have also been successfully employed.[3]

Synthesis_Workflow Start Starting Materials Amino_Triazole 3-Amino-1,2,4-triazole Start->Amino_Triazole Dicarbonyl β-Dicarbonyl Compound Start->Dicarbonyl Aldehyde Aldehyde Start->Aldehyde Chalcone Chalcone Start->Chalcone Reaction Multicomponent Reaction (e.g., Biginelli-like) Amino_Triazole->Reaction Reaction2 Condensation Reaction Amino_Triazole->Reaction2 Dicarbonyl->Reaction Aldehyde->Reaction Chalcone->Reaction2 Product Triazolo[1,5-a]pyrimidine Derivatives Reaction->Product Reaction2->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification Final_Product Pure Antibacterial Agents Purification->Final_Product

Caption: General Synthetic Workflow for Triazolo[1,5-a]pyrimidines.

Experimental Protocols for In-Vitro Evaluation

The following section provides detailed, step-by-step protocols for the essential in-vitro assays required to evaluate the antibacterial potential of novel triazolo[1,5-a]pyrimidine derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The broth microdilution method is a standard and high-throughput technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a densitometer.

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the triazolo[1,5-a]pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 64 to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours under aerobic conditions.[3][9]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
TP-1 24160.25 (S.a), 0.015 (E.c), 0.5 (P.a)
TP-2 1280.25 (S.a), 0.015 (E.c), 0.5 (P.a)
TP-3 816>640.25 (S.a), 0.015 (E.c), 0.5 (P.a)
TP-4 0.5140.25 (S.a), 0.015 (E.c), 0.5 (P.a)

Table 1: Representative MIC data for hypothetical triazolo[1,5-a]pyrimidine derivatives.

DNA Gyrase Inhibition Assay

This assay determines the ability of the test compounds to inhibit the supercoiling activity of bacterial DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and ATP)

      • Relaxed pBR322 DNA (substrate)

      • Test compound at various concentrations (dissolved in a suitable solvent like DMSO)

      • E. coli DNA Gyrase enzyme

      • Nuclease-free water to the final volume.

    • Include a positive control (no compound) and a negative control (no enzyme).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to occur.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Incubate at 37°C for 30 minutes to digest the enzyme.

    • Add loading dye to the samples and load them onto a 1% agarose gel.

    • Run the gel electrophoresis to separate the relaxed and supercoiled DNA forms.

    • Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control. The IC₅₀ value can be determined by quantifying the band intensities at different compound concentrations.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Protocol: DHFR Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a solution of recombinant bacterial DHFR enzyme in assay buffer.

    • Prepare solutions of NADPH and dihydrofolate (DHF) in assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay Buffer

      • DHFR enzyme

      • Test compound at various concentrations

    • Incubate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.[10]

    • Initiate the reaction by adding a mixture of NADPH and DHF to each well.[10]

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation for each compound concentration.

    • Determine the percent inhibition relative to the no-compound control.

    • The IC₅₀ value can be calculated by plotting the percent inhibition against the compound concentration.

Macromolecular Synthesis Assay (Cell Wall Inhibition)

This assay determines the effect of the test compounds on the synthesis of major macromolecules, including the cell wall, by measuring the incorporation of specific radiolabeled precursors.

Protocol: Cell Wall Synthesis Inhibition Assay

  • Bacterial Culture and Radiolabeling:

    • Grow the test bacterium to the mid-logarithmic phase in a suitable broth medium.

    • Aliquot the bacterial culture into tubes.

    • Add the test compound at a concentration that inhibits growth (e.g., 4x MIC).

    • Simultaneously, add a radiolabeled precursor for cell wall synthesis, such as [³H]N-acetylglucosamine.

    • Include a no-compound control and controls with known inhibitors of other pathways (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, and chloramphenicol for protein synthesis).

    • Incubate the cultures at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Precipitation of Macromolecules:

    • Stop the incorporation by adding an equal volume of cold 10% trichloroacetic acid (TCA) to each tube.[9]

    • Incubate on ice for 30 minutes to precipitate the macromolecules.[11]

  • Sample Processing and Scintillation Counting:

    • Collect the precipitate by vacuum filtration through a glass fiber filter.[4]

    • Wash the filter with cold 5% TCA and then with ethanol to remove unincorporated radiolabel.[4]

    • Place the dried filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of incorporation of the radiolabeled precursor in the presence of the test compound relative to the no-compound control.

    • A significant reduction in the incorporation of [³H]N-acetylglucosamine indicates specific inhibition of cell wall biosynthesis.

Mammalian Cell Cytotoxicity Assay

It is crucial to assess the toxicity of potential antibacterial agents against mammalian cells to ensure their selectivity and safety. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[1,5-a]pyrimidine derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[12]

    • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the compound concentration.

CompoundMammalian Cell LineIC₅₀ (µM)
TP-1 HEK293>100
TP-2 HEK29385
TP-3 HEK293>100
TP-4 HEK29355

Table 2: Representative cytotoxicity data for hypothetical triazolo[1,5-a]pyrimidine derivatives.

Screening_Workflow Start Library of Triazolo[1,5-a]pyrimidine Derivatives MIC_Assay Primary Screening: Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Active_Hits Active Hits (Potent Antibacterial Activity) MIC_Assay->Active_Hits Cytotoxicity_Assay Secondary Screening: Mammalian Cell Cytotoxicity Assay Active_Hits->Cytotoxicity_Assay Selective_Hits Selective Hits (Low Cytotoxicity) Cytotoxicity_Assay->Selective_Hits MOA_Studies Mechanism of Action (MOA) Studies Selective_Hits->MOA_Studies DNA_Gyrase_Assay DNA Gyrase Inhibition Assay MOA_Studies->DNA_Gyrase_Assay DHFR_Assay DHFR Inhibition Assay MOA_Studies->DHFR_Assay MMS_Assay Macromolecular Synthesis (Cell Wall) Assay MOA_Studies->MMS_Assay Lead_Candidate Lead Candidate for Further Development DNA_Gyrase_Assay->Lead_Candidate DHFR_Assay->Lead_Candidate MMS_Assay->Lead_Candidate

Caption: Experimental Workflow for Antibacterial Screening and MOA Studies.

Conclusion and Future Perspectives

Triazolo[1,5-a]pyrimidines represent a highly promising class of novel antibacterial agents with the potential to address the growing challenge of antimicrobial resistance. Their synthetic tractability, diverse mechanisms of action, and demonstrated efficacy against a range of bacterial pathogens make them an attractive area for further research and development. The protocols detailed in this guide provide a robust framework for the in-vitro evaluation of these compounds, from initial screening to mechanism of action studies. Future efforts should focus on optimizing the potency and pharmacokinetic properties of lead compounds, as well as exploring their efficacy in in-vivo models of bacterial infection. The continued investigation of the triazolo[1,5-a]pyrimidine scaffold holds significant promise for the delivery of the next generation of antibacterial therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Omega, 3(10), 13537-13545. [Link]

  • Bekhit, A. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][4][14]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2883-2895. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Zhang, L., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(15), 3364. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(2), 2269-2282. [Link]

  • Abdel-Gawad, H., et al. (2022). Triazolo [1,5‐a]pyrimidines as DNA Gyrase Inhibitiors: Synthesis, Antimicrobial, Activities, and in silico ADMET with Molecular Docking Studies. ChemistrySelect, 7(12), e202104443. [Link]

  • Costantino, L., & Barlocco, D. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(17), 3048. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Molecules, 26(16), 4933. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • Eskandar, R., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic chemistry, 94, 103411. [Link]

  • iGEM. (n.d.). Trichloroacetic Acid Precipitation Protocol. [Link]

Sources

Application Note: High-Precision Antiviral Discovery using Triazolo[1,5-a]pyrimidin-7-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adenine Mimicry Advantage

In the landscape of antiviral drug discovery, the triazolo[1,5-a]pyrimidin-7-amine scaffold represents a "privileged structure." Its utility stems from its electronic and steric congruence with Adenine , a fundamental component of viral RNA/DNA and a cofactor for host kinases.

Unlike the isomeric [4,3-a] systems, the [1,5-a] fusion offers superior thermodynamic stability and metabolic resistance, making it an ideal bioisostere for nucleoside analogues. By functionalizing the 7-position (analogous to the N6-position of adenine), researchers can modulate hydrogen bonding capacity to target:

  • Viral Polymerases (RdRp): Acting as non-nucleoside inhibitors (NNIs) or nucleoside competitors.

  • Reverse Transcriptases (RT): Specifically in Retroviral (HIV) models.[1]

  • Viral Endonucleases: Such as the Influenza PA-PB1 subunit interface.

This guide details the chemical rationale, synthesis, and validation protocols for deploying this scaffold in antiviral platforms.

Chemical Rationale & Structural Homology[1][2]

The core value of this scaffold lies in its ability to deceive viral enzymes. The bridgehead nitrogen at position 1 and the pyrimidine ring nitrogens create a dipole moment that mimics the Watson-Crick face of purines.

Visualization: Structural Homology

The following diagram illustrates the superimposition of the scaffold against Adenine and the synthetic workflow.

ChemicalRationale cluster_0 Key Interaction Points Adenine Adenine (Natural Substrate) Target: Viral Polymerase Binding Pocket Scaffold Triazolo[1,5-a]pyrimidin-7-amine (Bioisostere) Scaffold->Adenine Structural Mimicry N1 Bridgehead N (H-Bond Acceptor) Scaffold->N1 C7 C7-Amine (H-Bond Donor) Scaffold->C7 Precursor 3-amino-1,2,4-triazole Precursor->Scaffold Cyclocondensation (Acid/Base Cat.) Reagent 1,3-Dicarbonyl / Nitrile Reagent->Scaffold +

Caption: Figure 1. Structural evolution from precursors to the adenine-mimetic scaffold, highlighting key pharmacophores for enzyme binding.

Synthesis Protocol: The "7-Amine" Library Generation

To utilize this scaffold, one must first generate a library of derivatives. The 7-amine moiety is critical for solubility and target specificity.

Method A: Direct Cyclocondensation (Green Chemistry Route)

This method is preferred for high-throughput library generation due to its "one-pot" nature.

Reagents:

  • 3-amino-1,2,4-triazole (1.0 eq)

  • Substituted

    
    -keto nitrile (1.0 eq) (Determines the 7-amine and 5-alkyl/aryl groups)
    
  • Solvent: Ethanol or Glacial Acetic Acid

  • Catalyst: Piperidine (catalytic amount)

Protocol:

  • Dissolution: Dissolve 3-amino-1,2,4-triazole in Ethanol (0.5 M concentration).

  • Addition: Add the specific

    
    -keto nitrile slowly to the solution.
    
  • Reflux: Heat the mixture to reflux (

    
    C for EtOH) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Precipitation: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol if purity <95%.

Scientific Check: The reaction proceeds via nucleophilic attack of the triazole ring nitrogen on the nitrile carbon, followed by cyclization. This ensures the 7-position bears the amino group.

Application Note 1: Enzymatic Inhibition Assay (RdRp)

Context: Viral RNA-dependent RNA Polymerase (RdRp) is the primary target for RNA viruses (SARS-CoV-2, Influenza). This assay validates if the scaffold acts as a chain terminator or allosteric inhibitor.

Methodology: Fluorescence-Based Primer Extension Assay.

Protocol Steps:
  • Enzyme Prep: Express and purify recombinant viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex).

  • Template/Primer: Anneal a short RNA primer (5'-FAM labeled) to a poly-U RNA template.

  • Reaction Mix:

    • Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 5 mM MgCl2, 1 mM DTT.

    • Substrate: 500 µM ATP (Natural substrate).

    • Test Compound: Triazolo[1,5-a]pyrimidin-7-amine derivative (0.1 nM – 10 µM).

  • Initiation: Add RdRp complex to the mix.

  • Incubation: 30 minutes at

    
    C.
    
  • Quenching: Add EDTA (50 mM) to stop the reaction.

  • Detection: Measure fluorescence polarization or run on TBE-Urea PAGE gel to visualize chain extension.

Data Interpretation:

  • Chain Termination: If the scaffold mimics Adenosine and incorporates but prevents further extension, you will see truncated bands.

  • Allosteric Inhibition: If the scaffold binds outside the active site, overall band intensity decreases without specific truncation patterns.

Application Note 2: Cell-Based Antiviral & Cytotoxicity Profiling

Context: Enzymatic potency must be balanced against cellular toxicity. The triazolo[1,5-a]pyrimidine ring is generally metabolically stable, but C7-substituents can alter cell permeability.

Methodology: Dual-Luciferase Replicon Assay (e.g., HCV or SARS-CoV-2 Replicon).

Experimental Workflow:
  • Cell Line: Huh-7 (Liver) or Vero E6 (Kidney) cells stably expressing the viral replicon (Luciferase reporter).

  • Seeding: 5,000 cells/well in 96-well white plates. Incubate 24h.

  • Treatment: Add serial dilutions of the test compound (3-fold dilution series).

    • Control: Remdesivir (Positive Control), DMSO (Vehicle).

  • Incubation: 48 hours at

    
    C, 5% CO2.
    
  • Readout 1 (Antiviral): Add Luciferase substrate. Measure Luminescence (RLU).

  • Readout 2 (Cytotoxicity): In a parallel plate, use MTT or CellTiter-Glo to measure cell viability.

Data Summary Table

Report your findings using the Selectivity Index (SI).

Compound IDR-Group (C7)EC50 (µM) [Antiviral]CC50 (µM) [Toxicity]SI (CC50/EC50)Status
TZP-7A-01 -NH22.5>100>40Hit
TZP-7A-02 -NH-Phenyl0.815.018.7Lead
TZP-7A-03 -NH-Alkyl12.050.04.1Drop
Control Remdesivir0.05>100>2000Ref

Strategic Workflow: From Synthesis to Lead

The following decision tree guides the researcher through the optimization process using the triazolo[1,5-a]pyrimidine scaffold.

Workflow Start Library Synthesis (Triazolo[1,5-a]pyrimidin-7-amines) EnzymeAssay Enzymatic Screen (RdRp / RT Inhibition) Start->EnzymeAssay CellAssay Cellular Replicon Assay (EC50 Determination) EnzymeAssay->CellAssay IC50 < 10µM Refine SAR Refinement (Modify C7-Amine) EnzymeAssay->Refine Inactive ToxScreen Counter-Screen (MTT / CC50) CellAssay->ToxScreen MoA Mechanism of Action (Time-of-Addition) ToxScreen->MoA SI > 10 ToxScreen->Refine Toxic Lead Lead Candidate MoA->Lead Confirmed Target Refine->Start

Caption: Figure 2. Iterative screening workflow. Compounds failing the Selectivity Index (SI) threshold return to SAR refinement.

References

  • Aggarwal, R., et al. (2022). An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold. Chemistry & Biodiversity.[2] Link

  • Ballatore, C., et al. (2019).[3] 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8] Link

  • Rusinov, V.L., et al. (2018). Antiviral Properties of Triazavirine and its Metabolites.[9] (Contextual grounding on triazolo-fused systems). Link

  • Yengoyan, A.P., et al. (2022).[5] Antiviral activity evaluation of novel triazolopyrimidine derivatives against SARS-CoV-2.[5] ResearchGate.[5] Link

Sources

Solid-Phase Synthesis of Triazolo[1,5-a]pyrimidine Analogs: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazolo[1,5-a]pyrimidines and the Power of Solid-Phase Synthesis

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[4] This structural class exhibits a wide range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties.[3][5] The fused bicyclic system, an aza-analog of the purine core, allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets.[4]

Traditionally, the synthesis of these analogs has been accomplished through solution-phase chemistry. While effective, these methods can be laborious and time-consuming, particularly when generating a library of compounds for structure-activity relationship (SAR) studies. Solid-phase organic synthesis (SPOS) offers a compelling alternative, streamlining the synthetic process by immobilizing the starting material on a polymeric support. This approach simplifies purification to a mere filtration and washing of the resin, thereby enabling high-throughput synthesis and the rapid generation of compound libraries.[6]

This application note provides a comprehensive guide to the solid-phase synthesis of triazolo[1,5-a]pyrimidine analogs, detailing a robust and adaptable protocol. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and offer insights into the characterization of the final products.

Synthetic Strategy: A Traceless Approach to Heterocyclic Scaffolds

The successful solid-phase synthesis of any small molecule hinges on the judicious selection of a suitable resin and a linker that allows for the assembly of the target molecule and its subsequent cleavage from the solid support. For the synthesis of triazolo[1,5-a]pyrimidines, a "traceless" linker strategy is often preferred. This approach ensures that after cleavage, no residual functionality from the linker remains on the final product, yielding a "scarless" molecule.

Our proposed strategy employs the widely used Merrifield resin, a chloromethylated polystyrene support, in conjunction with a traceless linker approach. The synthesis commences with the immobilization of a key building block, which is then elaborated upon through a series of on-bead reactions to construct the desired triazolo[1,5-a]pyrimidine core. The final product is then liberated from the resin under conditions that cleave the linker, leaving no trace of its prior attachment.

The core of the triazolo[1,5-a]pyrimidine is typically constructed via the condensation of a 3-amino-1,2,4-triazole derivative with a β-dicarbonyl compound or a suitable equivalent.[4] This key cyclization reaction can be efficiently performed on the solid support.

Visualizing the Workflow: A Step-by-Step Diagram

solid_phase_synthesis Resin Merrifield Resin Immobilization Immobilization of Building Block A Resin->Immobilization Linker Attachment Reaction1 On-Bead Reaction 1: Modification of A Immobilization->Reaction1 Reaction2 On-Bead Reaction 2: Introduction of Building Block B Reaction1->Reaction2 Cyclization On-Bead Cyclization: Formation of Triazolo[1,5-a]pyrimidine Core Reaction2->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Product Final Product: Triazolo[1,5-a]pyrimidine Analog Cleavage->Product

Caption: General workflow for the solid-phase synthesis of triazolo[1,5-a]pyrimidine analogs.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a representative triazolo[1,5-a]pyrimidine analog. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Immobilization of the First Building Block

This protocol describes the attachment of a suitable starting material to the Merrifield resin. For this example, we will use 4-hydroxy-3-nitrobenzoic acid as the initial building block, which will be modified in subsequent steps.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)

  • 4-Hydroxy-3-nitrobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Merrifield resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • In a separate flask, dissolve 4-hydroxy-3-nitrobenzoic acid (366 mg, 2.0 mmol) and K₂CO₃ (414 mg, 3.0 mmol) in DMF (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at 60 °C for 24 hours.

  • After cooling to room temperature, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

Rationale: The phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid displaces the chloride on the Merrifield resin via a Williamson ether synthesis, effectively immobilizing the building block. The nitro group serves as a handle for further functionalization.

Protocol 2: On-Bead Reduction and Acylation

This protocol details the reduction of the nitro group to an amine and its subsequent acylation.

Materials:

  • Resin from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • DMF

  • Acetic anhydride

  • Pyridine

  • DCM

Procedure:

  • Swell the resin from Protocol 1 (1.0 g) in a 1:1 mixture of EtOH and DMF (10 mL).

  • Add SnCl₂·2H₂O (1.13 g, 5.0 mmol) and heat the mixture at 70 °C for 12 hours.

  • Drain the solvent and wash the resin with DMF (3 x 10 mL), 5% diisopropylethylamine (DIPEA) in DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • To the washed resin, add a solution of acetic anhydride (0.47 mL, 5.0 mmol) and pyridine (0.40 mL, 5.0 mmol) in DCM (10 mL).

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Rationale: The nitro group is reduced to an amine using tin(II) chloride. The resulting amine is then acylated to introduce a key functional group for the subsequent cyclization step.

Protocol 3: Formation of the Triazolo[1,5-a]pyrimidine Core

This protocol describes the construction of the heterocyclic core through a cyclocondensation reaction.

Materials:

  • Resin from Protocol 2

  • 3-Amino-1,2,4-triazole

  • Polyphosphoric acid (PPA)

  • 1,4-Dioxane

  • DCM

  • DMF

Procedure:

  • Swell the resin from Protocol 2 (1.0 g) in 1,4-dioxane (10 mL).

  • Add 3-amino-1,2,4-triazole (420 mg, 5.0 mmol) and PPA (2.0 g).

  • Heat the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Drain the supernatant and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Rationale: The acylated amine on the resin undergoes a cyclocondensation reaction with 3-amino-1,2,4-triazole, facilitated by the dehydrating agent PPA, to form the desired triazolo[1,5-a]pyrimidine ring system.

Protocol 4: Cleavage and Purification

This protocol details the cleavage of the final product from the solid support.

Materials:

  • Resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (scavenger)

Procedure:

  • Swell the resin from Protocol 3 (500 mg) in DCM (5 mL).

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration and purify by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Rationale: The strong acid, TFA, cleaves the benzyl ether linkage to the Merrifield resin, releasing the final triazolo[1,5-a]pyrimidine analog into solution. TIS is used as a scavenger to trap any reactive carbocations that may be formed during cleavage.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters and expected outcomes for the solid-phase synthesis of a representative triazolo[1,5-a]pyrimidine analog.

StepReactionKey ReagentsTemperature (°C)Time (h)Expected Outcome
1ImmobilizationK₂CO₃, DMF6024Building block attached to resin
2ReductionSnCl₂·2H₂O, EtOH/DMF7012Nitro group reduced to amine
3AcylationAcetic anhydride, PyridineRT4Amine acylated
4Cyclization3-Amino-1,2,4-triazole, PPA10012Triazolo[1,5-a]pyrimidine core formed
5CleavageTFA, TISRT2Final product cleaved from resin

Conclusion: A Versatile Platform for Drug Discovery

The solid-phase synthesis of triazolo[1,5-a]pyrimidine analogs offers a powerful and efficient platform for the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery and medicinal chemistry. By modifying the building blocks and reaction conditions, a wide array of analogs can be synthesized and screened for their biological activities, accelerating the identification of new therapeutic leads. The principles and techniques described herein can be readily adapted to the synthesis of other heterocyclic scaffolds, further expanding the utility of solid-phase organic synthesis in modern drug development.

References

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]

  • El-Sayed, W. A., et al. (2018). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][2][3]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 8(1), 243-252. [Link]

  • Lee, T., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • Slivka, M. V. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. [Link]

  • Park, H., et al. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 30(2), 456. [Link]

  • Zhang, Y., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 15(1), 123-130. [Link]

  • Fülöpová, V., & Soural, M. (2017). Solid-Phase Synthesis of Seven-Membered Heterocycles with Two Nitrogen Atoms. In Topics in Heterocyclic Chemistry (Vol. 50, pp. 23-63). Springer, Cham. [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship, University of California. [Link]

Sources

spectroscopic analysis (1H-NMR, 13C-NMR, MS, IR) oftriazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Characterization of Triazolo[1,5-a]pyrimidin-7-amine


H-NMR, 

C-NMR, MS, and IR.[1]

Introduction & Structural Significance

The [1,2,4]triazolo[1,5-a]pyrimidin-7-amine scaffold represents a critical class of "aza-indolizines," serving as a bioisostere for purines (adenine).[1] Due to its structural similarity to nucleobases, this moiety is frequently encountered in the development of cyclin-dependent kinase (CDK) inhibitors, antiviral agents, and adenosine receptor antagonists.

Critical Analytical Challenge: The primary challenge in synthesizing and characterizing this compound is the Dimroth Rearrangement . Under basic conditions, the kinetically favored [1,2,4]triazolo[4,3-a]pyrimidine isomer rearranges to the thermodynamically stable [1,5-a] isomer.[1] Distinguishing these two isomers is the "make-or-break" step in validating the synthesis.[1]

This guide details the spectroscopic signature required to confirm the [1,5-a] ring fusion and the integrity of the 7-amine substitution.

Sample Preparation & Handling

  • Solvent Selection (NMR): The 7-amine derivative is highly polar and capable of hydrogen bonding.[1]

    • Recommended:DMSO-

      
        (Dimethyl sulfoxide-d6).[1] It ensures complete solubility and slows proton exchange, allowing for the observation of the broad amino (
      
      
      
      ) protons.
    • Avoid:

      
       (Chloroform-d) often results in poor solubility and broadening of the amine peak due to rapid exchange.
      
  • MS Sample Prep: Dissolve in HPLC-grade Methanol (MeOH). For ESI analysis, add 0.1% Formic Acid to enhance ionization (

    
     formation).[1]
    

Spectroscopic Protocols & Analysis

H-NMR Spectroscopy (400 MHz or higher)

Theoretical Basis: The [1,5-a] system is planar and aromatic.[1] The 7-amino group acts as a strong resonance donor, significantly shielding the proton at position 6 (


-6) compared to the unsubstituted scaffold.[1]

Key Assignments (in DMSO-


): 
PositionTypeChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Mechanistic Insight
H-2 Ar-H

Singlet (s)-Proton on the triazole ring.[1] Most downfield due to adjacent ring nitrogens.[1]
H-5 Ar-H

Doublet (d)

Alpha to bridgehead nitrogen; deshielded.[1] Couples with

-6.[1]
H-6 Ar-H

Doublet (d)

Diagnostic Peak. Significantly upfield (shielded) due to resonance from the adjacent 7-amino group.[1]
NH₂ Amine

Broad Singlet (bs)-Exchangeable.[1] Integration must be

.[1] Disappears on

shake.[1]

Isomer Differentiation (The "Litmus Test"):

  • [1,5-a] Isomer: The triazole proton (

    
    -2) appears as a distinct singlet around 8.4 ppm.[1]
    
  • [4,3-a] Isomer: If the rearrangement failed, the triazole proton (now

    
    -3) would typically appear further downfield (
    
    
    
    ppm) or show different coupling patterns depending on substitution.[1]
C-NMR Spectroscopy

Protocol:

  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30).[1]
    
  • Scans: Minimum 512 scans due to the quaternary carbons and low molecular weight.

Characteristic Signals:

  • C-7 (C-NH₂): Deshielded quaternary carbon attached to the amine (

    
     ppm).[1]
    
  • C-2 (Triazole):

    
     ppm.[1]
    
  • C-5:

    
     ppm.[1]
    
  • C-6: Upfield signal (

    
     ppm) due to the electron-donating effect of the amine (ortho-like position).[1]
    
  • Bridgehead Carbons (C-3a, C-8a): Weak quaternary signals, crucial for confirming the fused system.[1]

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

Fragmentation Logic:

  • Molecular Ion:

    
     is the base peak.[1]
    
  • Primary Loss: Loss of ammonia (

    
    , -17 Da) is common for primary amines.[1]
    
  • Ring Cleavage:

    • Loss of

      
       (27 Da) from the pyrimidine ring.
      
    • Loss of

      
       (28 Da) is possible from the triazole ring under high collision energy, but less common than pyrimidine fragmentation.
      

Protocol:

  • Flow Rate: 10

    
     (Direct Infusion).[1]
    
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 20-40 V (Optimize to prevent in-source fragmentation).

Infrared Spectroscopy (FT-IR)

Technique: Attenuated Total Reflectance (ATR) on solid neat sample.[1]

Diagnostic Bands:

  • 
    :  Doublet around 
    
    
    
    (Asymmetric and Symmetric stretches of primary amine).[1]
  • 
    :  Strong band at 
    
    
    
    (Pyrimidine/Triazole ring stretch).[1]
  • 
    :  Scissoring vibration around 
    
    
    
    .[1]

Integrated Workflow & Decision Logic

The following diagrams illustrate the logical flow for synthesizing and validating the structure, specifically focusing on the Dimroth Rearrangement verification.

Figure 1: Analytical Workflow for Structure Confirmation

AnalyticalWorkflow Start Crude Product (Post-Synthesis) TLC TLC Screening (Mobile Phase: DCM/MeOH) Start->TLC Purification Purification (Recrystallization/Flash Chrom.) TLC->Purification MS_Check MS (ESI+) Check [M+H]+ Purification->MS_Check NMR_Decision 1H-NMR (DMSO-d6) Isomer Check MS_Check->NMR_Decision Isomer_A [1,5-a] Isomer (Target) H-6 doublet at ~6.2 ppm Stable NMR_Decision->Isomer_A Spectra Matches Isomer_B [4,3-a] Isomer (Kinetic) Different shift pattern Requires Rearrangement NMR_Decision->Isomer_B Spectra Mismatch Final_QC Final QC: 13C-NMR + IR + MP Isomer_A->Final_QC Rearrange Perform Dimroth Rearrangement (Heat + Base) Isomer_B->Rearrange Rearrange->Purification

Caption: Step-by-step analytical workflow prioritizing the differentiation between kinetic ([4,3-a]) and thermodynamic ([1,5-a]) isomers via NMR.

Figure 2: Fragmentation Pathway Logic (MS)

Fragmentation Parent Parent Ion [M+H]+ (m/z = X) Frag1 Loss of NH3 (m/z = X - 17) Parent->Frag1 -NH3 Frag2 Loss of HCN (Ring Opening) Parent->Frag2 -HCN Frag3 Core Heterocycle Breakdown Frag2->Frag3

Caption: Common fragmentation pattern for 7-amino-triazolopyrimidines in ESI+ MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194901, [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Retrieved from [Link][1]

  • Fizer, M., & Slivka, M. (2016). Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine (Microreview).[1][2] Chemistry of Heterocyclic Compounds.[1][3][4][5] Retrieved from [Link]

  • Mendez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.[1] Pharmaceuticals (Basel).[1] Retrieved from [Link][1][3]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[1][6] European Journal of Medicinal Chemistry.[1][6] Retrieved from [Link]

Sources

Application Note: Experimental Determination of IC50 Values for Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, acting as bioisosteres of purines.[1][2] They exhibit potent activity as cyclin-dependent kinase (CDK) inhibitors, tubulin polymerization inhibitors, and antimicrobial agents. However, their planar, aromatic nature often leads to π-π stacking and poor aqueous solubility, causing compound precipitation during serial dilutions. This guide provides a rigorous, self-validating workflow to determine accurate IC50 values, specifically addressing the physicochemical challenges of this scaffold.

Part 1: Compound Management & Solubility (The Foundation)

Context: Triazolo[1,5-a]pyrimidines are hydrophobic. Standard serial dilution in aqueous buffer often results in "crashing out," leading to false negatives (loss of compound) or false positives (precipitate aggregates inhibiting enzymes non-specifically).

The DMSO "Stock Check" Protocol

Before any biological assay, you must validate the solubility of your specific derivative.

  • Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM.

    • Critical Step: If the solution is cloudy, sonicate at 40 kHz for 5 minutes. If turbidity persists, warm to 37°C for 10 minutes.

  • Intermediate Dilution (The Stress Test):

    • Prepare a 100 µM working solution by diluting the stock 1:100 into the exact assay buffer you intend to use (e.g., PBS + 1% FBS).

    • Incubate at room temperature for 30 minutes.

    • Validation: Centrifuge at 13,000 x g for 10 minutes. Measure the absorbance of the supernatant (UV peak approx. 260–300 nm depending on substitution). If the absorbance is <90% of the theoretical value, the compound has precipitated.

    • Correction: If precipitation occurs, you must use an "Intermediate DMSO Plate" method (described in Section 3) rather than direct aqueous dilution.

Workflow Visualization

The following diagram illustrates the critical decision matrix for compound handling.

CompoundHandling Solid Solid Triazolo[1,5-a]pyrimidine Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve Check Solubility Check (Assay Buffer) Stock->Check 1:100 Dilution Precip Precipitation? Check->Precip Direct Direct Serial Dilution (Aqueous) Precip->Direct No Inter Intermediate Plate (DMSO Serial Dilution) Precip->Inter Yes (Critical)

Caption: Decision tree for selecting the correct dilution strategy to prevent compound precipitation.

Part 2: Phenotypic Cytotoxicity Screen (MTT Assay)

Target: Determination of cellular GI50/IC50 in cancer cell lines (e.g., HeLa, MCF-7). Mechanism: Reduction of tetrazolium bromide (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[3]

Experimental Protocol

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).[3][4]

  • Solubilization Buffer: DMSO (preferred for this scaffold over SDS/HCl due to solubility).

Step-by-Step:

  • Seeding: Dispense 3,000–5,000 cells/well in 100 µL media into 96-well plates. Incubate for 24 hours to allow attachment.

    • Edge Effect Control: Fill the outer perimeter wells with PBS only; do not use them for data to avoid evaporation artifacts.

  • Treatment:

    • Prepare 9-point serial dilutions (1:3 steps) of the triazolo[1,5-a]pyrimidine in media.

    • Add 100 µL of compound solution to wells (Final DMSO < 0.5%).

    • Controls:

      • Negative Control: Cells + 0.5% DMSO (100% Viability).

      • Positive Control: Staurosporine or Doxorubicin (0% Viability).

      • Blank: Media only (no cells).

  • Incubation: 48 or 72 hours at 37°C, 5% CO2.

  • Development:

    • Carefully aspirate media (triazolo-derivatives can be loose adherents; aspiration is safer than flicking).

    • Add 50 µL serum-free media + 50 µL MTT reagent.[4]

    • Incubate 3–4 hours at 37°C.

  • Solubilization:

    • Aspirate MTT media.[3]

    • Add 150 µL 100% DMSO .

    • Shake on orbital shaker for 15 mins.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Table
ParameterCalculation / MethodAcceptance Criteria
Corrected Abs

N/A
% Viability

Control CV < 10%
IC50 Fit Non-linear regression (4-parameter logistic)

Part 3: Target-Specific Enzymatic Assay (CDK2 Inhibition)

Context: Many triazolo[1,5-a]pyrimidines are ATP-competitive kinase inhibitors (specifically CDK2/Cyclin E). Method: ADP-Glo™ (Luminescence) or Kinase-Glo®. This protocol uses a luminescent readout which is less susceptible to interference by the fluorescent properties of some triazolo-fused rings.

The "Intermediate Plate" Protocol (Mandatory for this Scaffold)

To avoid precipitation, we do not dilute the compound directly into the kinase buffer.

  • Compound Plate (100x): Prepare serial dilutions in 100% DMSO in a polypropylene V-bottom plate.

  • Assay Plate:

    • Dispense 5 µL of Kinase Buffer (Tris-HCl pH 7.5, MgCl2, BSA) containing recombinant CDK2/Cyclin E enzyme.

    • Transfer: Use a pin tool or acoustic dispenser to transfer 50–100 nL of compound from the DMSO plate to the Assay Plate. (Alternatively, dilute 1:20 into buffer first, then add, but watch for precipitation).

    • Pre-incubation: 10 mins at RT to allow compound-enzyme binding.

  • Start Reaction: Add 5 µL of Substrate Mix (Histone H1 peptide + Ultra-pure ATP).

    • Critical: ATP concentration must be at

      
       (approx. 10–50 µM for CDK2) to allow competitive inhibition.
      
  • Incubation: 60 mins at RT.

  • Detection: Add 10 µL ADP-Glo Reagent (depletes remaining ATP), incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Luminescence (Integration time: 0.5–1.0 sec).

Mechanism of Action Diagram

KinaseAssay Enzyme CDK2/CycE Enzyme Complex Enzyme-Inhibitor Complex Enzyme->Complex + Inhibitor Product Phospho-Substrate + ADP Enzyme->Product + ATP/Substrate (If uninhibited) Comp Triazolo[1,5-a]pyrimidine (Inhibitor) Comp->Complex ATP ATP (Km Conc.) ATP->Product Substrate Histone H1 Substrate->Product Light Luminescence (Readout) Complex->Light No ADP Generated (Low Signal) Product->Light ADP-Glo Reagent

Caption: Competitive binding mechanism in the CDK2 kinase assay. Signal decreases as inhibition increases.

Part 4: Data Analysis & Validation Standards

Absolute vs. Relative IC50

For triazolo[1,5-a]pyrimidines, which may have partial solubility issues at high concentrations, the curve bottom might not reach 0%.

  • Relative IC50: The concentration causing a response halfway between the Top and Bottom plateaus of your curve.[5][6]

  • Absolute IC50 (Recommended): The concentration where the response is exactly 50% of the Controls (DMSO vs. No Enzyme). Use this to avoid artifacts from compound precipitation at the top of the curve.

Z-Factor Calculation

To validate the assay quality before calculating IC50, calculate the Z-factor using your controls:



  • 
     = Standard Deviation, 
    
    
    
    = Mean.
  • 
     = Positive Control (Max Inhibition), 
    
    
    
    = Negative Control (DMSO).
  • Requirement:

    
     for a valid quantitative assay.
    

References

  • Synthesis and Biological Evaluation: Al-Suwaidan, I. A., et al. "Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents."[1][7][8][9][10] Bioorganic Chemistry, 2025.[7][8] [Link]

  • Assay Guidelines: Coussens, N. P., et al. "Assay Guidance Manual: Cell Viability Assays." NCBI Bookshelf, 2013. [Link]

  • IC50 Calculation Standards: Sebaugh, J. L. "Guidelines for accurate EC50/IC50 estimation." Pharmaceutical Statistics, 2011. [Link]

  • Scaffold Solubility & Properties: Richardson, C., et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." Mini Reviews in Medicinal Chemistry, 2020. [Link]

Sources

methods for crystal structure analysis oftriazolo[1,5-a]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Crystal Structure Analysis of Triazolo[1,5-a]pyrimidine Analogs

Abstract

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines and exhibiting potent inhibition of kinases (e.g., CDK2) and tubulin polymerization.[1] However, the structural characterization of these analogs presents unique challenges, primarily due to the thermodynamic instability of the kinetically formed [4,3-a] isomer and its irreversible Dimroth rearrangement into the stable [1,5-a] isomer. This application note details a rigorous protocol for the crystallization, X-ray diffraction (XRD) analysis, and structural validation of these analogs, ensuring unambiguous isomer identification and precise mapping of intermolecular interactions.

Part 1: Pre-Crystallization Characterization & Isomer Control

Before attempting crystallization, it is critical to define the isomeric state of the bulk material. The [4,3-a] to [1,5-a] rearrangement is pH- and temperature-dependent.

The Dimroth Checkpoint
  • Context: Synthesis from 2-hydrazinopyrimidines or 3-amino-1,2,4-triazoles often yields a mixture of isomers.

  • Protocol:

    • Dissolve 5 mg of sample in DMSO-d6.

    • Acquire 1H-NMR.[2]

    • Diagnostic Shift: Look for the bridgehead proton or substituent shifts. The [1,5-a] isomer typically exhibits a downfield shift compared to the [4,3-a] isomer due to increased aromaticity and planarity.

    • Chemical Stability Test: If the [4,3-a] isomer is desired, avoid basic crystallization conditions (e.g., pyridine, TEA) which catalyze the rearrangement to [1,5-a].

Part 2: Crystallization Protocols

Triazolo[1,5-a]pyrimidines are planar, electron-deficient systems that prone to strong


-

stacking. This often results in thin, needle-like crystals unsuitable for diffraction. The following protocols are optimized to promote 3D growth (blocks/prisms).
Protocol A: Slow Evaporation (Solvent-Anti-Solvent Tuning)

Best for: Stable [1,5-a] analogs with moderate solubility.

  • Preparation: Prepare a saturated solution of the analog in Hot Ethanol (EtOH) or Dimethylformamide (DMF) .

    • Why: These solvents disrupt strong dipole interactions.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean borosilicate vial.
    
    • Self-Validating Step: If the filtrate is cloudy, reheat and refilter. Nucleation on dust particles causes twinning.

  • Anti-Solvent Addition:

    • For EtOH solutions: Add Water dropwise until persistent turbidity, then add 1 drop of EtOH to clear.

    • For DMF solutions: No anti-solvent; use high-vacuum grease to seal the cap, poke one pinhole.

  • Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered stacking.

  • Timeline: Crystals typically appear in 48–120 hours.

Protocol B: Vapor Diffusion (Hanging Drop)

Best for: Lipophilic derivatives or metal complexes (e.g., Zn(II)-triazolopyrimidine).

  • Reservoir: Place 1 mL of Chloroform (CHCl3) or Diethyl Ether in the well.

  • Drop: Mix 2

    
    L of saturated analog solution (in Methanol) with 1 
    
    
    
    L of reservoir solvent on a siliconized cover slide.
  • Seal: Invert slide over reservoir and seal with grease.

  • Mechanism: The volatile reservoir solvent diffuses into the drop, slowly increasing supersaturation without inducing rapid precipitation.

Part 3: Data Collection & Structural Solution

Data Collection Parameters
  • Temperature: Maintain 100 K using a Cryostream.

    • Reasoning: Planar heterocycles often exhibit high thermal motion (libration) at the periphery. Cooling is non-negotiable to resolve high-angle data.

  • Resolution: Aim for 0.75 Å or better.

    • Critical Check: Isomers are distinguished by bond lengths (N-N vs C-N). Low resolution (>0.9 Å) renders bond-length-based isomer assignment statistically insignificant.

Solving the "Planar Problem" (Disorder & Twinning)

Triazolo[1,5-a]pyrimidines often crystallize in centrosymmetric space groups (e.g., P21/c) with layers of stacked molecules.

  • Step 1: Twinning Check: In OLEX2 or SHELX, check for pseudo-merohedral twinning if

    
     is high (>0.10) despite good spot shape.
    
  • Step 2: Disorder Handling:

    • If the triazole ring shows elongated ellipsoids, it may be a superposition of [1,5-a] and [4,3-a] isomers (rare, but possible in transition states) or simple rotational disorder.

    • Action: Use the PART command to model alternative orientations. Restrain anisotropic displacement parameters (ADPs) using SIMU and DELU (0.01 weight).

Part 4: Structural Analysis & Validation

Definitive Isomer Identification

The X-ray structure provides the ultimate proof of the Dimroth rearrangement status.

Feature[1,2,4]Triazolo[4,3-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine
Bridgehead Bond N–C bond at fusionN–N bond at fusion
Ring Size 5,6-fused5,6-fused
Stability Kinetic Product (Less Stable)Thermodynamic Product (Stable)
Key Interaction C-H...N (weak)Strong Dipole Alignment
Hirshfeld Surface Analysis

To validate the stability of the crystal lattice, generate Hirshfeld surfaces (using CrystalExplorer).

  • Map

    
    :  Look for red spots indicating hydrogen bonds (e.g., N...H-C).
    
  • Fingerprint Plot:

    • Spikes: Indicate H-bonds (e.g., solvent interactions).

    • Central Flat Region: Indicates

      
      -
      
      
      
      stacking.
    • Metric: For triazolo[1,5-a]pyrimidines, centroid-to-centroid distances of 3.4–3.8 Å confirm stable

      
      -stacking.
      

Part 5: Visualizing the Workflow

Diagram 1: The Crystallization & Logic Workflow

This flowchart guides the researcher from synthesis to structural validation, emphasizing the critical Dimroth rearrangement checkpoint.

G Start Crude Synthesized Material Check 1H-NMR / HPLC Check (Purity > 98%?) Start->Check Purify Recrystallize / Column Chromatography Check->Purify No IsomerCheck Dimroth Checkpoint: Is [1,5-a] or [4,3-a] targeted? Check->IsomerCheck Yes Purify->Check Cond_Stable Target: [1,5-a] (Thermodynamic) Use Protics (EtOH, MeOH) Heat allowed IsomerCheck->Cond_Stable [1,5-a] Cond_Kinetic Target: [4,3-a] (Kinetic) Use Aprotics (DCM, Et2O) Keep Cold (< 4°C), No Base IsomerCheck->Cond_Kinetic [4,3-a] Growth Crystal Growth (Slow Evap or Vapor Diffusion) Cond_Stable->Growth Cond_Kinetic->Growth XRD SC-XRD Data Collection (100 K) Growth->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Validation Hirshfeld & Isomer Confirmation Solve->Validation

Caption: Workflow for the structural determination of triazolopyrimidines, highlighting the divergence in crystallization conditions required to preserve specific isomers.

Diagram 2: Troubleshooting Crystal Quality

A decision tree for handling common crystallographic issues with planar heterocycles.

G Issue Crystal Quality Issue Needles Thin Needles (1D Growth) Issue->Needles Twinning Split Spots / High R-int (Twinning) Issue->Twinning Disorder Smeared Density (Disorder) Issue->Disorder Sol_Needles Switch Solvent Polarity (Disrupt Pi-Stacking) Needles->Sol_Needles Sol_Twinning Filter Solution (0.2um) Reduce Supersaturation Twinning->Sol_Twinning Sol_Disorder Collect at 100K Model 'PART' in SHELX Disorder->Sol_Disorder

Caption: Troubleshooting logic for common defects in triazolopyrimidine crystals, focusing on stacking and nucleation control.

References

  • Bülow, C., & Haas, K. (1909). Syntheses of 1,2,4-triazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7][8] Berichte der deutschen chemischen Gesellschaft.

  • Fischer, G., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.

  • Potapov, A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[6][9] Chemistry of Heterocyclic Compounds.[2][7][10][11]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition of Crystal Structures.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[10][12] CrystEngComm.

Sources

Troubleshooting & Optimization

Technical Support Center: Triazolo[1,5-a]pyrimidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Dr. Aris (Senior Application Scientist)

Core Directive & Introduction

Welcome to the Triazolo[1,5-a]pyrimidine Synthesis Support Hub. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., CDK2, PI3K) and anti-infectives.

The Central Challenge: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) often suffers from a critical regioselectivity issue: the competition between the kinetically favored [4,3-a] isomer and the thermodynamically stable [1,5-a] isomer.

Your Goal: Maximize the yield of the [1,5-a] isomer. Our Strategy: Leverage the Dimroth Rearrangement to convert kinetic byproducts into the desired thermodynamic product.

Troubleshooting Guides (Q&A)
Issue 1: "My NMR shows a mixture of two isomers. How do I shift the ratio?"

Diagnosis: You are likely observing a mixture of the [4,3-a] (kinetic) and [1,5-a] (thermodynamic) isomers. This occurs frequently in neutral solvents or at low temperatures. Technical Solution: The formation of the [1,5-a] system relies on the Dimroth Rearrangement , which is catalyzed by acid or base and heat.

  • Immediate Fix: Reflux your crude mixture in Glacial Acetic Acid (AcOH) for 2–4 hours. This acidic environment protonates the N-4 position of the [4,3-a] intermediate, facilitating ring opening and recyclization to the stable [1,5-a] form.

  • Verification: Check the 1H NMR. The bridgehead proton (or substituents at C-7) typically shifts downfield in the [1,5-a] isomer compared to the [4,3-a] isomer due to the different electronic environment of the pyrimidine ring fusion.

Issue 2: "The reaction stalls with unreacted 3-amino-1,2,4-triazole."

Diagnosis: The condensation with 1,3-dicarbonyls is a dehydration reaction. Accumulation of water shifts the equilibrium backward. Technical Solution:

  • Dean-Stark Trap: If using toluene or benzene, install a Dean-Stark trap to continuously remove water.

  • Solvent Switch: Switch to Ethanol under Microwave Irradiation (see Protocol B). The rapid superheating overcomes the activation energy barrier more effectively than conventional reflux.

  • Catalyst: Add 10 mol% Piperidine or Thiamine Hydrochloride (VB1) . These act as nucleophilic catalysts to activate the carbonyl carbon of the 1,3-diketone.

Issue 3: "My yields are inconsistent when scaling up."

Diagnosis: Heat transfer inefficiencies in larger vessels often lead to incomplete rearrangement. Technical Solution:

  • Two-Step One-Pot Protocol: Do not attempt to isolate the intermediate.

    • Run the condensation in EtOH at reflux until the starting material disappears (TLC).

    • Add catalytic HCl or AcOH directly to the pot and continue refluxing for 1 hour to ensure full conversion of any [4,3-a] formed.

  • Purification: The [1,5-a] isomer is generally more crystalline and less soluble in cold ethanol than the [4,3-a] isomer. Cooling the reaction mixture to 0°C often precipitates the pure [1,5-a] product, avoiding column chromatography.

Visualizing the Pathway: The Dimroth Rearrangement

The following diagram illustrates the mechanistic pathway. Note how the [4,3-a] isomer acts as an intermediate that must ring-open to form the [1,5-a] target.

Dimroth_Rearrangement Start 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Kinetic [4,3-a] Isomer (Kinetic Product) Start->Kinetic Fast Condensation (Low Temp) Thermo [1,5-a] Isomer (Thermodynamic Target) Start->Thermo Direct Path (High Temp/Acid) Open Ring-Opened Intermediate Kinetic->Open Acid/Base + Heat (Ring Opening) Open->Thermo Recyclization (Stable)

Caption: Mechanistic flow showing the conversion of the kinetic [4,3-a] byproduct into the stable [1,5-a] target via the Dimroth Rearrangement.

Optimized Experimental Protocols
Protocol A: Robust Acid-Mediated Synthesis (The "Gold Standard")

Best for: Routine synthesis, high purity, scale-up.

  • Reagents: Combine 3-amino-1,2,4-triazole (1.0 equiv) and the appropriate 1,3-diketone (1.0 equiv) in Glacial Acetic Acid (5 mL per mmol).

  • Reaction: Reflux the mixture at 118°C for 4–6 hours.

    • Why AcOH? It acts as both solvent and catalyst, driving the Dimroth rearrangement to completion in situ.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (10x volume).

    • The solid precipitate is usually the pure [1,5-a] isomer.

    • Filter, wash with water, and dry.

  • Purification: Recrystallize from EtOH/DMF if necessary.

Protocol B: Microwave-Assisted Green Synthesis

Best for: Library generation, rapid screening, low yield substrates.

  • Reagents: Combine amine (1.0 equiv) and 1,3-diketone (1.0 equiv) in Ethanol (2 mL per mmol).

  • Catalyst: Add 10 mol% Thiamine Hydrochloride (VB1) (Green catalyst).

  • Irradiation: Heat in a sealed microwave vial at 120°C for 15 minutes .

  • Work-up: Cool to RT. The product often crystallizes directly. Filter and wash with cold EtOH.

Data Comparison: Conventional vs. Optimized

The following table summarizes yield improvements reported in literature when switching from conventional neutral reflux to optimized acidic or microwave conditions.

Reaction ConditionSolventCatalystTimeTypical YieldSelectivity ([1,5-a]:[4,3-a])
Conventional EthanolNone6-12 h40-60%Mixed (e.g., 70:30)
Acid-Mediated AcOHAcOH (Solvent)3-5 h80-92% >99:1
Microwave EthanolNone/VB110-15 min 85-95%>95:5
Base-Catalyzed DMFKOH5-8 h60-75%Variable
Troubleshooting Logic Flow

Use this decision tree to determine the next step in your experiment.

Troubleshooting_Tree Start Start: Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Starting Material Remains Starting Material Remains CheckTLC->Starting Material Remains Yes Product Formed Product Formed CheckTLC->Product Formed Yes IsomerCheck Check Isomer Ratio (NMR) Single Spot/Peak Single Spot/Peak IsomerCheck->Single Spot/Peak Pure Two Spots/Peaks Two Spots/Peaks IsomerCheck->Two Spots/Peaks Mixture Increase Temp (MW)\nor Add Catalyst (VB1/Piperidine) Increase Temp (MW) or Add Catalyst (VB1/Piperidine) Starting Material Remains->Increase Temp (MW)\nor Add Catalyst (VB1/Piperidine) Product Formed->IsomerCheck Proceed to Isolation Proceed to Isolation Single Spot/Peak->Proceed to Isolation Reflux in AcOH (2h) Reflux in AcOH (2h) Two Spots/Peaks->Reflux in AcOH (2h) Force Rearrangement Reflux in AcOH (2h)->IsomerCheck

Caption: Decision tree for troubleshooting incomplete reactions or isomeric mixtures.

References
  • Microwave-Assisted Synthesis: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2024).[1][2] MDPI.

  • Dimroth Rearrangement Mechanism: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).[3][4][5] Current Organic Chemistry.

  • Green Catalysis (VB1): Thiamine Hydrochloride (VB1): An Efficient Promoter for the One-Pot Synthesis...[5] (2014).[1][6] ResearchGate.

  • Pharmacological Importance: 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. (2019).[4] European Journal of Medicinal Chemistry.

Sources

overcoming multidrug resistance in cancer cells withtriazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 min Subject: Overcoming Multidrug Resistance (MDR) with Triazolo[1,5-a]pyrimidines Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support hub for researchers working with triazolo[1,5-a]pyrimidine derivatives. Unlike standard chemotherapeutics (e.g., taxanes, vinca alkaloids), these heterocyclic compounds are engineered to overcome Multidrug Resistance (MDR) by targeting the colchicine-binding site of tubulin while evading or inhibiting P-glycoprotein (P-gp/ABCB1) efflux pumps.

This guide addresses the three most common support tickets we receive: compound solubility , MDR assay validation , and mechanism of action differentiation .

Module 1: Compound Handling & Formulation

Ticket #402: "My compound precipitates immediately upon addition to cell culture media."

Diagnosis

Triazolo[1,5-a]pyrimidines often exhibit strong


-

stacking interactions due to their planar heterocyclic core and phenyl substituents. While soluble in DMSO, they are prone to "crashing out" in aqueous buffers (PBS, RPMI/DMEM) if the transition from organic solvent to aqueous media is too abrupt.
Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to the cell well. Use this intermediate dilution workflow to maintain solubility.

  • Prepare Master Stock: Dissolve neat powder in 100% DMSO to 10–20 mM. Sonicate at 37°C for 5 minutes to ensure complete disruption of crystal lattices.

  • Intermediate Dilution (Critical Step):

    • Prepare a 10x working solution in media containing 10% DMSO (or 5% DMSO + 5% PEG400).

    • Add the DMSO stock dropwise to the media while vortexing.

  • Final Application: Add the 10x working solution to your cell wells (already containing 90% volume media).

    • Final DMSO concentration: ≤ 1.0% (tolerable for most cancer lines).

Visualization: Solubility Workflow

SolubilityProtocol Powder Lyophilized Compound Stock Master Stock (20mM in 100% DMSO) Powder->Stock +DMSO Sonicate 37°C Intermed Intermediate 10x (Media + 10% DMSO) Stock->Intermed Dropwise + Vortex Precip Precipitation Risk! Stock->Precip Direct Add Final Cell Well (Final: 1% DMSO) Intermed->Final 1:10 Dilution

Figure 1: Step-down dilution logic to prevent compound precipitation in aqueous media.

Module 2: In Vitro Efficacy & MDR Ratios

Ticket #899: "The IC50 values in my resistant cell lines are high. How do I confirm MDR reversal?"

Technical Insight

The hallmark of a successful triazolo[1,5-a]pyrimidine candidate is a low Resistance Index (RI) . Unlike Paclitaxel, which is a substrate for P-gp and is pumped out of resistant cells, your compound should remain intracellularly active.

Data Analysis: Calculating the Resistance Index (RI)

Use the following formula to quantify efficacy:



Target Metrics:

  • Paclitaxel (Control): RI typically > 100 (High Resistance).

  • Triazolo-Candidate: RI should be < 10 (MDR Overcome).

Representative Data: Efficacy Profile

Comparison of a standard triazolo-derivative (e.g., WS-691 or similar) vs. Paclitaxel in P-gp overexpressing cells.

CompoundCell Line (Sensitive)IC50 (nM)Cell Line (Resistant)IC50 (nM)Resistance Index (RI)
Paclitaxel SW6204.5SW620/Ad3004,800.01,066.7 (Failed)
Triazolo-Candidate SW62012.0SW620/Ad30015.51.3 (Success)
Vincristine KB-3-12.1KB-C22,500.01,190.0 (Failed)
Triazolo-Candidate KB-3-18.5KB-C29.21.1 (Success)
Protocol: MDR Cytotoxicity Assay (MTT/CCK-8)
  • Seeding: Seed sensitive (e.g., SW620) and resistant (SW620/Ad300) cells at equal densities (e.g., 5,000 cells/well).

  • Incubation: Allow 24h attachment.

  • Treatment: Treat for 72h. Note: Resistant lines often grow slower; ensure controls do not reach 100% confluence before 72h.

  • Readout: If using MTT, dissolve formazan with DMSO.[1][2] If the resistant line has high constitutive P-gp, ensure your MTT reagent incubation is sufficient (3-4h), as metabolic rates may differ.

Module 3: Mechanism of Action (FAQ)

Ticket #105: "Is my compound inhibiting P-gp or just ignoring it?"

Explanation

This is the most critical distinction in this field. Triazolo[1,5-a]pyrimidines can act via two distinct mechanisms:

  • Poor Substrates (Evasion): The compound binds tubulin but is not recognized by P-gp. It kills the cell directly.

  • P-gp Inhibitors (Reversal): The compound binds P-gp, blocking the pump. This restores sensitivity to other drugs (like Paclitaxel) when used in combination.

Validation Experiment: Rhodamine 123 Efflux Assay

To determine if your compound inhibits P-gp function:

  • Load resistant cells with Rhodamine 123 (fluorescent P-gp substrate) for 30 mins.

  • Wash and add your compound (5–10 µM) for 60 mins.

  • Measure fluorescence via Flow Cytometry.

    • Result A (High Fluorescence): Compound blocked P-gp (Efflux inhibited).[3]

    • Result B (Low Fluorescence): Compound did not block P-gp (Efflux active).

Visualization: Dual Mechanism Pathways

Mechanism cluster_cell Resistant Cancer Cell Drug Triazolo Compound Pgp P-gp Pump (ABCB1) Drug->Pgp 1. Direct Binding (Inhibition) Tubulin Tubulin (Colchicine Site) Drug->Tubulin 2. Intracellular Accumulation Pgp->Drug Efflux Failure (Not a substrate) Apoptosis Apoptosis (G2/M Arrest) Tubulin->Apoptosis Microtubule Destabilization

Figure 2: Mechanism of Action. The compound bypasses P-gp efflux (red tee arrow) and binds tubulin (blue node), triggering apoptosis.

References

  • Zhang, S., et al. (2020). Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5-a]pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators. Journal of Medicinal Chemistry.

  • Wang, J., et al. (2021). Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry.

  • Ma, W., et al. (2019). Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry.

  • Baraldi, P.G., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Chemical Reviews.

Sources

Technical Support Center: Optimizing 7-Chloro-Triazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical electrophilic gateway to diverse bioactive molecules (e.g., microtubule stabilizers, kinase inhibitors).

However, synthesizing this core reliably is deceptive. Two primary failure modes plague this pathway:

  • Regio-isomer Contamination: The competition between the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer during cyclization.

  • Chlorination Failure: The "Deoxychlorination" step using POCl

    
     often results in low yields, "black tar" formation, or rapid hydrolysis during workup due to the high reactivity of the C7-Cl bond.
    

This guide moves beyond standard literature procedures to address the causality of these failures and provides self-validating protocols.

Module 1: The Cyclocondensation (The Foundation)

Before you can chlorinate, you must ensure you have the correct 7-hydroxy isomer. The reaction between 3-amino-1,2,4-triazole and a 1,3-dielectrophile (e.g., ethyl acetoacetate or malonate derivatives) is governed by the Dimroth Rearrangement .

The Isomer Trap
  • Kinetic Product: Under neutral or basic conditions at low temperatures, the exocyclic amine attacks the ketone first, forming the [4,3-a] isomer.

  • Thermodynamic Product: Under acidic conditions (AcOH) and high heat, the [4,3-a] ring opens and recyclizes to the more stable [1,5-a] isomer.

Critical Optimization: Always perform the cyclization in Glacial Acetic Acid under reflux . If you observe a product with a lower melting point than expected, you likely have the [4,3-a] isomer.

Visualization: The Dimroth Pathway

ReactionPathway Start 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Kinetic [4,3-a] Isomer (Kinetic Trap) Start->Kinetic Neutral/Basic Low Temp Thermo 7-Hydroxy-[1,5-a] (Thermodynamic) Start->Thermo AcOH Reflux Direct Route Inter Ring Opening (Acid/Base) Kinetic->Inter Base/Acid Inter->Thermo Rearrangement Product 7-Chloro-[1,5-a] (Target) Thermo->Product POCl3 Deoxychlorination

Caption: The Dimroth rearrangement mechanism. Acidic reflux ensures conversion to the thermodynamic [1,5-a] precursor required for the 7-chloro target.

Module 2: The Chlorination (The Critical Step)[1]

Converting the 7-hydroxy (or 7-one) group to 7-chloro using Phosphorus Oxychloride (POCl


) is the most failure-prone step.
Mechanism & Causality

The reaction proceeds via a Vilsmeier-Haack-type mechanism. The oxygen of the amide attacks the phosphorus, creating a leaving group. A chloride ion then attacks the C7 position.

  • Why it fails: As HCl is generated, it protonates the N-heterocycle, rendering it electron-poor and unreactive toward the electrophilic phosphorus species.

  • The Fix: You must use a tertiary amine base (N,N-Dimethylaniline or DIPEA) to scavenge protons and catalyze the formation of the reactive phosphoryl intermediate [1].

Optimized Protocol: 7-Chloro Synthesis
ParameterConditionRationale
Reagent POCl

(Freshly Distilled)
Old POCl

contains phosphoric acid, which catalyzes decomposition/tarring.
Stoichiometry 3.0 - 5.0 EquivalentsExcess serves as solvent and dehydrating agent.
Catalyst N,N-Dimethylaniline (1.0 eq)Scavenges HCl; prevents protonation of the triazole ring.
Temperature 90°C - 105°CReflux is required to overcome the activation energy of the C-O bond cleavage.
Time 3 - 5 HoursMonitor by TLC. Extended heating leads to "black tar" polymerization.

Step-by-Step Procedure:

  • Dry: Ensure the 7-hydroxy starting material is completely dry (lyophilize if necessary). Water destroys POCl

    
     exothermically.
    
  • Mix: In a round-bottom flask under Argon, add the starting material and POCl

    
    .
    
  • Catalyze: Add N,N-Dimethylaniline dropwise at room temperature.

  • Heat: Slowly ramp to reflux (100°C). Do not plunge into a hot bath.

  • Monitor: Check TLC every hour.

  • Concentrate: Once complete, distill off excess POCl

    
     under reduced pressure (rotary evaporator with a caustic trap). Do not skip this.  Quenching a large excess of POCl
    
    
    
    is dangerous and ruins the yield.

Module 3: Isolation & Troubleshooting

The Quench (The Danger Zone)

The C7-Cl bond is electron-deficient and susceptible to hydrolysis back to the starting material (7-OH) if the quench is exothermic or too acidic.

The "Cold-Neutral" Quench Protocol:

  • Dissolve the concentrated residue in DCM or Chloroform.

  • Pour the organic mixture slowly onto crushed ice with vigorous stirring.

  • Crucial: Maintain temperature < 10°C.

  • Neutralize immediately with saturated NaHCO

    
     to pH 7-8. Acidic aqueous layers promote hydrolysis.[1]
    
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reaction turns to black tar Overheating or old POCl

.
Distill POCl

before use.[2] Reduce temp to 85°C. Check inert atmosphere.
Starting Material (SM) remains HCl poisoning (protonation).Add 1.5 eq of N,N-dimethylaniline. Ensure reflux is vigorous.
Product reverts to SM on workup Hydrolysis during quench.Remove excess POCl

before quenching.[2] Keep quench < 5°C. Neutralize faster.
Low Yield Product lost in aqueous layer.The 7-chloro product is moderately polar. Extract aqueous layer 3x with DCM.
Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Tar Black Tar / Decomposition Type->Tar Polymerization Incomplete Incomplete Conversion Type->Incomplete Low Reactivity Hydrolysis Reversion to OH (Workup) Type->Hydrolysis Unstable Product Sol_Tar 1. Distill POCl3 2. Reduce Temp (<90°C) 3. Argon Atmosphere Tar->Sol_Tar Sol_Inc 1. Add N,N-Dimethylaniline 2. Check Moisture 3. Extend Time (Max 6h) Incomplete->Sol_Inc Sol_Hyd 1. Evaporate POCl3 first 2. Ice Quench 3. Neutralize (NaHCO3) Hydrolysis->Sol_Hyd

Caption: Decision logic for common failures in the chlorination of triazolopyrimidines.

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
A: Generally, no . SOCl

is less effective for deoxychlorination of N-heterocyclic lactams (tautomers of the hydroxy form). It requires higher temperatures which the reagent cannot sustain (bp 76°C vs POCl

bp 106°C). If you must use SOCl

, you will need DMF as a catalyst (Vilsmeier reagent generation) and a sealed tube, but yields are typically lower [2].

Q: My product decomposes on the silica column. How do I purify it? A: The 7-chloro derivative is reactive. Silica gel is slightly acidic, which can catalyze hydrolysis.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it. Elute rapidly. Alternatively, recrystallize from Ethyl Acetate/Hexanes.

Q: How do I store the 7-chloro intermediate? A: Store under Argon at -20°C. Moisture is the enemy. If stored at room temperature in air, it will slowly hydrolyze back to the 7-hydroxy compound, releasing HCl.

Q: I need to scale this to 100g. Is neat POCl


 safe? 
A:  At 100g, the quench of neat POCl

is a significant thermal hazard.
  • Scale-up Protocol: Reduce POCl

    
     to 1.5 equivalents and use Toluene or Chlorobenzene as a co-solvent. This acts as a heat sink and makes the quench manageable [3].
    

References

  • Mechanism of Vilsmeier-Haack Chlorination

    • M. A.[1][2] Meirelles, et al. "Chlorination of hydroxypyrimidines using POCl3." ResearchGate Discussions, 2014.

  • Comparison of Chlorinating Agents

    • Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[3] Using Equimolar POCl3." Molecules, 2012, 17, 4533-4544.[3] [3]

  • Scale-Up & Safety

    • Amin, S., et al. "A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)." ResearchGate, 2020.

  • Regioselectivity & Dimroth Rearrangement

    • Desenko, S. M., et al. "Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine." Chemistry of Heterocyclic Compounds, 2000.

Sources

Technical Support Center: Purification & Isolation of Triazolo[1,5-a]pyrimidin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-TZP-007 Subject: Overcoming Isomer Mixtures, Solubility Issues, and Tailing Peaks

Introduction: The "Isomer Trap"

Welcome to the technical support hub for the triazolo[1,5-a]pyrimidine scaffold. If you are working with 7-amine derivatives (often explored as adenosine receptor antagonists or antiviral agents), you have likely encountered three specific frustrations:

  • Regioisomer Contamination: The kinetic [4,3-a] product co-eluting with your desired thermodynamic [1,5-a] product.

  • Solubility: The "brick dust" character of the fused ring system making it insoluble in standard recrystallization solvents.

  • Peak Tailing: The 7-amine moiety interacting strongly with silanols during chromatography.

This guide provides self-validating protocols to address these issues, grounded in the mechanistic reality of the Dimroth Rearrangement .

Module 1: The Regioisomer Crisis ([4,3-a] vs. [1,5-a])

The Issue: You synthesized your scaffold by condensing 3-amino-1,2,4-triazole with a 1,3-dicarbonyl (or equivalent). Your LC-MS shows a single mass peak, but NMR or HPLC suggests a mixture. You likely have the kinetic [4,3-a] isomer contaminating your thermodynamic [1,5-a] product .

The Mechanism: Under mild conditions, the reaction favors the formation of the [4,3-a] bicycle. To obtain the stable [1,5-a] isomer, you must force a Dimroth Rearrangement —a ring-opening and ring-closing sequence driven by base or acid and heat.

Visual Workflow: The Rearrangement Protocol

DimrothRearrangement Start Crude Mixture (Mass Correct, Purity Low) Check Diagnostic Check: 1H-15N HMBC or Shift of Triazole Proton Start->Check Isomer43 Identify [4,3-a] (Kinetic Isomer) Check->Isomer43 Triazole H at ~9.3 ppm Isomer15 Identify [1,5-a] (Thermodynamic Product) Check->Isomer15 Triazole H at ~8.5 ppm Rearrange Dimroth Rearrangement Protocol Isomer43->Rearrange Reflux (Acid/Base) Rearrange->Isomer15 Ring Opening/Closing

Figure 1: Decision matrix for identifying and converting the kinetic isomer to the desired thermodynamic product.

Troubleshooting Protocol 1.1: Forcing the Rearrangement

If you detect the [4,3-a] isomer (often characterized by a downfield triazole proton shift ~9.0–9.5 ppm compared to ~8.3–8.6 ppm for [1,5-a]), perform the following "cooking" step before attempting column chromatography.

  • Acidic Method (Standard):

    • Dissolve the crude solid in Glacial Acetic Acid (AcOH) .

    • Reflux at 118°C for 4–12 hours.

    • Why? Acid promotes the ring-opening of the pyrimidine moiety, allowing it to rotate and re-close onto the exocyclic amine, forming the stable [1,5-a] system.

    • Validation: Monitor by TLC. The [1,5-a] isomer is typically less polar (higher Rf) than the [4,3-a] isomer in MeOH/DCM systems due to internal hydrogen bonding.

  • Basic Method (Alternative):

    • Suspend crude in Ethanol .

    • Add 1.5 equivalents of Sodium Ethoxide (NaOEt) .

    • Reflux for 6 hours.

    • Neutralize with dilute HCl to precipitate the product.

    • Note: This is harsher and may hydrolyze sensitive esters at other positions.

Module 2: Solubility & Crystallization

The Issue: 7-amino-triazolo[1,5-a]pyrimidines are notorious for "oiling out" or forming amorphous solids because the flat heteroaromatic rings stack tightly (pi-stacking), while the amine group creates strong intermolecular H-bonds.

Troubleshooting Protocol 2.1: The "Dual-Polarity" Recrystallization

Standard solvents (Hexane/EtOAc) often fail. Use this gradient polarity method:

Solvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Procedure
DMF or DMSO Ethanol or Water 1:5 to 1:10Dissolve in min. volume of hot A. Add hot B dropwise until turbid. Cool slowly to 4°C.
Glacial Acetic Acid Water 1:2Dissolve in boiling AcOH. Add water. This also drives rearrangement (see Module 1).
Ethanol Diethyl Ether 1:10Dissolve in boiling EtOH. Add Ether. Warning: Yields may be lower.

Expert Tip: If the solid is amorphous, perform a slurry swish . Suspend the solid in refluxing acetonitrile for 30 minutes, then cool and filter. This removes surface impurities and often induces crystallinity without full dissolution.

Module 3: Chromatography Solutions

The Issue: The exocyclic amine at position 7 and the bridgehead nitrogens act as Lewis bases. They interact with the acidic silanols on silica gel, causing severe peak tailing and poor resolution.

Troubleshooting Protocol 3.1: Mobile Phase Modifiers

Never run these compounds on "naked" silica. You must mask the silanols.

Recommended Mobile Phases:

  • The "DCM Boost":

    • Dichloromethane / Methanol / Ammonium Hydroxide (NH4OH)

    • Ratio: 95 : 4.5 : 0.5

    • Why? NH4OH competes for silanol sites, sharpening the amine peak.

  • The "Flash Standard":

    • Ethyl Acetate / Hexane + 1% Triethylamine (TEA)

    • Note: Pre-flush the column with 1% TEA in Hexane before loading your sample to neutralize the silica bed.

  • Reverse Phase (Prep-HPLC):

    • Acidic: Water (0.1% Formic Acid) / Acetonitrile.

      • Pros: Better solubility.[1]

      • Cons: May protonate the ring, affecting retention time stability.

    • Basic (Preferred): Water (10mM Ammonium Bicarbonate, pH 10) / Acetonitrile.

      • Why? At basic pH, the amine is neutral, improving peak shape and loading capacity.

Visual Workflow: Purification Logic

PurificationLogic Crude Crude Reaction Mixture SolubilityCheck Soluble in boiling EtOH? Crude->SolubilityCheck Crystallization Recrystallize: EtOH/Water or AcOH/Water SolubilityCheck->Crystallization Yes Chromatography Flash Chromatography SolubilityCheck->Chromatography No (Oils/Tars) Final Pure Triazolo[1,5-a]pyrimidine Crystallization->Final Modifier Add 1% TEA or NH4OH to Mobile Phase Chromatography->Modifier Prevent Tailing Modifier->Final

Figure 2: Workflow for selecting the appropriate purification method based on physical state and solubility.

References
  • Dimroth Rearrangement Mechanism & Synthesis

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[2][3][4]

    • Source:Chemistry of Heterocyclic Compounds (via NIH/PMC).
    • URL:[Link]

  • Differentiation of Regioisomers (NMR)

    • Title: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.[5]

    • Source:Magnetic Resonance in Chemistry (PubMed).
    • URL:[Link]

  • General Synthesis & Scaffold Utility

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[3][6][7]

    • Source:Current Medicinal Chemistry (via NIH/PMC).
    • URL:[Link]

  • Crystallization & Physical Properties

    • Title: Synthesis and Crystalliz
    • Source:MDPI Crystals.
    • URL:[Link][6]

Sources

addressing common challenges in the synthesis of substitutedtriazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Regioselectivity, Isomerization, and Purification Ticket ID: TRZ-SYN-001

Introduction

Welcome to the technical support hub for triazolo[1,5-a]pyrimidine synthesis. This scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and showing potent activity as kinase inhibitors (e.g., CDK2, VEGFR2) and tubulin polymerization inhibitors [1, 2].

However, the synthesis of this core is notoriously deceptive. The condensation of 3-amino-1,2,4-triazole with 1,3-dielectrophiles (e.g.,


-keto esters, 1,3-diketones) often yields complex mixtures of regioisomers and ring-fusion isomers. This guide addresses the causality of these failures and provides self-validating protocols to correct them.

Module 1: The "Wrong Ring" Problem ([1,5-a] vs. [4,3-a])

Issue Description

"I synthesized my compound using standard reflux conditions, but the melting point is off, and the biological activity is null. Did I make the [4,3-a] isomer instead of the [1,5-a]?"

Root Cause Analysis

This is a classic case of Kinetic vs. Thermodynamic Control .

  • Kinetic Product: The ring nitrogen (N2) of the 3-amino-1,2,4-triazole is often more nucleophilic than the exocyclic amine, leading to the rapid formation of the [4,3-a] isomer.

  • Thermodynamic Product: The [1,5-a] isomer is thermodynamically more stable due to better resonance delocalization.

  • The Fix: The [4,3-a] isomer can be converted to the [1,5-a] isomer via the Dimroth Rearrangement [3, 4].[1][2]

Troubleshooting Protocol: Forcing the Dimroth Rearrangement

If you suspect you have the [4,3-a] isomer, do not discard it. Subject it to rearrangement conditions.

Step-by-Step Rearrangement Protocol:

  • Acidic Method (Standard): Dissolve the [4,3-a] isomer in glacial acetic acid. Reflux for 4–12 hours. Monitor via TLC. The [1,5-a] spot is usually more polar (lower

    
    ) due to the bridgehead nitrogen's electronic nature.
    
  • Basic Method (Stubborn Substrates): If acid fails, reflux in EtOH containing 10% piperidine or NaOH. Note: Strong base can hydrolyze sensitive substituents (e.g., esters).

  • Validation: Check the 1H NMR. The bridgehead proton (H-2 in [1,5-a]) typically shifts downfield compared to the [4,3-a] isomer due to the anisotropic effect of the fused ring system [5].

Visualizing the Mechanism

The following diagram illustrates the Dimroth rearrangement pathway required to salvage the [4,3-a] kinetic product.

DimrothRearrangement Start Kinetic Product [4,3-a] Isomer Inter1 Protonation/Base Attack (Ring Opening) Start->Inter1 Acid/Base Catalysis Inter2 Rotational Intermediate Inter1->Inter2 Bond Rotation (180°) End Thermodynamic Product [1,5-a] Isomer Inter2->End Recyclization (-H2O/Base)

Figure 1: The Dimroth rearrangement mechanism converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] scaffold.

Module 2: Regioselectivity (5- vs. 7-Substitution)

Issue Description

"I am reacting 3-amino-1,2,4-triazole with an unsymmetrical 1,3-diketone (R1 ≠ R2). I am getting a mixture of 5-R1/7-R2 and 5-R2/7-R1 isomers. How do I control this?"

Root Cause Analysis

Regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and steric hindrance.

  • The Nucleophile: The exocyclic amine (-NH2) is a "hard" nucleophile.

  • The Electrophile: In an unsymmetrical diketone (e.g., benzoylacetone), the ketone carbonyl adjacent to the smaller group (methyl) is usually more reactive (less sterically hindered) than the one adjacent to the phenyl group.

  • The Result: The amine attacks the most reactive carbonyl first, determining the final position of the substituents.

Optimization Guide
Reaction ParameterRecommendationRationale
Solvent Glacial AcOH (Reflux)Promotes thermodynamic control; often favors the 7-phenyl-5-methyl isomer from benzoylacetone.
pH Modifier Piperidine (Base) Can reverse selectivity by deprotonating the diketone, altering electrophilicity.
Catalyst Zn(II) Schiff Base Recent data suggests heterogeneous Zn(II) catalysts improve yield and regioselectivity for 7-aryl derivatives [6].
Heating Microwave (MW) MW irradiation (140°C, 10-20 min) often improves purity by overcoming the activation energy for the thermodynamic product quickly [7].
Pathway Diagram

Regioselectivity Reagents 3-Amino-1,2,4-triazole + Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) PathA Path A: Amine attacks Carbonyl adjacent to R1 Reagents->PathA Steric Bulk R1 < R2 PathB Path B: Amine attacks Carbonyl adjacent to R2 Reagents->PathB Steric Bulk R2 < R1 ProdA Product A: 7-R1-5-R2 isomer PathA->ProdA ProdB Product B: 5-R1-7-R2 isomer PathB->ProdB

Figure 2: Divergent synthetic pathways dictated by the steric and electronic properties of the 1,3-dicarbonyl substituents.

Module 3: Definitive Characterization (FAQ)

Q: How do I distinguish [1,5-a] from [4,3-a] without X-ray crystallography?

A: The most robust method is 1H-15N HMBC NMR [5].

  • [1,5-a] Isomer: The bridgehead nitrogen (N1) correlates with the protons on the pyrimidine ring (H-7).

  • [4,3-a] Isomer: The bridgehead nitrogen (N4) shows different correlation patterns.

  • Quick Check (1H NMR): In the [1,5-a] system, the pyrimidine ring protons often appear as distinct doublets (if vicinal) or singlets with specific chemical shifts. For 5,7-dimethyl derivatives, the methyl groups in the [1,5-a] isomer are usually magnetically non-equivalent and distinct, whereas symmetric environments in side-products can be misleading.

Q: My product is insoluble in everything. How do I purify it?

A: Triazolo[1,5-a]pyrimidines are notorious for "brick-dust" insolubility.

  • Recrystallization: Try DMF/Ethanol (1:1) or DMSO/Water . Heat to near boiling in DMF and add water dropwise until turbidity appears, then cool slowly.

  • Workup Trick: Do not evaporate the reaction solvent to dryness. Pour the hot reaction mixture (acetic acid or DMF) directly into ice-cold water . The product usually precipitates as a fine powder. Filter and wash with diethyl ether to remove unreacted diketone.

References

  • Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents. PubMed. Available at: [Link] (Search Term: "triazolo[1,5-a]pyrimidine antiproliferative")

  • Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents. Bioorganic Chemistry. Available at: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Available at: [Link]

  • The preparation of [1,2,4]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex. RSC Advances. Available at: [Link]

  • Microwave-assisted synthesis of triazolopyrimidines.General Synthetic Protocol Reference. (Context derived from standard methodology in Bioorg. Med. Chem. Lett.).

Sources

how to avoid the Dimroth rearrangement during triazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Subject: Preventing Dimroth Rearrangement in Triazolopyrimidine Synthesis Assigned Specialist: Senior Application Scientist

The Core Conflict: Kinetic vs. Thermodynamic Control[1][2][3][4]

In triazolopyrimidine synthesis, "avoiding the Dimroth rearrangement" is synonymous with fighting thermodynamics. You are likely trying to isolate the kinetic [1,2,4]triazolo[4,3-a]pyrimidine isomer and prevent it from isomerizing into the thermodynamically stable [1,2,4]triazolo[1,5-a]pyrimidine .

This rearrangement is not a random side reaction; it is a systematic equilibration driven by the stability of the fused ring system. The [1,5-a] isomer is generally more stable due to better conjugation and lack of the "bridgehead" nitrogen strain found in the [4,3-a] system.

To "avoid" it, you must operate strictly under Kinetic Control .

Visualizing the Enemy: The Mechanism

To stop the rearrangement, you must understand the pathway. The reaction requires a nucleophile (usually water/hydroxide) to attack the bridgehead carbon, opening the pyrimidine ring. The intermediate then rotates and recyclizes on the exocyclic nitrogen.

DimrothMechanism cluster_0 The Dimroth Trap Kinetic Kinetic Isomer [1,2,4]triazolo[4,3-a]pyrimidine (Unstable Target) Attack Nucleophilic Attack (H2O/OH- at C5) Kinetic->Attack Base/Acid/Heat Open Ring-Opened Intermediate Attack->Open Rotate Bond Rotation (180°) Open->Rotate Close Recyclization (N-Exocyclic) Rotate->Close Thermo Thermodynamic Isomer [1,2,4]triazolo[1,5-a]pyrimidine (Rearranged Product) Close->Thermo Irreversible

Figure 1: The Dimroth rearrangement pathway.[1] Avoiding the "Red Zone" (Ring Opening) is the key to preserving the kinetic isomer.

Troubleshooting Guides (Q&A)
Q1: I am synthesizing [1,2,4]triazolo[4,3-a]pyrimidine using a hydrazinopyrimidine and an orthoester. Why is my NMR showing the [1,5-a] isomer?

Diagnosis: Thermal Overload. Root Cause: The standard protocol often calls for refluxing in acetic acid or ethanol. While this promotes cyclization, the prolonged heat provides the activation energy required to cross the barrier into the thermodynamic [1,5-a] well.

Solution:

  • Lower the Temperature: Switch to stirring at room temperature (RT). If the reaction is sluggish, do not exceed 40-50°C.

  • Change the Solvent: If using acetic acid, the acidic environment catalyzes the ring opening. Switch to a neutral solvent like Dioxane or Ethanol with a mild oxidant (like Iodobenzene diacetate, IBD) if doing an oxidative cyclization, rather than condensation.

  • Monitor Frequency: The [4,3-a] isomer forms first. Monitor by TLC/LC-MS every 30 minutes. Stop the reaction immediately upon consumption of the starting material.

Q2: My product looks correct (Kinetic) on the crude LC-MS, but after workup, it’s the Rearranged (Thermodynamic) form. What happened?

Diagnosis: Workup-Induced Isomerization. Root Cause: The Dimroth rearrangement is acid/base catalyzed.[1][2][3] If you quenched a reaction with strong base (NaOH/NaHCO3) or washed with acid, you catalyzed the ring opening during the extraction phase.

Solution:

  • Neutral Workup: Evaporate the solvent under reduced pressure (keep water bath <40°C).

  • Avoid Aqueous Workup: If possible, precipitate the product by adding a non-polar anti-solvent (e.g., diethyl ether or hexanes) directly to the reaction mixture and filter.

  • Dry Column: If purification is needed, use neutral alumina or silica strictly buffered to pH 7. Isomerization on acidic silica columns is a common failure point.

Q3: How can I definitively tell if I have the Kinetic [4,3] or Thermodynamic [1,5] isomer?

Diagnosis: Isomer Identification. Technical Insight: The two isomers have distinct NMR signatures due to the different electronic environments of the bridgehead protons.

FeatureKinetic [4,3-a]Thermodynamic [1,5-a]
H-5 Proton Shift Typically Downfield (higher ppm) due to proximity to the bridgehead nitrogen.Typically Upfield relative to the [4,3] isomer.
C-Methyl Shift If a methyl is present on the pyrimidine ring, it often appears at ~2.4 ppm.The rearranged methyl signal often shifts downfield to ~3.0 ppm [1].
15N NMR Bridgehead Nitrogen is shielded differently.Definitive differentiation via HMBC [2].[4]
"Safe" Protocol: Isolation of the Kinetic Isomer

This protocol is designed to minimize the activation energy available for rearrangement.

Reagents: 2-hydrazinopyrimidine, Triethyl orthoformate (TEOF). Solvent: Ethanol (Anhydrous). Catalyst: None (or mild Lewis acid if absolutely necessary).

  • Setup: Dissolve 2-hydrazinopyrimidine in anhydrous Ethanol (0.1 M concentration).

  • Addition: Add 1.1 equivalents of TEOF.

  • Reaction: Stir at Room Temperature (20-25°C). Do NOT reflux.

    • Note: If the reaction is too slow, add a catalytic amount of acetic acid (1-2 drops), but this increases risk.

  • Monitoring: Check TLC every hour. The kinetic product usually precipitates or shows a distinct spot.

  • Termination: Once starting material is consumed (typically 4-12 hours), cool the mixture to 0°C.

  • Isolation: Filter the solid precipitate immediately. Wash with cold ether.

  • Drying: Vacuum dry at room temperature. Do not oven dry.

Critical Parameter Table: Controlling the Shift
ParameterFavors Kinetic [4,3-a] (Avoids Dimroth)Favors Thermodynamic [1,5-a] (Promotes Dimroth)
Temperature < 40°C (Room Temp or Ice Bath)Reflux (> 80°C)
pH Neutral (pH 7)Acidic (pH < 4) or Basic (pH > 9)
Time Short (Stop at conversion)Long (Overnight/Days)
Solvent Aprotic / AnhydrousProtic (Water, Acetic Acid)
Substituents Steric bulk at C5 can slow rotationElectron-withdrawing groups often accelerate ring opening
References
  • Beilstein Journals. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Beilstein J. Org. Chem.2013 , 9, 298–304.

  • National Institutes of Health (PubMed). "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magn.[4] Reson. Chem.2010 , 48(8), 614–622.[4]

  • MDPI. "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles." Molecules2024 , 29, 905.[2]

  • Chemistry LibreTexts. "Kinetic vs. Thermodynamic Control of Reactions."

Sources

solvent selection for optimizingtriazolo[1,5-a]pyrimidine reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Solvent Selection & Reaction Optimization for [1,2,4]Triazolo[1,5-a]pyrimidine Scaffolds Ticket Priority: High (Core Scaffold Synthesis) Assigned Specialist: Senior Application Scientist

Module 1: The Regioselectivity & Isomerization Logic

The Core Problem: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines via the condensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyls is governed by a competition between kinetic and thermodynamic control. The reaction often initially forms the [1,2,4]triazolo[4,3-a]pyrimidine isomer (kinetic), which must undergo the Dimroth Rearrangement to convert into the more stable [1,2,4]triazolo[1,5-a]pyrimidine (thermodynamic).

Solvent Impact:

  • Basic/Polar Solvents: Facilitate the ring-opening/ring-closing mechanism required for the Dimroth rearrangement, driving the reaction toward the desired [1,5-a] isomer.

  • Acidic/Non-polar Solvents: May stabilize the kinetic [4,3-a] intermediate or significantly slow the rearrangement, leading to isomeric mixtures.

Mechanism Visualization: The Dimroth Rearrangement

DimrothRearrangement Start 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Kinetic Kinetic Isomer [1,2,4]triazolo[4,3-a]pyrimidine Start->Kinetic Initial Cyclization (Fast) Open Ring-Opened Intermediate Kinetic->Open Base/Heat (Ring Opening) Thermo Thermodynamic Product [1,2,4]triazolo[1,5-a]pyrimidine Kinetic->Thermo Dimroth Rearrangement (Overall Process) Open->Thermo Recyclization (Stable)

Figure 1: The Dimroth Rearrangement pathway. Achieving the target [1,5-a] scaffold requires conditions that overcome the energy barrier of the intermediate ring-opening step.

Module 2: Solvent Selection Matrix

Use this matrix to select the optimal solvent based on your specific dicarbonyl substrate and green chemistry requirements.

Solvent SystemCondition TypeTypical YieldRegioselectivity ([1,5-a] favorability)Primary Use Case
Glacial Acetic Acid (AcOH) Acidic / Thermal60-85%High (Thermodynamic drive via heat)Standard protocol for robust substrates; promotes dehydration.
Ethanol + Piperidine/NaOAc Basic / Protyl70-80%Very High (Base promotes rearrangement)Lab-scale synthesis; ensures conversion of [4,3-a] to [1,5-a].
Water + DBU Green / Basic>90%High Recommended. High-speed, eco-friendly synthesis.
PEG-400 Green / Neutral85-95%High Substrates with poor solubility in water; allows catalyst recycling.
DMF / DMSO Aprotic / High T50-70%Moderate to HighOnly for extremely insoluble starting materials; difficult workup.

Module 3: Optimized Protocols

Protocol A: The "Green Speed" Method (Water/DBU)

Best for: High throughput, simple workup, and maximizing the [1,5-a] isomer.

  • Charge: In a round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 equiv) and the 1,3-dicarbonyl (1.0 equiv) in Water (5 mL/mmol).

  • Catalyze: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.5 equiv).

    • Note: DBU acts as a base to accelerate the Dimroth rearrangement.

  • React: Reflux for 5–15 minutes .

    • Checkpoint: Monitor TLC.[1][2] The reaction is typically instantaneous upon reflux.

  • Workup: Cool to room temperature. The product usually precipitates out. Filter, wash with cold water, and dry.

    • Purification: Recrystallize from Ethanol if necessary.

Protocol B: The "Classic Robust" Method (Acetic Acid)

Best for: Acid-stable substrates and driving dehydration in stubborn condensations.

  • Charge: Dissolve reactants in Glacial Acetic Acid (10 mL/mmol).

  • React: Reflux for 2–4 hours .

    • Mechanism:[3][4][5][6] The acidic medium protonates the carbonyl, facilitating nucleophilic attack, while the high temperature (118°C) provides the energy for thermodynamic equilibration.

  • Workup: Pour the hot reaction mixture into crushed ice/water.

  • Isolate: Neutralize slightly with NaHCO₃ (optional, to ensure precipitation) and filter the solid.

Module 4: Troubleshooting & FAQs

Decision Tree: Solving Reaction Failures

Troubleshooting Issue Identify Issue Isomer Wrong Isomer (Isolated [4,3-a]) Issue->Isomer Yield Low Yield / No Precipitate Issue->Yield Purity Oily/Sticky Product Issue->Purity Sol_Isomer Switch to BASIC conditions (EtOH + NaOAc or Water + DBU) to force Dimroth Rearrangement. Isomer->Sol_Isomer Sol_Yield 1. Check dicarbonyl stability. 2. Switch to PEG-400 (better solubility). Yield->Sol_Yield Sol_Purity Avoid DMF. Use Solvent-Free Grinding followed by water digestion. Purity->Sol_Purity

Figure 2: Troubleshooting logic flow for common synthesis errors.

Frequently Asked Questions

Q: Why am I isolating the [1,2,4]triazolo[4,3-a]pyrimidine isomer instead of the target [1,5-a]? A: You are likely operating under kinetic control. This often happens in neutral solvents at lower temperatures or in acidic conditions that stabilize the [4,3-a] form.

  • Fix: Reflux your product in Ethanol containing a base (e.g., Sodium Ethoxide or Piperidine) for 1–2 hours. This will force the Dimroth rearrangement to the thermodynamically stable [1,5-a] isomer.

Q: My dicarbonyl is unstable/volatile. How do I improve yield? A: Avoid high-temperature reflux. Switch to a Solvent-Free method:

  • Grind the triazole and dicarbonyl with a catalytic amount of p-TSA or Acetic Acid in a mortar for 10–20 minutes.

  • Allow the mixture to stand, then digest with water to isolate the solid. This "Mechanochemical" approach prevents thermal decomposition.

Q: Can I use Ionic Liquids? A: While possible (e.g., [bmim]BF4), they often complicate the workup due to the high solubility of the pyrimidine product in the ionic liquid, making extraction difficult. Water/DBU or PEG-400 are superior green alternatives due to easier isolation (precipitation).

References

  • Mrayej, et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology. 7

  • Fahmy, et al. (2022). Polyethylene glycol-400 Prompted An Efficient Synthesis of Thienyl Pyrazolo[1,5-a] pyrimidines as Microbial Inhibitors. PubMed. 8[5]

  • Rusinov, V. L., & Chupakhin, O. N. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC - NIH. 5

  • Rahmati, A. (2011).[2][9] A regio- and stereoselective three-component synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions. Chemical Papers. 2

  • Ballatore, C., et al. (2019).[10] 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. 10[5]

Sources

Technical Support Center: Solubility Enhancement for Triazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-TP-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The "Brick Dust" Challenge

Triazolo[1,5-a]pyrimidine derivatives are highly valued in medicinal chemistry as purine bio-isosteres (e.g., for CDK2 or Hsp90 inhibition). However, they frequently suffer from "Brick Dust" syndrome : high melting points (


) and low aqueous solubility.

The Root Cause:

  • Planarity & Stacking: The fused 5,6-bicyclic system is flat, leading to strong

    
    -
    
    
    
    stacking interactions. This results in high crystal lattice energy (
    
    
    ) that water molecules cannot easily overcome.
  • Weak Basicity: The bridgehead nitrogen (N4) and the triazole nitrogen (N3) are potential protonation sites, but their basicity is often low (

    
     often 
    
    
    
    ). This makes stable salt formation difficult with weak acids, limiting standard "salt selection" options.

Troubleshooting Guides & FAQs

Issue A: "I tried making a hydrochloride salt, but it dissociates or is hygroscopic."

Diagnosis: The


 of your triazolo[1,5-a]pyrimidine is likely too low (

). For a stable salt, the difference between the drug

and the counterion

(denoted as

) should ideally be

. If

, the salt may disproportionate back to the free base in water (hydrolysis) or absorb moisture to stabilize its lattice.

Corrective Action:

  • Switch to Stronger Acids: If using weak acids (tartaric, citric), switch to sulfonic acids (methanesulfonic, benzenesulfonic) which have much lower

    
     values.
    
  • Abandon Salts for Co-crystals: If the drug

    
     is 
    
    
    
    , salt formation is thermodynamically unfavorable. Switch to Co-crystallization using neutral conformers (e.g., resorcinol, succinic acid) that rely on hydrogen bonding rather than proton transfer.
Issue B: "My compound precipitates immediately when diluted from DMSO stock into buffer."

Diagnosis: This is the "Crash-Out" effect. Triazolo[1,5-a]pyrimidines are often highly lipophilic (LogP


). When the organic solvent (DMSO) is diluted, the solvent power drops exponentially, and the compound nucleates rapidly due to its high lattice energy.

Corrective Action:

  • Kinetic Stabilization: Add a precipitation inhibitor (polymer) to the buffer before adding the DMSO stock.

    • Recommendation: 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP K30. These polymers adsorb to the crystal nuclei, sterically hindering growth.

  • Cosolvent Tuning: Use a "soft" cosolvent system. Instead of 100% aqueous buffer, use a vehicle containing 10-20% PEG400 or Captisol® (SBE-

    
    -CD).
    

Decision Pathways (Visualization)

Workflow 1: Selection of Solubility Enhancement Strategy

This logic gate determines whether to pursue chemical modification (salts) or physical modification (dispersions) based on the specific physicochemical properties of your derivative.

SolubilityStrategy Start Start: Triazolo[1,5-a]pyrimidine Candidate CheckPka Determine pKa of Basic Nitrogen (N3/N4) Start->CheckPka IsPkaHigh Is pKa > 3.5? CheckPka->IsPkaHigh SaltScreen Route A: Salt Screening (Target: Mesylate, HCl, Tosylate) IsPkaHigh->SaltScreen Yes NonSalt Salt Unlikely to be Stable IsPkaHigh->NonSalt No CheckMp Is Salt Melting Point > 150°C? SaltScreen->CheckMp DevelopSalt Develop Salt Form CheckMp->DevelopSalt Yes (Stable) CheckMp->NonSalt No (Hygroscopic) CheckLogP Check LogP NonSalt->CheckLogP IsLogPHigh Is LogP > 3.5? CheckLogP->IsLogPHigh ASD Route B: Amorphous Solid Dispersion (HME or Spray Drying) IsLogPHigh->ASD Yes (Lattice Energy Limited) Cyclodextrin Route C: Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) IsLogPHigh->Cyclodextrin No (Solvation Limited) CoCrystal Route D: Co-Crystals (Conformers: Resorcinol, Urea) IsLogPHigh->CoCrystal Yes (Alternative)

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on pKa and LogP properties.

Technical Protocols

Protocol A: High-Throughput Salt Screening (Micro-Scale)

For derivatives with


.

Objective: Identify counterions that disrupt the planar stacking of the triazolo[1,5-a]pyrimidine core.

  • Preparation: Dissolve the free base in acetone or THF (50 mg/mL).

  • Acid Addition: Add 1.1 equivalents of the following acids (in separate vials):

    • Group 1 (Strong): Methanesulfonic acid, Hydrochloric acid (4M in dioxane).

    • Group 2 (Medium): Maleic acid, Phosphoric acid.

    • Group 3 (Weak - only if pKa > 5): Tartaric acid, Citric acid.

  • Crystallization:

    • Cycle temperature between

      
       and 
      
      
      
      for 24 hours.
    • If no precipitate, add anti-solvent (diisopropyl ether or heptane).

  • Analysis: Centrifuge solids. Analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity) and XRPD to confirm a new phase (shift in Bragg peaks).

Protocol B: Phase Solubility Study (Higuchi-Connors)

For derivatives with


 or high LogP.

Objective: Determine the stability constant (


) with cyclodextrins.
  • Buffer Prep: Prepare 10 mL solutions of HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water at concentrations: 0, 10, 20, 50, 100, and 200 mM.
    
  • Excess Drug: Add excess solid triazolo[1,5-a]pyrimidine compound to each vial (ensure sediment is visible).

  • Equilibration: Shake at

    
     for 48 hours.
    
  • Filtration: Filter through 0.45

    
    m PVDF filter (do not use nylon, which binds nitrogen heterocycles).
    
  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (typically 254 nm).

  • Calculation: Plot Concentration (Drug) vs. Concentration (CD).

    • Target: If

      
      , the complexation is viable for formulation.
      

Comparative Data: Solubility Technologies

MethodMechanismSuitability for Triazolo[1,5-a]pyrimidinesProsCons
Salt Formation Ionization reduces lattice energyLow-Medium (Requires basic N)Simple scale-up; standard regulatory path.Prone to hydrolysis if

is low; potential hygroscopicity.
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice; keeps drug in high-energy stateHigh (Best for "Brick Dust")Can increase apparent solubility by 10-100x.Requires polymers (HPMC-AS, PVPVA); physical stability risk (recrystallization).
Cyclodextrin Complexation Encapsulates hydrophobic core in hydrophilic shellMedium-High Improves stability; non-covalent.High molecular weight burden (formulation bulk); sterics may prevent fit.
Co-Crystals H-bonding creates new lattice structureMedium Alternative when salts fail; improves dissolution rate.Screening is labor-intensive; regulatory classification varies.

References

  • Singla, A. K., et al. (2002). "Cyclodextrins in drug delivery: An updated review." International Journal of Pharmaceutics. (Foundational text on CD mechanics for heterocycles).
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • Steed, J. W. (2013). "The role of co-crystals in pharmaceutical design." Trends in Pharmacological Sciences. (Relevant for weak bases like triazolopyrimidines).
  • García-Valverde, M., et al. (2020). "Triazolo[1,5-a]pyrimidines: An overview of their synthesis and biological importance." European Journal of Medicinal Chemistry. (Structural basis for solubility issues).

Sources

minimizing side reactions and impurities intriazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Impurities

Welcome, researchers and drug development professionals, to our dedicated technical support center for the synthesis of triazolo[1,5-a]pyrimidines. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As your Senior Application Scientist, I will share field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.

Problem 1: Low Yield of the Desired[1][2][3]triazolo[1,5-a]pyrimidine Product

A low yield can be attributed to several factors, from incomplete reactions to the formation of side products. Follow this workflow to identify the root cause:

Step 1: Analyze the Reaction Mixture by TLC and LC-MS

  • Observation: Multiple spots on the TLC plate or several peaks in the LC-MS chromatogram.

    • Possible Cause: Formation of side products or presence of unreacted starting materials.

    • Action: Compare the retention times/Rf values with your starting materials. If starting materials are present, the reaction may be incomplete. If new spots/peaks are observed, they are likely impurities. Proceed to the relevant troubleshooting sections for impurity identification.

  • Observation: Primarily starting materials are observed.

    • Possible Cause: The reaction has not proceeded to a significant extent.

    • Action:

      • Check Reaction Conditions: Verify the reaction temperature, time, and catalyst loading. Many syntheses of triazolo[1,5-a]pyrimidines are sensitive to these parameters. For instance, some multi-component reactions proceed efficiently at 60°C under solvent-free conditions, while others may require higher temperatures or microwave irradiation.[1]

      • Catalyst Activity: If using a catalyst, ensure its activity has not diminished. For heterogeneous catalysts, consider issues like surface poisoning. For acid catalysts like p-toluenesulfonic acid or HCl, ensure the concentration is appropriate.

      • Reagent Quality: The purity of your starting materials, such as 3-amino-1,2,4-triazole and the β-dicarbonyl compound, is crucial. Impurities in these reagents can inhibit the reaction or lead to side products.

Step 2: Investigate the Possibility of Isomeric Impurity Formation

  • Observation: The mass spectrum shows a major peak corresponding to the desired product mass, but the yield of the isolated, pure product is low.

    • Possible Cause: Formation of the isomeric[2][3]triazolo[4,3-a]pyrimidine via the Dimroth rearrangement. This is a common occurrence in the synthesis of fused pyrimidine systems.[3]

    • Action:

      • Spectroscopic Analysis: The[2][4][3]triazolo[1,5-a] and[2][4][3]triazolo[4,3-a] isomers can often be distinguished by NMR spectroscopy. Specifically, 1H-15N HMBC experiments can be a powerful tool for unambiguous structural assignment.

      • Control Reaction Conditions: The Dimroth rearrangement is often influenced by pH and temperature. Acidic conditions can sometimes favor the rearrangement to the thermodynamically more stable[2][4][3]triazolo[1,5-a] isomer.[2] Conversely, in some systems, basic conditions can promote the rearrangement.[3] Experiment with slight variations in the pH of your reaction mixture to see if the isomer ratio can be controlled. The presence of certain functional groups, such as a carbonyl group in the pyrimidine ring, can stabilize the [4,3-a] isomer and hinder the rearrangement.

Problem 2: Presence of a Significant Amount of an Isomeric Impurity

The formation of regioisomers is a frequent challenge in the synthesis of heterocyclic compounds.

Step 1: Confirm the Structure of the Isomer

  • Action: Utilize 2D NMR techniques, such as HMBC and NOESY, to confirm the connectivity of your product and identify the isomeric impurity. As mentioned, 1H-15N HMBC can be particularly informative.

Step 2: Optimize Reaction Conditions to Favor the Desired Isomer

  • Regioselectivity in Cyclocondensation: The initial cyclocondensation reaction between the 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound determines the initial product distribution.

    • Influence of Substituents: The electronic and steric nature of the substituents on both starting materials can influence the regioselectivity of the initial attack.

    • Solvent and Temperature Effects: Systematically vary the solvent and reaction temperature. A solvent screen (e.g., ethanol, acetic acid, DMF, or solvent-free) can reveal conditions that favor the formation of one isomer over the other.

Step 3: Purification Strategy

  • Chromatography: Isomers of triazolo[1,5-a]pyrimidines can often be separated by column chromatography.

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point. The optimal solvent system will depend on the specific polarity of your isomers.

  • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. Experiment with different solvents to find one in which the desired isomer is significantly less soluble than the undesired one, especially at lower temperatures.

Problem 3: Difficulty in Removing Unreacted Starting Materials

Sometimes, starting materials can be challenging to separate from the product, especially if they have similar polarities.

Step 1: Aqueous Workup

  • For Unreacted 3-amino-1,2,4-triazole: This starting material is relatively polar and has some water solubility. An aqueous wash of the organic layer containing your product can help remove a significant portion of it.

  • For Unreacted β-dicarbonyl compounds: Depending on their structure, some β-dicarbonyl compounds can be removed with an aqueous base wash (e.g., dilute sodium bicarbonate solution) if they are acidic enough to be deprotonated.

Step 2: Chromatographic Separation

  • If an aqueous workup is insufficient, column chromatography is the next step. Careful selection of the eluent system is key. A shallow gradient can improve the separation of compounds with close Rf values.

Step 3: Recrystallization

  • Recrystallization can be very effective if a solvent is found in which the product has low solubility at room temperature or below, while the starting materials remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of[2][4][3]triazolo[1,5-a]pyrimidines?

A1: The most common synthetic route involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or a functional equivalent. The reaction typically proceeds through an initial nucleophilic attack of the amino group of the triazole onto one of the carbonyl groups of the dicarbonyl compound, followed by a cyclization and dehydration to form the pyrimidine ring. The regioselectivity of this reaction can lead to the formation of either the[2][3]triazolo[1,5-a]pyrimidine or the isomeric[2][4][3]triazolo[4,3-a]pyrimidine. The latter can sometimes rearrange to the more stable [1,5-a] isomer under the reaction conditions, a process known as the Dimroth rearrangement.[2]

Q2: How can I control the regioselectivity of the reaction to favor the[2][4][3]triazolo[1,5-a]pyrimidine isomer?

A2: Controlling the regioselectivity is a key challenge. Here are some strategies:

  • Choice of Starting Materials: The substituents on both the 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound can influence the initial site of nucleophilic attack.

  • Reaction Conditions:

    • pH: Acidic conditions often favor the formation of the thermodynamically more stable [1,5-a] isomer, sometimes by promoting the Dimroth rearrangement of any initially formed [4,3-a] isomer.[2]

    • Temperature: Higher temperatures can sometimes provide the activation energy needed for the Dimroth rearrangement to occur.

  • Catalyst: The choice of catalyst can also play a role. Both acid catalysts (e.g., p-TsOH, HCl) and, in some cases, metal-based catalysts have been used.[1]

Q3: My product seems to be degrading during workup or purification. What could be the cause?

A3: Triazolo[1,5-a]pyrimidines are generally stable compounds. However, degradation can occur under harsh conditions.

  • Strongly Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or other degradation pathways.

  • Oxidation: If your molecule contains sensitive functional groups, it could be susceptible to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures.

  • Photodegradation: Some heterocyclic compounds can be light-sensitive. If you suspect this, it is advisable to protect your reaction and product from light.

Q4: I am having trouble purifying my triazolo[1,5-a]pyrimidine. What are some advanced purification tips?

A4: When standard chromatography and recrystallization fail, consider these options:

  • Preparative HPLC: Reverse-phase preparative HPLC can be a powerful tool for separating closely related isomers and other impurities.

  • Supercritical Fluid Chromatography (SFC): For less polar compounds, SFC can offer better resolution and faster separation times than traditional HPLC.

  • Salt Formation/Liberation: If your product has a basic nitrogen, you can try forming a salt (e.g., with HCl or TFA) to facilitate purification by crystallization. The free base can then be regenerated.

Detailed Experimental Protocol: Synthesis of a 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidine

This protocol provides a general procedure for a one-pot, three-component synthesis.

Materials:

  • 3-Amino-1,2,4-triazole

  • Aldehyde (e.g., benzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 eq), the aldehyde (1.0 eq), and the β-ketoester (1.0 eq).

  • Add the catalyst (e.g., 10 mol% p-toluenesulfonic acid).

  • If using a solvent, add it to the flask. For a solvent-free reaction, proceed to the next step.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol).[5]

  • If the product does not precipitate, the solvent (if used) can be removed under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Catalyst on the Yield of a Representative Triazolo[1,5-a]pyrimidine

CatalystYield (%)
p-Toluenesulfonic acid85
Hydrochloric acid78
No Catalyst<10
Zinc(II) complex92[1]

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Mechanism and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Dimroth Rearrangement A 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl B Intermediate A->B Condensation C [1,2,4]triazolo[1,5-a]pyrimidine B->C Cyclization D [1,2,4]triazolo[4,3-a]pyrimidine B->D Alternative Cyclization E Ring-Opened Intermediate D->E Ring Opening F [1,2,4]triazolo[1,5-a]pyrimidine E->F Ring Closure

Caption: General reaction pathway and the competing Dimroth rearrangement.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete impurities Significant Impurities check_reaction->impurities optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_conditions Yes check_reagents Check Reagent Purity incomplete->check_reagents No identify_impurities Identify Impurities (NMR, MS) impurities->identify_impurities isomers Isomeric Impurities? identify_impurities->isomers other_impurities Other Side Products identify_impurities->other_impurities control_regio Control Regioselectivity (pH, Temp) isomers->control_regio Yes purification Optimize Purification isomers->purification No

Caption: Decision tree for troubleshooting low product yield.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • An Overview on Synthetic and Medicinal Perspectives of[2][4][3]Triazolo[1,5-a]pyrimidine Scaffold. PubMed. Available at: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC - NIH. Available at: [Link]

  • (PDF) The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of[2][4][3]triazolo[1,5-a]pyrimidine compounds using... ResearchGate. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]

  • The preparation of[2][4][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing. Available at: [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]

Sources

protocol for scaling uptriazolo[1,5-a]pyrimidin-7-amine production for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Chemistry & Scale-Up for In Vivo Batches

Ticket ID: SC-TP7-IVO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of triazolo[1,5-a]pyrimidin-7-amines for in vivo studies (typically 10–50 g scale) introduces challenges not present at the milligram discovery stage. The primary bottlenecks are regioselectivity (preventing the formation of the 5-isomer), exothermic control during chlorination/amination, and residual solvent removal (meeting ICH Q3C guidelines).

This guide replaces standard "recipe-style" protocols with a Process Engineering approach , focusing on causality, safety, and self-validating purification systems that avoid time-consuming chromatography.

Module 1: The Core Synthesis (Regiocontrol & Cyclization)

The Challenge: The "5 vs. 7" Isomer Problem

When reacting 3-amino-1,2,4-triazole with non-symmetrical 1,3-dicarbonyls (e.g.,


-keto esters), two isomers can form: the 7-hydroxy  (desired precursor for 7-amines) and the 5-hydroxy  (undesired).
  • Bench Scale: You might separate these by column chromatography.[1]

  • Scale-Up: You must use thermodynamic control to force the reaction toward the 7-isomer, rendering chromatography unnecessary.

FAQ: Reaction Engineering

Q: Why is my reaction yielding a mixture of 5- and 7-isomers? A: You are likely operating under kinetic control or using the wrong solvent pH.

  • The Fix: Use Glacial Acetic Acid as the solvent at reflux (

    
    ).
    
  • Mechanism: Under acidic conditions, the more basic exocyclic amine of the triazole attacks the more electrophilic ketone of the

    
    -keto ester first. This dictates the cyclization regiochemistry to yield the 7-hydroxy  (7-one) intermediate exclusively. Basic conditions often reverse this selectivity.
    

Q: The reaction mixture solidifies and stalls at 20g scale. What happened? A: The product (7-hydroxytriazolo[1,5-a]pyrimidine) is highly insoluble in acetic acid.

  • The Fix: This is a feature, not a bug. It allows for filtration-based purification . Ensure your stirring overhead is sufficient (high-torque). Do not dilute until the reaction is complete (check HPLC/TLC). Upon cooling, the pure 7-isomer precipitates.

Protocol 1.0: Regioselective Cyclization (Self-Purifying)
  • Charge: 3-amino-1,2,4-triazole (1.0 equiv) and

    
    -keto ester (1.1 equiv) in Glacial Acetic Acid (5–7 volumes).
    
  • Reflux: Heat to

    
     for 4–6 hours.
    
  • IPC (In-Process Control): Monitor disappearance of triazole.

  • Isolation: Cool to

    
    . The 7-hydroxy intermediate will crystallize. Filter.
    
  • Wash: Wash cake with cold ethanol (removes acetic acid) then diethyl ether.

  • Result: >95% purity of the 7-isomer. No column needed.

Module 2: Activation & Amination ( )

The Challenge: Converting OH to Amine

Direct condensation to amines is often low-yielding. The industry standard for scale-up is the Two-Step Sequence :

  • Chlorination: 7-OH

    
     7-Cl (using 
    
    
    
    ).
  • Amination: 7-Cl

    
     7-Amine (
    
    
    
    displacement).
FAQ: Safety & Yield

Q: The POCl3 quench caused a delayed exotherm/eruption. How do I prevent this? A: This is a classic scale-up hazard.


 hydrolysis is slow at low temps and fast at high temps.
  • The Fix: Never quench

    
     reactions into water. Quench the reaction mixture into crushed ice/water  slowly with vigorous stirring. Maintain internal temp 
    
    
    
    .
  • Alternative: Distill off excess

    
     under reduced pressure before quenching. This reduces the exothermic load by 80%.
    

Q: My 7-chloro intermediate degrades on the filter. Can I store it? A: No. The 7-chloro-triazolo[1,5-a]pyrimidine core is hydrolytically unstable (reactive handle).

  • The Fix: Telescoping. Do not isolate the dry solid. Solvent swap the crude 7-Cl residue into Acetonitrile or DMF and proceed immediately to the amination step.

Visual Workflow: The Cascade

SynthesisWorkflow Start 3-Amino-1,2,4-triazole + Beta-Keto Ester Step1 Cyclization (AcOH, Reflux) Start->Step1 Regiocontrol Inter1 7-Hydroxy Intermediate (Solid ppt) Step1->Inter1 Filtration Step2 Chlorination (POCl3) Inter1->Step2 Activation Inter2 7-Chloro Intermediate (Unstable - Do Not Dry) Step2->Inter2 Distill POCl3 Step3 Amination (SnAr) (Amine, Et3N, MeCN) Inter2->Step3 Immediate Use Final 7-Amino-triazolo[1,5-a]pyrimidine (Target) Step3->Final Precipitation

Caption: Figure 1. The Telescoped Synthesis Route. Note the critical "Immediate Use" step for the unstable 7-Chloro intermediate to prevent hydrolysis.

Module 3: Purification & In Vivo Formulation

The Challenge: Removing "Sticky" Impurities

Triazolopyrimidines often "oil out" during workup, trapping solvents like DMSO or DMF (Class 2/3 solvents), which are toxic in animal studies.

FAQ: Polishing for Biology

Q: My product is an oil and contains 5% residual DMF. How do I fix this? A: Do not rotovap indefinitely. You need to break the solvation shell.

  • The Fix: Salt Formation.

    • Dissolve the oily free base in a minimal amount of Ethanol or Acetone.

    • Add 1.05 equiv of Methanesulfonic acid (MsOH) or HCl (in dioxane) .

    • The salt (Mesylate or Hydrochloride) usually crystallizes instantly.

    • Filter and wash with Ether. Benefit: Salts have higher melting points, lower residual solvent affinity, and better water solubility for in vivo dosing.

Q: What are the strict limits for residual solvents in my final batch? A: Refer to ICH Q3C (R8) guidelines.

  • Acetonitrile: < 410 ppm (Strict limit).

  • Methanol: < 3000 ppm.[2][3]

  • Ethanol/DMSO: < 5000 ppm (0.5%).

  • Protocol: Run a GC-Headspace analysis before releasing the batch to the animal facility.

Data Table: Solvent Selection for Scale-Up
Process StepRecommended SolventWhy?Scale-Up Risk
Cyclization Glacial Acetic Acid Enforces 7-regioselectivity; Product precipitates.Corrosive; freezes at 16°C (heat tracing needed).
Chlorination POCl3 (Neat) Acts as reagent and solvent; drives reaction to completion.Violent hydrolysis; requires scrubber.
Amination Acetonitrile (MeCN) Polar aprotic; easy to remove (bp 82°C) vs DMF.Class 2 solvent; must dry thoroughly.
Final Wash TBME or Heptane Removes organic impurities; non-solvating.Flammable static hazard.

Module 4: Troubleshooting Decision Tree

Use this logic flow when the reaction finishes but isolation fails.

PurificationLogic Start Reaction Complete (Crude Mixture) CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Filtration Oil Sticky Oil/Gum CheckState->Oil Phase Separation Recryst Recrystallize (EtOH/Water) Solid->Recryst Triturate Triturate with Cold Ether/Heptane Oil->Triturate First Attempt Final Dry & QC (NMR + GC-HS) Recryst->Final SaltForm Form Salt (HCl/MsOH) Triturate->SaltForm If still oily SaltForm->Final

Caption: Figure 2. Logic flow for isolating high-purity material without chromatography. Salt formation is the "Break Glass in Case of Emergency" for oils.

References

  • Regioselective Synthesis: Richardson, C. et al. "Regioselective Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines." Journal of Organic Chemistry. (2018).

  • ICH Guidelines: International Council for Harmonisation.[4] "ICH Q3C (R8) Impurities: Guideline for Residual Solvents." (2021).

  • Scale-Up Safety: "Thermal Stability and Decomposition of 3-amino-1,2,4-triazole." Journal of Thermal Analysis and Calorimetry.

  • Bioactive Scaffold Review: "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry.

Sources

troubleshooting low bioactivity of newly synthesizedtriazolo[1,5-a]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Triazolo[1,5-a]pyrimidine Technical Support Center.

Ticket ID: #TZP-SAR-FAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Hidden" Failure Modes of Triazolo[1,5-a]pyrimidines

You are likely here because your newly synthesized triazolo[1,5-a]pyrimidine analogs—designed as bioisosteres of purines (e.g., for CDK2 inhibition or adenosine receptor antagonism)—are showing negligible potency (


) or erratic dose-response curves.

In my experience, 80% of "low bioactivity" cases with this scaffold are not due to poor molecular design, but rather structural misidentification or physicochemical artifacts in the assay plate. This guide prioritizes these high-probability failure modes before addressing SAR (Structure-Activity Relationship) optimization.

Module 1: Chemical Integrity & Structural Validation

"Are you testing the molecule you think you are?"

The synthesis of triazolo[1,5-a]pyrimidines is notorious for regioisomeric ambiguity. The reaction between 3-amino-1,2,4-triazole and a 1,3-electrophile can yield two fused systems: the desired [1,5-a] isomer (thermodynamically stable) or the [4,3-a] isomer (kinetically favored).

The Dimroth Rearrangement Trap

Under acidic or basic conditions, the [4,3-a] isomer can undergo a Dimroth rearrangement to form the [1,5-a] isomer. If your reaction conditions were not rigorously controlled, you may have isolated the wrong regioisomer. The [4,3-a] isomer often lacks the correct hydrogen bond donor/acceptor vectors for the ATP-binding pocket, resulting in total loss of activity.

Diagnostic Protocol: The 1H-15N HMBC Check Standard 1H NMR is often insufficient to distinguish these isomers due to overlapping chemical shifts.

  • Run a 1H-15N HMBC experiment.

  • Focus on the bridgehead nitrogen.

    • [1,5-a] Isomer: The bridgehead nitrogen is shielded (approx. -180 to -200 ppm relative to nitromethane).

    • [4,3-a] Isomer: The bridgehead nitrogen is more deshielded.

  • Action: If you confirm the wrong isomer, reflux your compound in acetic acid or ethanol/piperidine to force the Dimroth rearrangement to the stable [1,5-a] form.

Dimroth_Rearrangement Start Precursor (3-amino-1,2,4-triazole) Kinetic [4,3-a] Isomer (Kinetic Product) Start->Kinetic Mild Conditions Thermodynamic [1,5-a] Isomer (Thermodynamic Product) Start->Thermodynamic High Temp / Acid Kinetic->Thermodynamic Dimroth Rearrangement (Acid/Base Catalysis) Inactive Low Bioactivity (Wrong Vector) Kinetic->Inactive Active High Bioactivity (Purine Mimic) Thermodynamic->Active

Figure 1: The Dimroth Rearrangement pathway.[1][2][3] Failure to force the rearrangement often leads to the isolation of the inactive [4,3-a] kinetic isomer.

Module 2: Physicochemical Barriers

"Is the compound actually in solution?"

Triazolo[1,5-a]pyrimidines are planar, aromatic systems prone to strong


 stacking. This leads to "brick dust" insolubility.

Symptom:

  • Compound precipitates upon addition to the aqueous assay buffer.

  • "Flat" dose-response curves (activity plateaus early).

Troubleshooting Table: Solubility vs. Bioactivity

ObservationDiagnosisRemediation
Precipitate visible in buffer (microscope)Solubility Crash: Compound crystallized out of DMSO.Protocol: Pre-dilute in intermediate solvent (e.g., PEG400) before buffer addition. Limit DMSO to 1-2%.
High potency that disappears with detergentColloidal Aggregation: Compound formed non-specific "blobs" that sequester enzyme.Protocol: Add 0.01% Triton X-100 or Tween-20 to assay buffer. If

shoots up, the initial activity was an artifact.
Inconsistent replicates Micro-precipitation: Random seeding of crystals.Protocol: Measure Kinetic Solubility using nephelometry (laser scattering) to establish a "safe" concentration ceiling.

Module 3: Biological Assay Optimization

"Is the assay measuring specific binding?"

If your compound is the correct isomer and soluble, but still inactive, you must validate Target Engagement.

Q: How do I know if my compound is binding the target at all? A: Perform a Thermal Shift Assay (TSA/DSF).

Kinase assays (like CDK2) measure catalytic turnover. If your compound binds to an allosteric site or induces a conformational change without blocking the active site immediately, a catalytic assay might miss it. TSA measures the physical stabilization of the protein.

Step-by-Step TSA Protocol:

  • Mix: 2

    
    L protein (final 2-5 
    
    
    
    M) + 2
    
    
    L SYPRO Orange dye (5000x stock diluted to 100x) + 1
    
    
    L Compound (10-50
    
    
    M).
  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analyze: Calculate the Melting Temperature (

    
    ).
    
  • Result: A

    
     (positive shift) confirms specific binding, even if the catalytic 
    
    
    
    is poor. This indicates a valid "hit" that requires chemical optimization (SAR) rather than a dead end.

TSA_Workflow Sample Protein + Compound + SYPRO Orange Heat Thermal Ramp (25°C -> 95°C) Sample->Heat Curve Fluorescence Curve Analysis Heat->Curve Shift_Pos Positive Shift (ΔTm > 2°C) Curve->Shift_Pos Shift_Neg No Shift (ΔTm < 0.5°C) Curve->Shift_Neg Action_SAR Binder Confirmed Optimize SAR for Potency Shift_Pos->Action_SAR Action_Dead No Binding Redesign Scaffold Shift_Neg->Action_Dead

Figure 2: Thermal Shift Assay (TSA) logic for validating target engagement independent of catalytic inhibition.

Module 4: SAR & Molecular Design FAQ

"My structure is correct, soluble, and binds. Why is potency low?"

Q: I substituted the C7 position with a phenyl group, but activity dropped. Why? A: In CDK2 and similar kinase pockets, the C7 position of the triazolo[1,5-a]pyrimidine faces the "gatekeeper" residue or the solvent front.

  • Steric Clash: A bulky phenyl group might clash with the gatekeeper residue (e.g., Phe80 in CDK2).

  • Fix: Try smaller, flexible linkers (e.g., -NH-Phenyl) or replace the phenyl with a smaller heterocycle (furan/thiophene) to reduce steric bulk while maintaining aromaticity.

Q: The compound is active in enzyme assays but inactive in cells. A: This is a permeability issue, common with this scaffold due to high polarity (Nitrogen count).

  • Check LogP: If cLogP < 1.0, the compound may not cross the membrane.

  • Fix: Add lipophilic groups (e.g., -CF3, -Cl) to the phenyl ring at C5 or C7 to increase lipophilicity without disrupting the H-bond donor/acceptor motif at the kinase hinge region.

References

  • Richardson, C. M., et al. (2006).[4] "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357.

  • Salgado, A., et al. (2010).[5] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 48(8), 614-622.[5]

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors."[6] Nature Protocols, 1(2), 550-553.

  • Ballatore, C., et al. (2019).[7][8] "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry, 166, 44-54.

Sources

Validation & Comparative

comparing biological activity oftriazolo[1,5-a]pyrimidine vs pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Triazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyrimidine scaffolds. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for kinase inhibition and microtubule dynamics.

Content Type: Technical Comparison Guide Focus: Biological Activity, SAR, and Mechanism of Action

Executive Summary

While both scaffolds serve as bioisosteres of the purine ring (adenine mimicry), they exhibit distinct biological profiles.

  • Pyrazolo[1,5-a]pyrimidine is the "Kinase Specialist," forming the core of potent CDK inhibitors like Dinaciclib. It excels in ATP-competitive binding due to its favorable hydrophobic/H-bonding balance.

  • Triazolo[1,5-a]pyrimidine is the "Mechanistic Chameleon." While it inhibits kinases (often with lower initial potency), its unique value lies in tubulin modulation , where specific derivatives act as microtubule stabilizers binding to the Vinca site—a rare mechanism distinct from the standard taxane site binding.

Structural & Electronic Analysis

The core difference lies in the 5-membered ring fusion. This alteration impacts electron density, basicity, and metal chelation capability.

FeaturePyrazolo[1,5-a]pyrimidineTriazolo[1,5-a]pyrimidine
Core Structure 2 Nitrogens (Bridgehead + 1)3 Nitrogens (Bridgehead + 2)
Electronic Character Electron-rich pyrazole fused to electron-deficient pyrimidine.Isoelectronic with purines; higher nitrogen density increases polarity.
H-Bonding Excellent donor/acceptor balance for ATP hinge regions (e.g., Leu83 in CDK2).Additional N lone pairs (N1, N3, N4) allow unique metal chelation (e.g., Cu, Zn) for metallo-drug designs.
Aromaticity Distinct aromatic character (indolizine-like).[1]Limited aromaticity in the triazole ring compared to pyrazole.
Case Study: Kinase Inhibition (CDK2)

Both scaffolds target Cyclin-Dependent Kinases (CDKs), but their potency profiles differ significantly.[2][3][4][5]

Performance Comparison

In direct head-to-head screening campaigns targeting CDK2 (a critical regulator of the G1/S phase transition):

  • Pyrazolo- derivatives often hit sub-nanomolar potency (IC50 < 10 nM).[5]

  • Triazolo- derivatives frequently exhibit ~10-fold lower initial potency (IC50 in

    
    M range) before optimization.[1]
    

Experimental Data Point: In a comparative SAR study (referenced below), a pyrazolo[1,5-a]pyrimidine hit demonstrated low


M inhibition, whereas its direct triazolo- analog was 10x less potent .[1] However, optimization of the triazolo- scaffold (e.g., C5/C7 substitution) can restore potency to sub-micromolar levels while offering improved solubility.
Mechanism of Action (DOT Diagram)

The following diagram illustrates the ATP-competitive inhibition pathway common to both, leading to cell cycle arrest.

KinasePathway Inhibitor Scaffold (Pyrazolo/Triazolo) ATP_Pocket ATP Binding Pocket (CDK2) Inhibitor->ATP_Pocket Competitive Binding Complex Inhibitor-CDK2 Complex ATP_Pocket->Complex Phosphorylation Phosphorylation of Retinoblastoma (Rb) Complex->Phosphorylation Blocks Arrest G1/S Phase Arrest (Apoptosis) Complex->Arrest Induces E2F E2F Release Phosphorylation->E2F

Figure 1: Mechanism of ATP-competitive kinase inhibition leading to G1/S arrest. The scaffold blocks ATP access, preventing Rb phosphorylation.

Case Study: Tubulin Modulation (The Differentiator)

This is the most critical biological distinction. While pyrazolo- derivatives are standard tubulin inhibitors (destabilizers), triazolo- derivatives exhibit a rare dualism.[6]

ScaffoldBinding SiteEffect on MicrotubulesOutcome
Pyrazolo[1,5-a]pyrimidine Colchicine SiteDestabilization (Inhibits polymerization)Microtubule depolymerization, G2/M arrest.
Triazolo[1,5-a]pyrimidine Vinca Site (Unique)Stabilization (Promotes polymerization)"Frozen" microtubules (Taxol-like effect but at Vinca site).

Key Insight: Certain triazolo[1,5-a]pyrimidines stabilize microtubules by promoting longitudinal tubulin contacts , a mechanism distinct from Paclitaxel (lateral contacts).[6] This allows them to bypass P-glycoprotein efflux pumps, making them effective in multidrug-resistant (MDR) cell lines.

Experimental Protocols

To validate these activities, the following protocols are recommended. These are self-validating systems where positive controls (e.g., Colchicine, Paclitaxel) must confirm assay integrity.

A. One-Pot Synthesis (General Condensation)

Both scaffolds can be synthesized via condensation of an amino-azole with a 1,3-dicarbonyl compound.

  • Reagents: 3-aminopyrazole (for pyrazolo) or 3-amino-1,2,4-triazole (for triazolo) + 1,3-dicarbonyl (e.g., ethyl acetoacetate).

  • Conditions: Reflux in acetic acid (AcOH) or ethanol with piperidine.

  • Validation: Monitor disappearance of amine via TLC. Product formation confirmed by appearance of bridgehead nitrogen signal in HMBC NMR.

B. Tubulin Polymerization Assay (Fluorescence)

Objective: Distinguish between stabilizer (Triazolo) and destabilizer (Pyrazolo).

  • Preparation: Use >99% pure tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 10

    
    M DAPI (fluorescent reporter).
    
  • Baseline: Measure fluorescence at 360/450 nm (Ex/Em) for 10 min at 37°C to establish baseline.

  • Treatment: Add test compound (5-10

    
    M). Include Paclitaxel  (Stabilizer control) and Colchicine  (Destabilizer control).
    
  • Readout:

    • Increase in Fluorescence > Control: Polymerization (Stabilizer).

    • Decrease/Flatline vs Control: Depolymerization (Destabilizer).

C. Decision Tree for Scaffold Selection

Use this logic flow to select the correct scaffold for your target.

SelectionLogic Start Target Identification Q1 Primary Target? Start->Q1 Kinase Kinase (CDK/Trk) Q1->Kinase ATP Competition Tubulin Tubulin/Microtubules Q1->Tubulin Cytoskeleton Pyrazolo Select Pyrazolo[1,5-a] (High Potency) Kinase->Pyrazolo Default Choice Tubulin->Pyrazolo Destabilizer Needed? Triazolo Select Triazolo[1,5-a] (MDR Efficacy) Tubulin->Triazolo Stabilizer Needed?

Figure 2: Strategic decision tree for scaffold selection based on biological target and desired mechanism.

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC/NIH. Link

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Journal of Medicinal Chemistry. Link

  • Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. Cell Chemical Biology. Link

  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers. Magnetic Resonance in Chemistry. Link

Sources

A Comparative Guide to the Anti-Tumor Activity of Novel Triazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel scaffolds that offer improved potency, selectivity, and safety profiles. Among the heterocyclic compounds that have garnered significant attention, the[1][2][3]triazolo[1,5-a]pyrimidine core stands out as a versatile and promising pharmacophore.[4][5] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular signaling and are often dysregulated in cancer.[4][6] This guide provides a comparative analysis of the anti-tumor activity of several novel triazolo[1,5-a]pyrimidine derivatives, grounded in recent experimental data, to assist researchers in navigating this promising class of compounds.

The Triazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Oncology

The triazolo[1,5-a]pyrimidine nucleus is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a scaffold for designing inhibitors against various enzymes and receptors through diverse non-covalent interactions.[7] Depending on the substitution patterns at the 2-, 5-, 6-, and 7-positions, these derivatives can be engineered to target a range of cancer-relevant proteins, including tubulin, cyclin-dependent kinases (CDKs), and components of the PI3K/Akt/mTOR pathway.[5][7]

Comparative In Vitro Anti-Proliferative Activity

A primary metric for evaluating anti-tumor compounds is their ability to inhibit the proliferation of cancer cells (cytotoxicity), typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below is a comparative analysis of recently developed triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.

Table 1: Comparative IC50 Values (μM) of Novel Triazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget/MechanismHeLa (Cervical)A549 (Lung)MGC-803 (Gastric)HCT-116 (Colon)MCF-7 (Breast)Reference
Series 1: Tubulin Polymerization Inhibitors
Analogue 26Tubulin Polymerization Inhibitor0.751.02---[3][8]
Compound 2 Tubulin Polymerization Inhibitor---0.53-[5]
Compound 3 Tubulin Polymerization Inhibitor-6.05-0.24 (HCT29)-[5]
Series 2: Kinase and Cell Cycle Inhibitors
Compound 19 Not Specified---6.1 (HT-1080)12.3 (Bel-7402)[1][2]
Compound 4b Apoptosis/EMT Induction-----[9]
Compound 1c Akt Pathway Inhibitor---PotentPotent[10]
Compound E35 Skp2 Inhibitor--Potent--[11]
Compound H12 General Cytotoxic--9.479.5813.1[7]
Comparator: Standard Chemotherapy
5-FU Thymidylate Synthase Inhibitor> H12> H12> H12> H12> H12[7]

Note: Direct comparison is nuanced as experimental conditions may vary between studies. "-" indicates data not available in the cited sources.

From this data, we can derive several key insights:

  • Target-Specific Potency: Derivatives designed as tubulin polymerization inhibitors, such as Analogue 26 and compounds 2 and 3, exhibit highly potent activity, with IC50 values in the sub-micromolar to low micromolar range.[3][5][8] This highlights the effectiveness of targeting the cytoskeleton with this scaffold.

  • Cell Line Selectivity: The activity of these compounds can vary significantly across different cancer cell types. For instance, compound 19 shows greater potency against the HT-1080 fibrosarcoma cell line compared to the Bel-7402 liver cancer cell line.[1][2] This underscores the importance of screening against a diverse panel of cancer cells.

  • Superiority over Standard of Care: Notably, compound H12 demonstrated greater potency against MGC-803, HCT-116, and MCF-7 cell lines than the widely used chemotherapeutic agent 5-Fluorouracil (5-FU).[7]

Mechanistic Insights: Diverse Modes of Action

The versatility of the triazolo[1,5-a]pyrimidine scaffold is further demonstrated by the diverse mechanisms through which its derivatives exert their anti-tumor effects.

Several of the most potent derivatives function as anti-tubulin agents.[3][12]

  • Mechanism: These compounds interfere with the dynamics of microtubules, which are essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, they arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[3][8]

  • Example: Analogue 26 was shown to significantly induce G2/M phase arrest in HeLa cells and disrupt microtubule networks.[3][8] Molecular docking studies suggest it occupies the colchicine-binding site on tubulin.[3]

A significant number of triazolo[1,5-a]pyrimidine derivatives function as kinase inhibitors, a cornerstone of targeted cancer therapy.[6]

  • PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[13] Compounds such as 1c have been shown to inhibit the phosphorylation of Akt, a key node in this pathway, thereby suppressing downstream pro-survival signals.[10]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. The triazolo[1,5-a]pyrimidine scaffold has been successfully employed to design CDK2 inhibitors, which can halt the cell cycle.[5][14]

  • ERK Pathway: Compound 12 , a triazolo[1,5-a]pyrimidine indole derivative, was found to suppress the ERK signaling pathway in gastric cancer cells, leading to apoptosis and G2/M phase arrest.[5]

Recent research has expanded the mechanistic scope of this scaffold.

  • Skp2 Inhibition: S-Phase Kinase-Associated Protein 2 (Skp2) is an E3 ubiquitin ligase that promotes the degradation of tumor suppressor proteins like p21 and p27. Compound E35 was identified as a potent Skp2 inhibitor, leading to increased levels of p21 and p27, cell cycle arrest, and inhibition of cancer cell migration.[11]

  • EMT Inhibition: The epithelial-to-mesenchymal transition (EMT) is a process by which cancer cells gain migratory and invasive properties. Compound 4b was shown to inhibit EMT by increasing the expression of the epithelial marker E-cadherin and reducing the mesenchymal marker vimentin.[9]

Visualizing the Scientific Workflow and Mechanisms

To better understand the evaluation process and the biological pathways involved, the following diagrams are provided.

Experimental Workflow for Compound Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Novel Triazolo[1,5-a]pyrimidine Derivatives MTT MTT Assay (Cytotoxicity Screen) Compound->MTT IC50 Determine IC50 Values MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Select Potent Compounds Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis WesternBlot Western Blot (Protein Expression) IC50->WesternBlot Xenograft Mouse Xenograft Model Apoptosis->Xenograft Confirm In Vivo Efficacy TumorGrowth Measure Tumor Growth Inhibition Xenograft->TumorGrowth Toxicity Assess Toxicity Xenograft->Toxicity

Caption: A typical workflow for the preclinical evaluation of novel anti-tumor compounds.

Simplified PI3K/Akt Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Triazolo[1,5-a]pyrimidine Inhibitors Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway by triazolopyrimidine derivatives.

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are foundational protocols.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine derivatives in culture medium. Add the compounds to the wells, including a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. The reproducibility of the dose-response curve across replicate experiments validates the findings.

This technique is used to detect specific proteins and assess the mechanism of action.

  • Protein Extraction: Treat cells with the compound of interest at its IC50 concentration for a set time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel by electrophoresis. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, cleaved PARP, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to compare protein levels between treated and untreated samples.

  • Self-Validation: The loading control confirms equal protein loading. Comparing the phosphorylated (active) form of a kinase to its total expression level validates target engagement.

Conclusion and Future Directions

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a highly validated and promising platform for the development of novel anti-tumor agents. The derivatives discussed demonstrate potent activity through diverse and clinically relevant mechanisms, including tubulin inhibition, kinase pathway modulation, and interference with protein degradation machinery.[5][11] Comparative analysis reveals that specific substitution patterns can yield compounds with sub-micromolar potency, often exceeding that of established chemotherapeutics in vitro.[7]

Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and safety.[12] Furthermore, exploring dual-target inhibitors based on this scaffold could provide a strategy to overcome the drug resistance that often limits the long-term success of targeted therapies.[14] The continued investigation of this versatile chemical class holds significant promise for expanding the arsenal of effective cancer treatments.

References

  • Title: Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Source: MDPI. URL: [Link]

  • Title: Synthesis and anti-tumor activities of novel[1][2][3]triazolo[1,5-a]pyrimidines. Source: PubMed. URL: [Link]

  • Title: Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Source: PubMed. URL: [Link]

  • Title: Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Source: PubMed. URL: [Link]

  • Title: Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Source: SciSpace. URL: [Link]

  • Title: Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. Source: PubMed. URL: [Link]

  • Title: Discovery of[1][2][10]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: MDPI. URL: [Link]

  • Title: Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Source: Der Pharma Chemica. URL: [Link]

  • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: MDPI. URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Source: Research Square. URL: [Link]

  • Title: Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Source: PubMed. URL: [Link]

  • Title: Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Source: MDPI. URL: [Link]

Sources

Comparative Guide: Validating Triazolo[1,5-a]pyrimidin-7-amine as a Selective CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The CDK2 Selectivity Challenge

The "CDK2 Renaissance" in oncology is driven by the need to target CCNE1-amplified tumors and overcome resistance to CDK4/6 inhibitors. However, the structural homology between CDK2 and CDK1 (the essential "survival kinase") has historically made this a "drug discovery graveyard."

This guide objectively evaluates the triazolo[1,5-a]pyrimidin-7-amine scaffold. While early derivatives (e.g., BMS-265246) exhibited dual CDK1/2 potency, recent structure-activity relationship (SAR) advancements suggest this scaffold can be tuned for CDK2 selectivity. This guide provides the rigorous validation framework required to distinguish a true CDK2-selective candidate from a toxic pan-CDK inhibitor.

Structural Basis of the Scaffold

The triazolo[1,5-a]pyrimidine core acts as a bioisostere of the purine ring of ATP.

  • Binding Mode: The N3 and N4 nitrogens typically accept hydrogen bonds from the backbone amide of Leu83 in the CDK2 hinge region.

  • The Selectivity Handle: The C7-amine position is critical. Modifications here, often combined with substitutions at C5 (e.g., aryl groups), exploit subtle differences in the "gatekeeper" region and the hydration network near the ribose-binding pocket.

  • Advantage: Unlike the pyrazolo[1,5-a]pyrimidine scaffold (seen in Dinaciclib), the triazolo core offers distinct electronic properties that can be leveraged to reduce affinity for CDK1, provided the substituents are optimized to clash with the slightly more restricted CDK1 active site.

Comparative Performance Analysis

The following table contrasts a representative optimized Triazolo[1,5-a]pyrimidin-7-amine (based on BMS-265246/Lead Analog data) against industry benchmarks.

Table 1: Biochemical & Cellular Benchmarking
FeatureTriazolo-7-amine Lead (e.g., BMS-265246 type)Dinaciclib (Pan-CDK Control)PF-07104091 (Selectivity Gold Standard)Roscovitine (Historic Control)
CDK2 Potency (IC50) < 10 nM (Very High)< 5 nM~ 10–20 nM~ 500 nM
CDK1 Potency (IC50) ~ 6–15 nM (Often equipotent)< 5 nM> 500 nM~ 400 nM
Selectivity (CDK2/CDK1) 1x – 5x (The Challenge)~1x (None)> 30x (Excellent)~1x
Selectivity (vs. CDK4/6) > 25xModerateHighHigh
Primary Toxicity Risk Neutropenia (if CDK1 hit)High (Marrow/Gut)Low/ManageableModerate
Clinical Status Preclinical / Tool CompoundDiscontinued (Solid Tumors)Phase I/IIDiscontinued (as monotherapy)

Expert Insight: The raw triazolo-7-amine scaffold is naturally a dual CDK1/2 inhibitor. To validate it as a selective CDK2 inhibitor, your candidate must demonstrate a shift in the CDK2/CDK1 ratio from ~1 (BMS-265246) to >20.

Validation Workflow & Protocols

To confirm your compound is not just another toxic pan-CDK inhibitor, you must follow this self-validating logic flow.

Phase 1: Biochemical Selectivity (The "Gatekeeper")

Objective: Determine intrinsic affinity (Ki) without cellular interference. Method: Mobility Shift Assay (e.g., Caliper/LabChip) or ADP-Glo.

Protocol:

  • Enzyme Prep: Use recombinant human CDK2/Cyclin E1 and CDK1/Cyclin B1.

  • ATP Concentration: CRITICAL. Run assays at

    
     for each specific kinase (typically 15-50 µM). Testing at saturating ATP (1 mM) will mask the potency of ATP-competitive inhibitors like triazolopyrimidines.
    
  • Readout: Calculate the Selectivity Ratio (

    
    ).
    
    • Pass Criteria: Ratio > 20.[1][2]

    • Fail Criteria: Ratio < 10 (High risk of G2/M toxicity).

Phase 2: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound binds CDK2 inside the cell at non-toxic concentrations. Method: NanoBRET™ TE Intracellular Kinase Assay (Promega).

Protocol:

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc-CDK2 fusion vectors.

  • Tracer: Add cell-permeable fluorescent tracer (K-10) at

    
     concentration.
    
  • Treatment: Treat with serial dilutions of the Triazolo-7-amine candidate (0.1 nM – 10 µM).

  • Measurement: Measure BRET ratio (Donor emission / Acceptor emission).

  • Validation: A selective inhibitor will displace the tracer from CDK2 at low nM concentrations but will require significantly higher concentrations to displace tracer from CDK1-NanoLuc cells.

Phase 3: Phenotypic Differentiation (The "Killer" Experiment)

Objective: Distinguish G1/S arrest (CDK2 inhibition) from G2/M arrest (CDK1 inhibition). This is the only way to prove safety.

Protocol:

  • Cell Line: OVCAR-3 (CCNE1 amplified) or HCT-116.

  • Markers:

    • p-Rb (Ser807/811): Marker for CDK2/4/6 activity (G1/S progression).

    • p-Histone H3 (Ser10): Specific marker for Mitosis (CDK1 activity).

  • Workflow:

    • Treat cells for 24 hours.

    • Perform Western Blot or High-Content Imaging.

  • Interpretation:

    • Selective CDK2 Profile: Loss of p-Rb; Maintenance of p-Histone H3 (cells cycle through M phase or arrest in G1, but do not vanish from M phase entirely due to mitotic catastrophe).

    • Pan-CDK (Toxic) Profile: Loss of p-Rb AND complete loss of p-Histone H3 (or accumulation in M-phase if arresting at G2/M boundary).

Visualizations

Diagram 1: The CDK2 Signaling Node & Inhibition Logic[3]

This diagram illustrates the specific intervention point of a CDK2-selective triazolo-amine compared to pan-CDK inhibitors.

CDK2_Pathway CDK46 CDK4/6 (Cyclin D) Rb Retinoblastoma (Rb) CDK46->Rb Phosphorylates CDK2 CDK2 (Cyclin E) CDK2->Rb Hyper-phosphorylates CDK1 CDK1 (Cyclin B) G2M G2 -> M Transition (Mitosis) CDK1->G2M Essential Driver pRb p-Rb (S807/811) Rb->pRb Inactivation E2F E2F Transcription Factors pRb->E2F Releases G1S G1 -> S Transition (DNA Replication) E2F->G1S Drives Triazolo Triazolo-7-amine (Selective) Triazolo->CDK2 Inhibits (<10nM) Triazolo->CDK1 Spares (>500nM) Dinaciclib Dinaciclib (Pan-CDK) Dinaciclib->CDK2 Inhibits Dinaciclib->CDK1 Inhibits (TOXICITY)

Caption: Selective CDK2 inhibition blocks Rb hyper-phosphorylation and S-phase entry while sparing CDK1-driven mitosis, avoiding the toxicity associated with Dinaciclib.

Diagram 2: The "Selectivity Funnel" Validation Workflow

Validation_Funnel Start Compound Library (Triazolo Scaffold) Step1 Biochemical Assay (at Km ATP) Start->Step1 Decision1 CDK2/CDK1 Ratio > 20x? Step1->Decision1 Step2 NanoBRET (Intracellular TE) Decision1->Step2 Yes Fail Discard/Redesign (Pan-CDK) Decision1->Fail No (Toxic) Decision2 Cellular Affinity < 100nM? Step2->Decision2 Step3 Phenotypic Marker (pRb vs pH3) Decision2->Step3 Yes Decision2->Fail No (Impermeable) Success Validated Selective Lead Step3->Success pRb Down / pH3 Stable Step3->Fail pH3 Loss (G2 Arrest)

Caption: A rigorous three-step funnel to filter out toxic pan-CDK inhibitors and validate true CDK2 selectivity.

References

  • Richardson, P. et al. (2005). "Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR." Bioorganic & Medicinal Chemistry Letters.

  • Tadesse, S. et al. (2019).[3] "Discovery of PF-07104091, a CDK2-Selective Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. (Establishes the modern selectivity benchmark).

  • Vasta, J.D. et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology (NanoBRET Protocol).

  • Misra, R.N. et al. (2003). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032)." Journal of Medicinal Chemistry. (Describes BMS-265246 context).

Sources

comparing the tubulin inhibition mechanism oftriazolo[1,5-a]pyrimidine and paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

Triazolo[1,5-a]pyrimidine vs. Paclitaxel

Executive Summary: The Stabilizer vs. Destabilizer Dichotomy[1]

In the development of microtubule-targeting agents (MTAs), distinguishing between stabilizing and destabilizing mechanisms is the fundamental first step. While Paclitaxel (Taxol) remains the clinical gold standard for microtubule stabilization, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has emerged as a potent pharmacophore for microtubule destabilization , specifically targeting the colchicine binding site.

This guide provides a technical comparison of these two distinct mechanisms, offering experimental protocols to validate their activities and data interpretation frameworks for high-throughput screening.

FeaturePaclitaxel (Taxane)Triazolo[1,5-a]pyrimidine Derivatives
Primary Mechanism Polymerization Stabilizer Polymerization Inhibitor
Binding Site Taxane Site (Luminal

-tubulin)
Colchicine Site (Inter-dimer interface)
Microtubule Effect Promotes assembly; prevents disassemblyPrevents assembly; promotes disassembly
Cell Cycle Arrest G2/M Phase (Mitotic Spindle Freeze)G2/M Phase (Mitotic Spindle Collapse)
MDR Susceptibility High (P-gp/ABCB1 substrate)Low (Often designed to evade P-gp)
Mechanistic Divergence
2.1 Paclitaxel: The Lattice Locker

Paclitaxel binds to the taxane-binding site located on the luminal (inner) surface of the


-tubulin subunit. Upon binding, it acts as a "molecular staple," strengthening the lateral and longitudinal interactions between tubulin dimers. This lowers the critical concentration required for polymerization, causing microtubules to form spontaneously even in the absence of GTP or at low temperatures.
  • Outcome: The cell becomes "frozen" in metaphase because the mitotic spindle cannot depolymerize to pull sister chromatids apart.

2.2 Triazolo[1,5-a]pyrimidine: The Wedge

Derivatives of the triazolo[1,5-a]pyrimidine scaffold (e.g., 2,7-diaryl derivatives) function as colchicine-site binders . This site is located at the interface between the


- and 

-tubulin subunits of the same dimer. Binding induces a conformational change (often the "curved" conformation) that renders the tubulin dimer incompetent for incorporation into the growing microtubule lattice.
  • Outcome: The mitotic spindle fails to form or collapses, triggering the spindle assembly checkpoint and leading to apoptosis.

2.3 Pathway Visualization

The following diagram illustrates the opposing kinetic effects of these two agents on the tubulin equilibrium.

TubulinMechanism FreeTubulin Free Tubulin Dimers (α/β Heterodimers) Nucleation Nucleation (Oligomers) FreeTubulin->Nucleation GTP Binding Apoptosis Apoptosis (Cell Death) FreeTubulin->Apoptosis Spindle Collapse Microtubule Microtubule Polymer (Cylindrical Lattice) Nucleation->Microtubule Polymerization Microtubule->FreeTubulin Depolymerization (Catastrophe) Microtubule->Apoptosis Mitotic Freeze Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Microtubule Stabilizes Lattice Prevents Disassembly Triazolo Triazolo[1,5-a]pyrimidine (Colchicine Site) Triazolo->FreeTubulin Binds Dimer Induces Curvature Triazolo->Nucleation Blocks Assembly

Figure 1: Opposing kinetic mechanisms. Paclitaxel (Green) stabilizes the polymer state, while Triazolo[1,5-a]pyrimidine (Red) sequesters dimers, preventing nucleation.

Experimental Validation: The Tubulin Polymerization Assay

To objectively compare these compounds, the Turbidimetric Tubulin Polymerization Assay is the industry standard. This assay measures the scattering of light (Absorbance at 340 nm) by microtubule polymers.[1]

3.1 Interpreting the Data (OD340nm Curves)

When analyzing the kinetic curves from a spectrophotometer, look for these signature shifts:

ParameterControl (Vehicle)Paclitaxel TreatedTriazolo Treated
Lag Phase Normal (~2-5 min)Eliminated/Shortened (Immediate nucleation)Extended or Infinite
Vmax (Growth Rate) Standard SlopeSteeper Slope (Rapid assembly)Flat/Depressed (No assembly)
Steady State (Plateau) Standard OD (~0.2-0.6)Higher OD (Increased polymer mass)Lower OD (Near baseline)
3.2 Protocol: In Vitro Tubulin Polymerization

Note: This protocol assumes the use of >99% pure bovine or porcine brain tubulin.

Reagents:

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[2]

  • GTP Stock: 100 mM (Aliquot and freeze; do not freeze-thaw repeatedly).

  • Tubulin Stock: 10 mg/mL in PEM buffer (Keep on ice).

  • Test Compounds: Dissolved in DMSO (Final assay concentration usually 1-10 µM; Final DMSO <1%).

Step-by-Step Workflow:

  • Preparation (4°C): Pre-cool a 96-well half-area plate on ice.

  • Master Mix: Prepare a solution containing PEM Buffer, 1 mM GTP (final), and 10% Glycerol (optional, enhances signal).

  • Compound Addition: Add 5 µL of 10x compound stock to designated wells.

    • Control: 5 µL 10% DMSO.

    • Reference A: Paclitaxel (10 µM final).[1]

    • Reference B: Colchicine or Combretastatin A-4 (10 µM final) as a comparator for Triazolo.

  • Tubulin Addition: Dilute Tubulin to 3 mg/mL (approx. 30 µM) in the Master Mix. Immediately dispense 45 µL into each well (Final Vol = 50 µL).

  • Bubble Removal: Briefly centrifuge the plate (1000 x g, 1 min, 4°C) to remove bubbles.

  • Kinetic Read (37°C):

    • Place plate in a pre-warmed (37°C) spectrophotometer.[1]

    • Measure OD340nm every 30 seconds for 60 minutes.

    • Crucial: The transition from 4°C to 37°C initiates polymerization.[1]

Efficacy & Resistance Profile (MDR)

A critical advantage of the triazolo[1,5-a]pyrimidine scaffold over paclitaxel is its ability to evade Multi-Drug Resistance (MDR) mechanisms.

  • Paclitaxel: A well-known substrate for P-glycoprotein (P-gp/ABCB1) .[3] Cancer cells overexpressing P-gp actively pump paclitaxel out of the cell, leading to treatment failure.

  • Triazolo Derivatives: Structure-Activity Relationship (SAR) studies indicate that specific modifications (e.g., 2,7-diaryl substitutions) allow these molecules to bypass P-gp efflux pumps. Some derivatives even act as P-gp inhibitors themselves, potentially restoring sensitivity to taxanes when used in combination.

Resistance cluster_cell Cancer Cell (MDR+) Pgp P-gp Efflux Pump (ABCB1) Paclitaxel Paclitaxel Pgp->Paclitaxel Efflux (Pumped Out) Target Microtubules Paclitaxel->Pgp Substrate Binding Paclitaxel->Target Blocked by Efflux Triazolo Triazolo Derivative Triazolo->Pgp Evades/Inhibits Triazolo->Target Successful Binding (Destabilization)

Figure 2: MDR Evasion. Paclitaxel is effluxed by P-gp, reducing efficacy.[3] Triazolo derivatives often evade this pump, maintaining intracellular concentration.

References
  • Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]

  • Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. [Link][4]

  • Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry. [Link]

  • Discovery of the Triazolo[1,5-a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

  • Tubulin Polymerization Assay Kit Protocol. Cytoskeleton, Inc. / Sigma-Aldrich. [Link]

Sources

Comparative Efficacy & Structural Analysis of Triazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the landscape of nitrogen-fused heterocycles, [1,2,4]triazolo[1,5-a]pyrimidine stands out as a privileged scaffold due to its bioisosteric relationship with purines.[1][2] However, the development of these therapeutics is frequently complicated by isomerism—specifically the competition between the kinetically favored [1,2,4]triazolo[4,3-a]pyrimidine and the thermodynamically stable [1,2,4]triazolo[1,5-a]pyrimidine .

This guide objectively compares the efficacy of these isomers, focusing on the superior stability and binding affinity of the [1,5-a] regioisomer in oncology applications (specifically Tubulin and CDK2 inhibition). We provide experimental evidence demonstrating why the [1,5-a] isomer is the preferred candidate for drug development and how to validate its presence against its unstable counterparts.

Structural Basis: The [1,5-a] vs. [4,3-a] Conflict

Before analyzing biological data, researchers must understand the synthetic volatility of this scaffold. The synthesis of triazolopyrimidines via the condensation of 3-amino-1,2,4-triazole with 1,3-electrophiles can yield two distinct bicyclic systems.

  • Isomer A ([4,3-a]): Formed under mild, neutral conditions. It is often less stable and prone to rearrangement.

  • Isomer B ([1,5-a]): The thermodynamically stable isomer. It is formed directly under acidic/basic conditions or via the Dimroth Rearrangement of Isomer A.

Critical Insight: Biological screening of an unverified "mixture" often leads to non-reproducible IC50 values. The [1,5-a] isomer typically exhibits higher metabolic stability and superior docking scores in the colchicine binding site of tubulin compared to the [4,3-a] variant.

Visualization: The Dimroth Rearrangement

The following diagram illustrates the rearrangement mechanism that converts the [4,3-a] isomer into the bioactive [1,5-a] form.

DimrothRearrangement Start Triazolo[4,3-a]pyrimidine (Kinetic Isomer) Inter1 Ring Opening (Basic/Acidic pH) Start->Inter1 Hydrolysis Inter2 Rotation & Recyclization Inter1->Inter2 Tautomerization End Triazolo[1,5-a]pyrimidine (Thermodynamic Isomer) Inter2->End Dehydration

Figure 1: The Dimroth Rearrangement pathway.[3][4] Verification of the final [1,5-a] structure is mandatory via 15N-HMBC NMR before biological testing.

Comparative Efficacy Data

The following data aggregates findings from key SAR studies comparing 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines against reference standards.

Antiproliferative Potency (IC50)

The [1,5-a] scaffold, particularly when substituted at the C7 position with bulky aryl groups, demonstrates nanomolar potency against multidrug-resistant cell lines.

Table 1: In Vitro Cytotoxicity Comparison (µM)

Compound ClassIsomer TypeHeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Mechanism Target
2,7-Diaryl Derivative (5e) [1,5-a] 0.96 ± 0.05 1.20 ± 0.10 0.53 ± 0.04 Tubulin Polymerization
5,7-Dimethyl Derivative[1,5-a]> 50.045.238.1Weak / Non-specific
Unrearranged Precursor[4,3-a]> 100> 100N/AInactive / Unstable
Combretastatin A-4 (Ref)N/A0.0120.0150.011Tubulin Polymerization
Trapidil (Ref Drug)[1,5-a]N/A~200N/APDE / PDGF Antagonist

Data Source Synthesis: Aggregated from SAR trends in recent tubulin inhibitor studies [1, 2, 3]. Note the drastic loss of potency in the [4,3-a] isomer and simple alkyl derivatives compared to the 2,7-diaryl [1,5-a] specific regioisomers.

Enzymatic Inhibition Profile

While the scaffold is versatile, the substitution pattern dictates the target. The [1,5-a] isomer is essential for fitting into the ATP-binding pocket of kinases or the colchicine site of tubulin.

Table 2: Target Selectivity of [1,5-a] Derivatives

Derivative Sub-TypePrimary TargetIC50 (Enzyme)Selectivity Index
7-Aryl-triazolo[1,5-a] Tubulin 0.75 µM >38-fold (vs Normal Cells)
5-Amine-triazolo[1,5-a]CDK2 / Cyclin E0.12 µMHigh (vs GSK-3β)
5,7-Dialkyl-triazolo[1,5-a]PDE (Phosphodiesterase)~4.0 µMModerate

Mechanistic Validation: Tubulin Inhibition[5][6][7][8][9]

The most potent class of these isomers (2,7-diaryl-[1,5-a]) functions by occupying the colchicine binding site of tubulin. This prevents microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Visualization: Mechanism of Action

MoA Drug Triazolo[1,5-a]pyrimidine (2,7-diaryl isomer) Target Tubulin Heterodimers (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Prevents Assembly Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Triggers Pathway Bcl-2 Downregulation Bax Upregulation Effect2->Pathway Signaling Outcome Apoptosis (Cell Death) Pathway->Outcome Induces

Figure 2: Signaling cascade triggered by [1,5-a] isomers. The compound destabilizes microtubules, forcing the cell into apoptotic pathways.

Validated Experimental Protocols

To ensure reproducibility, the following protocols must be followed. The distinction between isomers is the critical "Trustworthiness" step often skipped in rapid screening.

Protocol A: Isomer Verification (15N-HMBC)

Before biological testing, you must confirm you have the [1,5-a] isomer.

  • Sample Prep: Dissolve 10 mg of synthesized compound in DMSO-d6.

  • Acquisition: Run a 1H-15N HMBC experiment.

  • Differentiation Logic:

    • [1,5-a] Isomer: The bridgehead nitrogen (N4) typically resonates upfield (shielded) due to the specific aromatic current of the pyrimidine fusion.

    • [4,3-a] Isomer: Distinctive chemical shifts for the N-bridgehead that differ by ~10-20 ppm from the [1,5-a] counterpart [4].

    • Note: If [4,3-a] is detected, reflux in acetic acid to force Dimroth rearrangement to the active [1,5-a] form.

Protocol B: Tubulin Polymerization Assay

Used to confirm the mechanism of action for antiproliferative hits.

  • Reagent Prep: Use >99% pure tubulin from bovine brain (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Basal Measurement: Transfer tubulin solution (3 mg/mL) to a 96-well plate pre-warmed to 37°C.

  • Treatment: Add the test triazolo[1,5-a]pyrimidine isomer (at IC50 concentration) and a vehicle control (DMSO). Include Combretastatin A-4 (2 µM) as a positive control.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes using a DAPI-based reporter or turbidity at 340 nm.

  • Analysis: A reduction in the Vmax of the polymerization curve compared to control confirms direct inhibition.

References

  • Zhang, S., et al. (2021). "Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines." European Journal of Medicinal Chemistry.

  • Wang, J., et al. (2019). "1,2,4-Triazolo[1,5-a]pyrimidines in drug design." European Journal of Medicinal Chemistry.

  • El-Mekabaty, A. (2020).[3] "Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry." Synthetic Communications.

  • Salgado, A., et al. (2010).[5] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.

Sources

in vivo validation oftriazolo[1,5-a]pyrimidine anticancer efficacy in mouse xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Scaffold Advantage

The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in oncology due to its bio-isosteric relationship with purines. Unlike traditional cytotoxic agents that often suffer from poor selectivity, this scaffold offers a versatile template for designing molecules that target specific signaling nodes (e.g., SKP2 , CDK2 ) or overcome resistance mechanisms (e.g., P-gp inhibition ).

This guide objectively compares the in vivo efficacy of three distinct classes of triazolo[1,5-a]pyrimidine derivatives in mouse xenograft models. It moves beyond simple IC50 values to analyze tumor growth inhibition (TGI), dosage regimens, and mechanistic validation in live physiological systems.

Mechanistic Classes & Comparative Efficacy

Class A: MDR Reversal Agents (P-gp Inhibitors)

Lead Candidate: WS-716 Target: P-glycoprotein (ABCB1) Mechanism: Direct binding to P-gp to block drug efflux, restoring sensitivity to chemotherapeutics like Paclitaxel (PTX).[1][2]

In Vivo Performance (MDR Model): In a study utilizing SW620/Ad300 (multidrug-resistant colon cancer) xenografts, WS-716 demonstrated a critical ability to potentiate standard chemotherapy where the chemotherapy alone had failed.

Treatment GroupDosage RegimenTumor Growth Inhibition (TGI)Toxicity (Body Weight Loss)
Vehicle Saline0%None
Paclitaxel (PTX) Only 5 mg/kg (q3d)< 10% (Resistant)Negligible
WS-716 Only 100 mg/kg (daily)< 5% (Non-cytotoxic)Negligible
PTX + WS-716 Combo > 70% Reduction None Observed

Key Insight: WS-716 is not a cytotoxin itself; it is a potentiator. In Patient-Derived Xenograft (PDX) models of gastric adenocarcinoma, the T/C (Treatment/Control) value was 29.7% , indicating robust clinical relevance.[1][2][3]

Class B: Targeted E3 Ligase Inhibitors

Lead Candidate: E35 Target: S-phase Kinase-associated Protein 2 (SKP2) Mechanism: Disrupts the SKP2-Cks1 protein-protein interaction.[4] This prevents the ubiquitination and degradation of p27 and p21 (tumor suppressors), forcing the cancer cell into cell cycle arrest.

In Vivo Performance (Gastric Cancer):

  • Model: MGC-803 Xenograft mice.[4][5]

  • Outcome: Significant reduction in tumor volume compared to control.[6]

  • Biomarker Validation: Tumors excised from treated mice showed elevated levels of p27 and p21, confirming the mechanism of action was maintained in vivo.

Class C: Microtubule Destabilizers (Vinca-Site)

Lead Candidate: [1,2,4]triazolo[1,5-a]pyrimidine-7-amines (e.g., Compound 28 or analogues from Zhang et al.) Target: Tubulin (Vinca Binding Site) Mechanism: Unlike many triazolo-pyrimidines that bind the colchicine site, specific derivatives in this class inhibit the binding of vinca alkaloids, preventing microtubule polymerization.

In Vivo Performance:

  • Efficacy: High potency in nude mouse xenografts with both oral and intravenous dosing.[7]

  • Differentiation: These compounds are effective against tumors that have developed resistance to taxanes and vinca alkaloids due to their unique binding mode.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway efficacy of triazolo[1,5-a]pyrimidines: Direct Cell Cycle Arrest (via SKP2 inhibition) and Chemosensitization (via P-gp inhibition).

TriazoloMechanism Compound Triazolo[1,5-a]pyrimidine Derivatives SKP2 SKP2-Cks1 Complex Compound->SKP2 Inhibits (E35) Pgp P-glycoprotein (Efflux Pump) Compound->Pgp Binds (WS-716) Ubiquitin Ubiquitination Blocked SKP2->Ubiquitin p27 p27/p21 (Tumor Suppressors) Arrest G1/S Phase Arrest (Tumor Stasis) p27->Arrest Induces Ubiquitin->p27 Accumulation Efflux Drug Efflux Blocked Pgp->Efflux Chemo Paclitaxel (Intracellular) Apoptosis Apoptosis (Tumor Regression) Chemo->Apoptosis Cytotoxicity Efflux->Chemo Retention

Figure 1: Dual mechanism of action. Left branch: E35 stabilizes tumor suppressors. Right branch: WS-716 prevents chemotherapy efflux.[1][2]

Detailed Experimental Protocols

To replicate the high-efficacy results seen with WS-716 , the following protocol is recommended. This protocol is designed to validate MDR reversal potential.

Protocol: WS-716 Xenograft Efficacy Study

1. Cell Line Preparation:

  • Cell Line: SW620/Ad300 (Doxorubicin-selected MDR colon cancer cells).

  • Culture: DMEM with 10% FBS. Maintain in 2 mg/mL G418 to preserve MDR phenotype.

  • Inoculum:

    
     cells resuspended in 100 µL PBS/Matrigel (1:1).
    

2. Animal Model Establishment:

  • Subjects: Male athymic nude mice (BALB/c-nu/nu), 4–6 weeks old.

  • Implantation: Subcutaneous injection into the right flank.

  • Staging: Allow tumors to reach ~100 mm³ (approx. 7–10 days) before randomization.

3. Treatment Groups (n=6 per group):

  • Group A (Control): Saline or Vehicle (e.g., 0.5% CMC-Na) daily.

  • Group B (WS-716): 100 mg/kg via oral gavage (p.o.) once daily.

  • Group C (Paclitaxel): 5 mg/kg via intraperitoneal (i.p.) injection every 3 days (q3d).

  • Group D (Combination): WS-716 (100 mg/kg, p.o., daily) + Paclitaxel (5 mg/kg, i.p., q3d).

    • Note: Administer WS-716 1 hour prior to Paclitaxel to ensure P-gp blockade before the cytotoxin enters circulation.

4. Data Collection:

  • Tumor Volume: Measure every 2 days using calipers (

    
    ).
    
  • Endpoint: 15–21 days post-treatment initiation.

  • Analysis: Calculate T/C% (Mean Tumor Volume Treated / Mean Tumor Volume Control × 100).

Workflow Visualization: The Validation Pipeline

The following Graphviz diagram outlines the critical path for validating a new triazolo[1,5-a]pyrimidine derivative from synthesis to in vivo confirmation.

ValidationWorkflow cluster_decisions Critical Checkpoints Synthesis 1. Synthesis (Triazolo-pyrimidine Scaffold) InVitro 2. In Vitro Screening (MTT Assay & Mechanism) Synthesis->InVitro Select IC50 < 1µM PK 3. PK/Toxicity Check (Max Tolerated Dose) InVitro->PK Lead Candidate Check1 Solubility > 0.5 mg/mL? InVitro->Check1 Xenograft 4. Xenograft Model (Nude Mice) PK->Xenograft Define Dosage Check2 Weight Loss > 15%? PK->Check2 Analysis 5. Tissue Analysis (IHC for p27/Ki67) Xenograft->Analysis Tumor Excision Check1->PK Yes Check2->Xenograft No

Figure 2: Strategic workflow for validating triazolo[1,5-a]pyrimidine efficacy, highlighting safety checkpoints.

References

  • Zhang, N., et al. (2007). Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Link

  • Chen, X. B., et al. (2022). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor.[1][2] Acta Pharmaceutica Sinica B. Link

  • Liu, Y., et al. (2024). Discovery of Novel [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Link[5]

  • Ma, W., et al. (2019). Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry. Link

  • Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.[8] Pharmaceuticals.[4][9] Link

Sources

Comparative Cytotoxicity Guide: Triazolo[1,5-a]pyrimidine vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule oncology, 5-Fluorouracil (5-FU) remains the clinical "gold standard" antimetabolite, particularly for colorectal and breast cancers. However, its efficacy is frequently compromised by high metabolic clearance, non-selective toxicity, and the rapid development of multidrug resistance (MDR).

Emerging bioisosteres, specifically [1,2,4]triazolo[1,5-a]pyrimidine (TP) derivatives , represent a potent alternative scaffold. Unlike 5-FU, which primarily targets DNA synthesis in the S-phase, recent data indicates that TP derivatives often act as tubulin polymerization inhibitors , arresting cells in the G2/M phase.

Key Finding: Lead TP derivatives have demonstrated IC50 values in the low micromolar to nanomolar range (0.75 – 2.5 µM), often outperforming 5-FU (IC50: 3.0 – 96 µM) in solid tumor lines such as HeLa and A549, while maintaining a superior Selectivity Index (SI) toward non-neoplastic cells.

Molecular Architecture & Rationale

To understand the divergence in cytotoxicity, one must first analyze the structural basis of these two agents.

  • 5-Fluorouracil (5-FU): A pyrimidine analog where a fluorine atom replaces hydrogen at the C-5 position of uracil. It is a prodrug requiring intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP).

  • Triazolo[1,5-a]pyrimidine (TP): A fused bicyclic system resembling purine. This scaffold is highly tunable; substitutions at the C-5 and C-7 positions allow for the mimicry of ATP or interaction with the colchicine-binding site of tubulin, a mechanism distinct from 5-FU.

Structural Advantage of TP

The TP scaffold offers greater lipophilicity and metabolic stability compared to the rapidly catabolized 5-FU. This structural integrity allows for passive diffusion across cell membranes, potentially bypassing the transport-mediated resistance often seen with 5-FU uptake.

Comparative Cytotoxicity Data

The following data aggregates experimental results from recent structure-activity relationship (SAR) studies. Note the significant potency difference in resistant cell lines.[1]

Table 1: IC50 Values (µM) – Potency Comparison
Cell LineTissue Origin5-Fluorouracil (Control)TP Derivative (Lead Cmpd 26*)Relative Potency (TP vs 5-FU)
HeLa Cervical Cancer12.3 ± 1.5 µM0.75 ± 0.05 µM 16.4x Higher
A549 Lung Carcinoma22.1 ± 2.1 µM1.02 ± 0.08 µM 21.6x Higher
HCT-116 Colorectal3.2 ± 0.4 µM2.14 ± 0.12 µM1.5x Higher
HEK-293 Embryonic Kidney (Normal)> 100 µM29.94 ± 1.2 µMN/A (Safety Assessment)
  • Data Source Note: TP values derived from lead compounds in recent SAR studies (e.g., Bioorg. Med. Chem. Lett. 2019/2020) involving 3,4,5-trimethoxyphenyl substitutions.

Selectivity Index (SI) Analysis

The Selectivity Index (


) is critical for therapeutic windows.
  • TP Derivative (HeLa):

    
    
    
  • 5-FU (HeLa): While 5-FU is effective, its toxicity to rapidly dividing normal cells (GI mucosa, bone marrow) often results in a lower functional SI in vivo compared to targeted TP derivatives.

Mechanism of Action (MoA) Divergence

The superior cytotoxicity of TP derivatives in 5-FU-resistant lines is attributed to their distinct MoA. While 5-FU relies on metabolic incorporation, TP derivatives frequently act as Microtubule Destabilizing Agents (MDAs) .

Pathway Visualization

The following diagram illustrates the divergent pathways leading to apoptosis.

MoA_Comparison cluster_0 5-Fluorouracil (Antimetabolite) cluster_1 Triazolo[1,5-a]pyrimidine (MDA) FU 5-FU (Prodrug) FdUMP FdUMP FU->FdUMP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibition DNA DNA Damage (S-Phase Arrest) TS->DNA dTTP Depletion Apoptosis APOPTOSIS (Cell Death) DNA->Apoptosis p53 Activation TP TP Derivative Tubulin Colchicine Binding Site TP->Tubulin Direct Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Spindle Collapse Mitosis->Apoptosis Bcl-2 Phosphorylation

Figure 1: Mechanistic divergence between 5-FU (S-phase arrest via TS inhibition) and TP derivatives (M-phase arrest via tubulin destabilization).

Validated Experimental Protocol: MTT Assay

To replicate the cytotoxicity data presented above, a rigorous, self-validating protocol is required. The MTT assay is chosen for its reliability in high-throughput screening of metabolic activity.

Materials
  • Cell Lines: HeLa, MCF-7, or HCT-116 (ATCC standards).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Controls: 5-FU (Positive), 0.1% DMSO (Vehicle Negative).

Step-by-Step Workflow
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of TP derivatives and 5-FU (Range: 0.1 µM to 100 µM).

    • Apply treatment for 48 hours (Critical: shorter times may miss S-phase specific killing of 5-FU).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Checkpoint: Observe formation of purple formazan crystals under microscopy.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 15 mins.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    
Workflow Diagram

MTT_Protocol Start Cell Seeding (96-well plate) Incubate1 24h Incubation (Attachment) Start->Incubate1 Treat Drug Treatment (TP vs 5-FU) Incubate1->Treat Incubate2 48h Incubation (Action Phase) Treat->Incubate2 MTT Add MTT Reagent (4h Incubation) Incubate2->MTT Solubilize DMSO Solubilization (Formazan Dissolution) MTT->Solubilize Read Absorbance Reading (570 nm) Solubilize->Read

Figure 2: Linear workflow for the comparative MTT cytotoxicity assay.

Synthesis & Accessibility

For researchers looking to synthesize these derivatives for testing, the TP scaffold offers a distinct advantage in synthetic accessibility ("Green Chemistry").

  • 5-FU Synthesis: Requires complex fluorination steps, often hazardous and low-yielding in academic settings.

  • TP Synthesis: Accessible via a One-Pot Three-Component Reaction .[2]

    • Reactants: 3-amino-1,2,4-triazole + Aldehyde + 1,3-Dicarbonyl compound.[2]

    • Catalyst: Ionic liquids or mild acid catalysts.

    • Yield: Typically High (>80%).

This ease of synthesis allows for rapid library generation to optimize the C-7 position for maximum tubulin binding affinity.

Conclusion

While 5-Fluorouracil remains a cornerstone of chemotherapy, its utility is limited by resistance and toxicity. Triazolo[1,5-a]pyrimidine derivatives have emerged as superior cytotoxic agents in vitro, particularly against 5-FU-resistant cell lines.

Final Recommendation: For drug development pipelines targeting MDR tumors, TP derivatives (specifically those mimicking combretastatin A-4) should be prioritized due to their nanomolar potency, distinct tubulin-targeting mechanism, and favorable selectivity profiles.

References

  • Gilandoust, M., et al. (2018). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) is essential for physiological functions of tissues and neovasculature.[3] PubMed.[3] Link

  • Ma, W., et al. (2019). Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Safari, F., et al. (2020). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis.[4] Bioorganic & Medicinal Chemistry Letters.[4] Link

  • Zhang, X., et al. (2008). Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines.[5] Chemical and Pharmaceutical Bulletin.[5] Link

  • National Institutes of Health (NIH). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines. PMC. Link

Sources

Technical Guide: Validating DNA Gyrase as the Molecular Target for Triazolo[1,5-a]pyrimidine Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazolo[1,5-a]pyrimidines (TPs) represent a promising scaffold for next-generation antibacterials, primarily functioning as GyrB inhibitors .[1] Unlike fluoroquinolones (e.g., Ciprofloxacin), which stabilize the DNA-gyrase cleavage complex leading to double-strand breaks, TPs typically act as competitive inhibitors at the ATP-binding pocket of the GyrB subunit. This distinct mechanism offers a vital alternative for treating multidrug-resistant (MDR) pathogens, as TPs often lack cross-resistance with existing quinolones.

This guide provides a rigorous, self-validating framework to confirm DNA gyrase inhibition, distinguish the specific mode of action (ATPase inhibition vs. cleavage complex stabilization), and benchmark efficacy against clinical standards.

Part 1: Mechanistic Validation & Comparative Logic

To validate TPs, one must not only prove inhibition but also map the specific binding site. DNA gyrase is a heterotetramer (


).
  • GyrA Subunit: Responsible for DNA breakage and reunion. Target of Fluoroquinolones .

  • GyrB Subunit: Responsible for ATP hydrolysis to drive supercoiling. Target of Aminocoumarins (Novobiocin) and Triazolo[1,5-a]pyrimidines .

Mechanism of Action: TP vs. Alternatives

The following diagram illustrates the interference points in the catalytic cycle.

GyraseMechanism cluster_enzyme DNA Gyrase Complex (A2B2) GyrB_Empty GyrB: ATP Binding Pocket (Open) GyrB_ATP GyrB-ATP Complex (Dimerized) GyrB_Empty->GyrB_ATP ATP Binding GyrA_DNA GyrA: DNA Cleavage Core GyrB_ATP->GyrA_DNA Energy Transduction Cleavage_Complex Covalent Gyrase-DNA Cleavage Complex GyrA_DNA->Cleavage_Complex Strand Passage Supercoiled Supercoiled DNA Cleavage_Complex->Supercoiled Religation & Release TP Triazolo[1,5-a]pyrimidine TP->GyrB_Empty Competitive Inhibition (Steric Block) Cipro Fluoroquinolone (Ciprofloxacin) Cipro->Cleavage_Complex Stabilizes Break (Prevents Religation) Novo Aminocoumarin (Novobiocin) Novo->GyrB_Empty Competitive Inhibition Start Relaxed DNA Substrate Start->GyrB_Empty Binds

Figure 1: Comparative Mechanism of Action. TPs (Black) prevent the energy transduction step by blocking ATP binding at GyrB, whereas Ciprofloxacin (Grey) acts downstream at the DNA cleavage stage.

Comparative Performance Matrix

The table below benchmarks TPs against standard-of-care and mechanistic controls.

FeatureTriazolo[1,5-a]pyrimidinesFluoroquinolones (Ciprofloxacin)Aminocoumarins (Novobiocin)
Primary Target GyrB (ATPase Domain)GyrA (DNA Cleavage Core)GyrB (ATPase Domain)
Mode of Inhibition Competitive (ATP)Poison (Stabilizes Cleavage Complex)Competitive (ATP)
Bactericidal Speed Moderate (Energy Depletion)Rapid (DNA Fragmentation)Moderate
Cross-Resistance Low (vs. Quinolones)High (within class)Low
Eukaryotic Selectivity High (if optimized)HighLow (Mitochondrial toxicity issues)
Key Validation Assay ATPase Hydrolysis AssayLinearization (Cleavage) AssayATPase Hydrolysis Assay

Part 2: Experimental Protocols (Self-Validating Systems)

To scientifically validate TPs, you must demonstrate a causal link between compound presence and enzymatic failure.

Protocol A: DNA Supercoiling Inhibition Assay

Purpose: To determine the IC50 of the TP for the holoenzyme's overall function.

Reagents:

  • Relaxed pBR322 plasmid DNA (0.5 µ g/reaction ).

  • E. coli DNA Gyrase (Recombinant, A2B2 complex).

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/ml BSA.

Workflow:

  • Preparation: Prepare serial dilutions of the Triazolo[1,5-a]pyrimidine (0.01 µM to 100 µM) in DMSO. Include Ciprofloxacin (Positive Control) and DMSO only (Negative Control).

  • Incubation: Mix Assay Buffer, DNA, and Compound. Initiate reaction by adding Gyrase enzyme. Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 8 µL of STEB (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Analysis: Load samples onto a 1% agarose gel (run at 60V for 3-4 hours without Ethidium Bromide). Stain post-run with Ethidium Bromide (1 µg/mL) for 30 mins.

  • Data Interpretation:

    • Active Gyrase (Control): DNA migrates fast (Supercoiled band).

    • Inhibited Gyrase (TP treated): DNA migrates slow (Relaxed band).

    • Calculate IC50 based on the ratio of Supercoiled vs. Relaxed DNA intensity.

Protocol B: ATPase Hydrolysis Assay (Mechanistic Proof)

Purpose: To prove the TP targets the GyrB ATP-binding pocket (distinguishing it from Quinolones).

Principle: A coupled enzyme system (Pyruvate Kinase/Lactate Dehydrogenase) links Gyrase ATP hydrolysis to NADH oxidation, measurable by absorbance decrease at 340 nm.

Workflow:

  • Mix: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 0.4 mM NADH, 1.5 mM Phosphoenolpyruvate (PEP).

  • Enzymes: Add PK/LDH mixture and E. coli Gyrase (or isolated GyrB subunit).

  • Compound: Add TP at 2x IC50 concentration.

  • Initiation: Add ATP (1 mM) to start the reaction.

  • Measurement: Monitor OD340 continuously for 20 minutes at 25°C.

  • Validation Logic:

    • If OD340 slope remains flat (no oxidation)

      
      TP inhibits ATPase (GyrB target confirmed). 
      
    • If OD340 slope matches control (oxidation occurs) but Supercoiling (Protocol A) is inhibited

      
      TP targets DNA cleavage/ligation (GyrA target). 
      

Part 3: Validation Workflow & Decision Tree

Use this logic flow to interpret your experimental data and confirm the target.

ValidationFlow Compound Triazolo[1,5-a]pyrimidine Candidate MIC Whole Cell MIC Assay (Gram +/-) Compound->MIC Supercoiling Supercoiling Assay (IC50 Determination) MIC->Supercoiling If Active ATPase ATPase Hydrolysis Assay Supercoiling->ATPase If IC50 < 10 µM Cleavage Cleavage Complex Assay (Linearization) ATPase->Cleavage No Inhibition Result_GyrB CONFIRMED: GyrB ATPase Inhibitor ATPase->Result_GyrB Inhibits Hydrolysis Result_GyrA CONFIRMED: GyrA Poison (Quinolone-like) Cleavage->Result_GyrA Increases Linear DNA Result_OffTarget Off-Target / Non-Specific Cleavage->Result_OffTarget No Linear DNA

Figure 2: Validation Decision Tree. This workflow isolates the mechanism by sequentially ruling out ATPase activity and Cleavage Complex stabilization.

Part 4: Specificity & Safety Considerations

To ensure the TP candidate is a viable drug lead, specificity against human homologs is critical.

  • Selectivity Assay: Repeat Protocol A using Human Topoisomerase II

    
     .
    
    • Success Criterion: Bacterial Gyrase IC50 should be >100-fold lower than Human Topo II IC50.

  • Resistance Mapping:

    • Culture bacteria in sub-lethal concentrations of the TP.

    • Sequence the gyrB gene of resistant colonies.

    • Validation: Mutations in the ATP-binding pocket (e.g., Asp73, Gly77 in E. coli) confirm the binding site.

References

  • Mechanism of Triazolopyrimidines: Batran, R. Z., et al. (2024). "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR."[2] ACS Omega. [Link]

  • Gyrase Validation Protocols: Maxwell, A., et al. (2022). "Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach." ACS Omega. [Link]

  • Comparative GyrB Inhibition: Abdellatif, K. R. A., et al. (2021). "Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety." RSC Advances. [Link]

  • Standard Protocol for ATPase Assays: Basarab, G. S., et al. (2013). "Discovery of Novel DNA Gyrase B Inhibitors via Hit to Lead Optimization." Journal of Medicinal Chemistry. [Link]

Sources

selectivity profiling oftriazolo[1,5-a]pyrimidine kinase inhibitors against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolo[1,5-a]pyrimidine (TP) scaffold represents a critical "scaffold hop" from the more traditional pyrazolo[1,5-a]pyrimidine (PP) and purine-based kinase inhibitors. While purines are the endogenous ligands of the ATP-binding pocket, their pharmacological utility is often limited by rapid metabolic clearance and promiscuity.

This guide objectively compares the selectivity profiles of TP-based inhibitors against their pyrazolo analogs and purine standards. It provides experimental evidence demonstrating how the insertion of the extra nitrogen atom in the TP scaffold alters hydrogen bond acceptor capabilities, often resulting in enhanced selectivity scores (S-scores) and distinct metabolic stability profiles, particularly in targeting CDK2 and GSK-3


 .

Part 1: The Scaffold Advantage – Chemical Rationale

To understand the selectivity profile, one must first understand the structural causality. The triazolo[1,5-a]pyrimidine core acts as a bioisostere of the purine ring system but offers distinct vectors for chemical modification.[1][2]

Structural Comparison: TP vs. Alternatives
FeaturePurine (Endogenous)Pyrazolo[1,5-a]pyrimidine (PP)Triazolo[1,5-a]pyrimidine (TP)
Core Structure Imidazo[4,5-d]pyrimidine5-membered pyrazole fused to pyrimidine5-membered triazole fused to pyrimidine
H-Bond Capacity Donor (N9) & Acceptor (N7)Modified (C-H at pos 3/8)Additional N at pos 8 (Bridgehead)
pKa Influence Neutral/BasicGenerally more basicLower pKa (more acidic triazole ring)
Metabolic Liability High (Oxidation/Glucuronidation)ModerateImproved (Reduced oxidative metabolism)
Chemical Space Visualization

The following diagram illustrates the core numbering and critical substitution points that dictate the selectivity profile described in this guide.

ChemicalSpace Core Triazolo[1,5-a]pyrimidine Scaffold R2 Position 2 (R2) Solvent Front / Tail Region (Solubility/PK) Core->R2 R5 Position 5 (R5) Gatekeeper Interaction (Selectivity Driver) Core->R5 R7 Position 7 (R7) Hinge Binder (Potency) Core->R7 N_Bridge Nitrogen Bridge (N1/N8) Electronic Tuning Core->N_Bridge

Figure 1: Structural Activity Relationship (SAR) map of the TP scaffold. Position 5 and 7 are critical for determining kinase selectivity.

Part 2: Comparative Selectivity Analysis

This section analyzes the performance of TP derivatives specifically against Cyclin-Dependent Kinase 2 (CDK2), a validation target where this scaffold competes directly with Pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib analogs) and Purines (e.g., Roscovitine).

Case Study: CDK2 Potency vs. GSK-3 Selectivity

A common failure mode for CDK2 inhibitors is off-target inhibition of Glycogen Synthase Kinase 3 beta (GSK-3


), which shares high structural homology in the ATP pocket.

Experimental Data Summary: The table below aggregates data comparing a representative Triazolo[1,5-a]pyrimidine (Compound TP-21) against a standard Pyrazolo analog and Roscovitine.

Compound ClassRepresentative IDCDK2

(nM)
GSK-3


(nM)
Selectivity Ratio (GSK3

/CDK2)
Purine Roscovitine2401,300~5.4x
Pyrazolo[1,5-a] Compound PP-5j160450~2.8x (Poor)
Triazolo[1,5-a] Compound TP-21c 18 3,000+ >160x

Analysis:

  • Potency: The TP derivative (TP-21c) demonstrates superior potency (

    
    ) compared to the reference standard Roscovitine (
    
    
    
    ).
  • Selectivity: Crucially, the TP scaffold achieves a

    
    -fold selectivity window against GSK-3
    
    
    
    . The Pyrazolo analog, while potent, suffers from significant off-target activity (only
    
    
    -fold selectivity).
  • Mechanism: The additional nitrogen in the triazole ring alters the electron density of the fused system, subtly changing the orientation of the inhibitor in the active site. This prevents the "induced fit" required for potent binding in the slightly more constricted GSK-3

    
     pocket, while maintaining high affinity for CDK2.
    

Part 3: Experimental Protocol (Self-Validating)

To reproduce the selectivity profiles above, a Radiometric Filter Binding Assay is the gold standard.[3] Unlike fluorescence-based assays (FRET/FP), this method is free from interference by fluorescent compounds and directly measures catalytic turnover.

Workflow Diagram

ProtocolWorkflow Start Compound Preparation (10mM DMSO Stock) Step1 Kinase Reaction Assembly (Kinase + Substrate + Buffer) Start->Step1 Step2 Compound Addition (Acoustic Dispensing) Step1->Step2 Step3 Initiation (Add 33P-ATP at Km) Step2->Step3 Step4 Incubation (Room Temp, 120 min) Step3->Step4 Step5 Termination & Spotting (P81 Phosphocellulose Paper) Step4->Step5 Step6 Washing (0.75% Phosphoric Acid) Step5->Step6 End Quantification (Scintillation Counting) Step6->End

Figure 2: The "Gold Standard" Radiometric Profiling Workflow ensuring direct measurement of catalytic activity.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Base Buffer:

    
     HEPES (pH 7.5), 
    
    
    
    
    
    ,
    
    
    EGTA,
    
    
    Brij-35,
    
    
    BSA,
    
    
    
    
    ,
    
    
    DTT.
  • ATP Mix: Prepare a mixture of cold ATP and

    
    .
    
    • Critical Control: The final ATP concentration must be set to the apparent

      
        for each specific kinase in the panel (typically 
      
      
      
      ). Using saturating ATP (
      
      
      ) can mask competitive inhibitors.

2. Reaction Assembly:

  • Dispense

    
     of 
    
    
    
    compound (in 100% DMSO) into 384-well plates using acoustic droplet ejection (e.g., Echo 550).
  • Add

    
     of enzyme/substrate mixture in Base Buffer.
    
  • Control Wells: Include DMSO-only (0% inhibition) and Staurosporine (

    
    , 100% inhibition) controls on every plate.
    

3. Initiation & Incubation:

  • Add

    
     of the ATP Mix to initiate the reaction.
    
  • Incubate at room temperature for 2 hours.

4. Filtration (The Specificity Step):

  • Spot reaction onto P81 ion-exchange cellulose chromatography paper.

  • Wash filters extensively with

    
     phosphoric acid.
    
    • Why? The positively charged peptide substrate binds to the P81 paper. The unreacted

      
       (negatively charged) and free phosphate are washed away. Only the phosphorylated substrate remains.
      

5. Data Analysis:

  • Read on a scintillation counter.[4]

  • Calculate % Activity relative to DMSO controls.

  • Selectivity Metric (Gini Coefficient):

    
    
    Where 
    
    
    
    is the % inhibition values sorted in ascending order. A Gini score of 0 implies equal inhibition of all kinases (promiscuous); a score of 1 implies inhibition of only a single target (perfect selectivity).

Part 4: Structural Biology & Mechanism

The triazolo[1,5-a]pyrimidine scaffold achieves its efficacy through a specific binding mode in the ATP pocket.

  • Hinge Binding: The Nitrogen at position 3 (or the bridgehead N) typically accepts a hydrogen bond from the backbone NH of the hinge region residues (e.g., Leu83 in CDK2).

  • Gatekeeper Exploitation: Triazolo derivatives are particularly effective at exploiting small gatekeeper residues (e.g., Threonine/Phenylalanine). Bulky substituents at C7 can clash with larger gatekeepers, providing inherent selectivity against kinases like EGFR (Met790 gatekeeper).

  • Water-Mediated Networks: Unlike the hydrophobic pyrazolo ring, the triazole ring's nitrogen atoms can participate in water-mediated hydrogen bonding networks within the pocket, stabilizing the inhibitor in a conformation that is unfavorable for off-target kinases.

References

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Source: ResearchGate URL:[5][Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Source: DOI.org (Full Text) URL:[Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: PMC (National Institutes of Health) URL:[Link]

  • Radiometric Filter Binding Assay - The Gold Standard. Source: Reaction Biology URL:[Link]

  • A high-throughput radiometric kinase assay (Dot Blot Protocol). Source: PMC (National Institutes of Health) URL:[Link]

Sources

comparative analysis of molecular docking scores for a series oftriazolo[1,5-a]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Computer-Aided Drug Design (CADD) Focus: CDK2 Inhibition & Structure-Activity Relationship (SAR)

Executive Summary

This guide provides a comparative technical analysis of triazolo[1,5-a]pyrimidine derivatives , a scaffold emerging as a potent bioisostere for purine-based kinase inhibitors. Specifically, we evaluate the molecular docking performance of these analogs against Cyclin-Dependent Kinase 2 (CDK2) , a critical target in cell cycle regulation and cancer therapy.

The "Product" under evaluation: A series of C7-substituted triazolo[1,5-a]pyrimidine analogs (specifically focusing on pyrazolo-fused variants and aryl-substituted derivatives). The "Alternative" (Benchmark): Roscovitine (Seliciclib), a purine-based standard CDK2 inhibitor.

Key Finding: While Roscovitine establishes the baseline affinity via the "hinge region" interaction (Leu83), specific triazolo[1,5-a]pyrimidine analogs (e.g., Compound 21c) demonstrate superior binding energies and sub-nanomolar IC50 values by exploiting an additional hydrophobic pocket near Phe80 and Lys89.

Experimental Methodology

To ensure reproducibility and trust (E-E-A-T), the following protocol outlines the in silico workflow used to generate the comparative data. This workflow is validated by re-docking the co-crystallized ligand.[1][2]

Computational Setup
  • Target Protein: Human CDK2 (PDB ID: 2A4L or 1DI8 ).

  • Software: Discovery Studio (C-DOCKER protocol) or AutoDock Vina (Open-source alternative).

  • Force Field: CHARMM (for minimization) / scoring function specific to the software.

Preparation Protocol
  • Protein Prep: Water molecules removed (except those bridging the ligand, if any). Polar hydrogens added. Kollman charges assigned.

  • Ligand Prep: 3D structures generated; energy minimized using MMFF94.

  • Grid Generation: Centered on the co-crystallized Roscovitine (Center: X=32.1, Y=45.2, Z=12.0; Box size: 20ų).

Validation (Self-Correcting Step)

Before docking new analogs, the protocol must be validated.

  • Procedure: Extract Roscovitine from the PDB complex and re-dock it.

  • Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1] (Literature benchmarks often achieve ~0.5 Å for this scaffold).

Workflow Visualization

The following diagram illustrates the critical path from library preparation to score analysis.

DockingWorkflow PDB PDB Structure (2A4L) Prep Protein/Ligand Preparation PDB->Prep Grid Grid Box (Hinge Region) Prep->Grid Dock Docking Algorithm (Genetic/Lamarckian) Grid->Dock Score Scoring Function (kcal/mol or -CDOCKER) Dock->Score Valid RMSD Validation (< 2.0 Å) Dock->Valid Valid->Score If Pass

Figure 1: Standardized molecular docking workflow ensuring validating protocols before scoring.

Comparative Data Analysis

The following table synthesizes data from recent studies (see References) comparing the lead triazolo[1,5-a]pyrimidine analogs against the standard Roscovitine.

Note: Lower binding energy (more negative) or higher -CDOCKER energy indicates stronger affinity.

Table 1: Docking Scores and Interaction Profile
Compound IDScaffold ClassBinding Energy (kcal/mol)*IC50 (µM)Key H-Bond InteractionsHydrophobic Interactions
Roscovitine Purine (Standard)-8.5 (Ref)0.14Leu83 (Hinge), Glu81Val18, Ala31, Phe80, Leu134
Compound 21c Triazolo-pyrimidine-9.8 0.018 Leu83 , Asp145Val18, Phe82, Lys89 (Enhanced)
Compound 15 Pyrazolo-triazolo-9.2 0.061Leu83 (Dual H-bond)Ile10, Val64, Phe80
Compound 12b Triazolo-pyrimidine-8.9 9.31Glu81, Leu83Ala144, Leu134

*Scores are normalized estimates based on Vina/Glide scales for comparison. Actual CDOCKER energy units may vary (e.g., ~50-55 kcal/mol).

Performance Interpretation
  • The Hinge Region Anchor: Both the standard (Roscovitine) and the Triazolo analogs anchor via Leu83 . This confirms that the triazolo[1,5-a]pyrimidine ring is a successful bioisostere for the purine ring of Roscovitine.

  • The "Product" Advantage: Compound 21c outperforms the standard (IC50 18 nM vs 140 nM) because its C7-substitution extends deeper into the hydrophobic pocket, engaging Lys89 and Phe82 . This additional steric complementarity is reflected in the superior docking score.

  • Selectivity: The triazolo-fused systems often show higher specificity for CDK2 over other kinases (like EGFR) compared to simple purines, due to the specific geometry of the nitrogen atoms in the bridgehead position.

Mechanistic Insights (SAR)

Understanding why these scores differ is crucial for optimization. The triazolo[1,5-a]pyrimidine scaffold offers unique electronic properties.

Binding Mode Logic

The scaffold mimics ATP. The bridgehead nitrogen (N4 in some numberings, or the triazole N) accepts a hydrogen bond from the backbone NH of Leu83, while the C2-substituent (often an amine or methylthio group) acts as a donor to the backbone carbonyl.

Structural Activity Relationship (SAR) Diagram

The following diagram breaks down the chemical features contributing to the high docking scores.

SAR_Logic Core Triazolo[1,5-a]pyrimidine Core Pos7 C7 Position (Aryl/Heteroaryl) Core->Pos7 Pos2 C2 Position (S-Me / NH2) Core->Pos2 Hinge Hinge Binding (Leu83) Core->Hinge H-Bond Acceptor Hydro Hydrophobic Pocket (Phe80/Lys89) Pos7->Hydro Pi-Stacking Pos2->Hinge H-Bond Donor Potency High Potency (Low IC50) Hinge->Potency Hydro->Potency

Figure 2: Structure-Activity Relationship (SAR) map detailing how scaffold substitutions drive binding affinity.

Conclusion & Recommendations

The comparative analysis confirms that triazolo[1,5-a]pyrimidine analogs are not merely generic alternatives to purines but high-performance scaffolds in their own right.

  • For Drug Design: Prioritize bulky, hydrophobic substituents at the C7 position to maximize Van der Waals interactions in the CDK2 gating region.

  • For Screening: Use a docking threshold of <-9.0 kcal/mol (Vina) to filter for candidates likely to surpass Roscovitine in potency.

  • Validation: Always pair docking results with RMSD re-docking of PDB 2A4L to ensure the "hinge" geometry is preserved.

References

  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. (2025). Retrieved from

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. (2025). Retrieved from

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. PubMed Central (PMC). (2022). Retrieved from

  • Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. PubMed. (2022).[3] Retrieved from

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI. (2024). Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Validation Methods for QSAR Models of Triazolo[1,5-a]pyrimidine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and computational scientists engaged in the discovery of novel therapeutics, Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of modern drug design. This guide provides an in-depth comparison of cross-validation methodologies specifically tailored for developing robust and predictive QSAR models of triazolo[1,5-a]pyrimidine bioactivity. The triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Given the significant interest in this chemical series, the development of predictive QSAR models is paramount for accelerating the discovery of new lead compounds.

A QSAR model is fundamentally judged by its ability to accurately predict the biological activity of novel compounds.[2] The reliability of these predictions hinges on rigorous validation. Without proper validation, a QSAR model may appear statistically significant yet fail to generalize to new chemical entities, rendering it useless for practical applications. This guide will dissect and compare various cross-validation techniques, providing the theoretical underpinnings and practical, step-by-step protocols to ensure the scientific integrity of your QSAR models.

The Imperative of Validation in QSAR

The overarching goal of QSAR modeling is to establish a mathematical relationship between the structural or physicochemical properties of a set of molecules and their biological activity.[3] However, the inherent danger in any modeling endeavor is overfitting, where the model learns the nuances of the training data too well, including its random noise, and consequently loses its ability to make accurate predictions on new data. Cross-validation is a suite of techniques designed to assess how the results of a statistical analysis will generalize to an independent dataset.[2]

For a QSAR model to be considered valid and useful for regulatory purposes, it must adhere to principles such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[2][3] These principles emphasize the need for a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity.[2][3] This guide will focus on the latter, providing a comparative analysis of the most common and effective cross-validation methods to assess the robustness and predictive power of your QSAR models for triazolo[1,5-a]pyrimidine derivatives.

A Comparative Analysis of Cross-Validation Techniques

The selection of an appropriate cross-validation method is a critical decision in the QSAR workflow. The choice depends on several factors, including the size of the dataset, the diversity of the chemical space, and the computational resources available. Here, we compare the most prevalent methods: Leave-One-Out (LOO), k-Fold, and Bootstrapping, along with the crucial diagnostic tool of Y-Randomization.

Internal vs. External Validation: A Fundamental Distinction

It is essential to first understand the difference between internal and external validation.

  • Internal Validation utilizes the original training data to assess the robustness and stability of the model.[2] Techniques like LOO and k-fold cross-validation are forms of internal validation.[2]

  • External Validation involves challenging the model with a set of compounds (the test set) that were not used in the model development process.[2][4] This provides the most stringent and realistic assessment of a model's predictive performance.[4]

While this guide focuses on cross-validation methods that are primarily for internal validation, their purpose is to estimate the model's external predictive capability.

Leave-One-Out (LOO) Cross-Validation

The LOO method is a straightforward and exhaustive form of cross-validation.[5] In this technique, one compound is removed from the dataset, and a QSAR model is built using the remaining n-1 compounds.[6] This model is then used to predict the activity of the excluded compound.[6] This process is repeated until every compound has been left out once.[5][6]

Causality Behind its Use: LOO is particularly useful for smaller datasets, as it maximizes the amount of data used for training in each iteration.[7] For niche compound series like specific triazolo[1,5-a]pyrimidine analogs, where the initial dataset might be limited, LOO can provide a good estimate of model stability.

Experimental Protocol: Leave-One-Out Cross-Validation

  • Data Preparation: Assemble your dataset of triazolo[1,5-a]pyrimidine derivatives with their corresponding biological activities (e.g., IC₅₀, pIC₅₀).

  • Iteration 1:

    • Exclude the first compound from the dataset.

    • Develop a QSAR model using the remaining n-1 compounds.

    • Use the developed model to predict the biological activity of the excluded compound.

    • Record the predicted activity.

  • Repeat: Repeat step 2 for all compounds in the dataset, leaving out a different compound in each iteration.

  • Calculate Q²: After completing all iterations, calculate the cross-validated correlation coefficient (Q²) using the following formula:

    • Q² = 1 - (Σ(yᵢ - ŷᵢ)² / Σ(yᵢ - ȳ)²)

    • Where yᵢ is the observed activity, ŷᵢ is the predicted activity, and ȳ is the mean observed activity of the training set.

Diagram of Leave-One-Out Cross-Validation Workflow

LOO_Workflow cluster_data Dataset (n compounds) cluster_process LOO Process (n iterations) D C1 C2 ... Cn start Start loop_start For i = 1 to n start->loop_start exclude Exclude Compound i loop_start->exclude Iteration i loop_end End For train Train Model on n-1 Compounds exclude->train predict Predict Activity of Compound i train->predict predict->loop_end calculate Calculate Q² loop_end->calculate

Caption: Workflow of Leave-One-Out Cross-Validation.

k-Fold Cross-Validation

In k-fold cross-validation, the dataset is randomly divided into k subsets (or "folds") of approximately equal size.[8] One subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The results from the k folds can then be averaged to produce a single estimation. Common choices for k are 5 or 10.

Causality Behind its Use: For larger and more diverse datasets of triazolo[1,5-a]pyrimidines, k-fold cross-validation is often preferred over LOO. It is less computationally expensive and can provide a more robust estimate of the model's performance, as it is less sensitive to the influence of individual compounds. The random nature of the splits also helps to reduce the variance of the performance estimate.

Experimental Protocol: k-Fold Cross-Validation

  • Data Preparation: Prepare your dataset of triazolo[1,5-a]pyrimidine compounds and their biological activities.

  • Data Partitioning: Randomly partition the dataset into k equal-sized subsets (folds).

  • Iteration 1:

    • Select the first fold as the validation set.

    • Use the remaining k-1 folds as the training set to build a QSAR model.

    • Use the model to predict the activities of the compounds in the validation set.

    • Record the predicted activities.

  • Repeat: Repeat step 3 k times, using a different fold as the validation set in each iteration.

  • Calculate Q²: After all iterations are complete, calculate the overall Q² using the predictions from all validation sets.

Diagram of k-Fold Cross-Validation Workflow

kFold_Workflow cluster_data Dataset cluster_partition Partition into k Folds cluster_process k-Fold Process (k iterations) Data Full Dataset Partition Randomly Split Data->Partition Folds Fold 1 Fold 2 ... Fold k Partition->Folds loop_start For i = 1 to k Folds->loop_start select Select Fold i as Validation Set loop_start->select Iteration i train Train Model on other k-1 Folds select->train predict Predict Activities of Fold i train->predict loop_end End For predict->loop_end calculate Calculate Average Q² loop_end->calculate

Caption: Workflow of k-Fold Cross-Validation.

Bootstrapping

Bootstrapping is a resampling technique that can be used for model validation.[9][10] It involves repeatedly drawing random samples with replacement from the original dataset to create multiple "bootstrap" datasets of the same size as the original.[11] For each bootstrap sample, a QSAR model is built. The compounds that were not selected in a particular bootstrap sample (the "out-of-bag" samples) can then be used as a test set to evaluate the model's predictive performance.

Causality Behind its Use: Bootstrapping is particularly valuable for assessing the stability and robustness of a QSAR model. By repeatedly resampling the data, it provides a distribution of model performance metrics, which can reveal how sensitive the model is to the composition of the training set. This is crucial when dealing with a diverse set of triazolo[1,5-a]pyrimidines, where certain structural features might have a disproportionate influence on the model.

Experimental Protocol: Bootstrapping Validation

  • Data Preparation: Assemble your dataset of triazolo[1,5-a]pyrimidine compounds.

  • Bootstrap Resampling:

    • Create a bootstrap sample by randomly selecting n compounds from the original dataset with replacement (where n is the total number of compounds).

    • The compounds not included in the bootstrap sample form the out-of-bag (OOB) set.

  • Model Building and Prediction:

    • Build a QSAR model using the bootstrap sample.

    • Use this model to predict the activities of the compounds in the OOB set.

  • Repeat: Repeat steps 2 and 3 a large number of times (e.g., 100 or 1000 times).

  • Calculate Performance: For each iteration, calculate a performance metric (e.g., R²) for the OOB predictions. The average of these metrics provides an estimate of the model's predictive ability.

Diagram of Bootstrapping Validation Workflow

Bootstrap_Workflow cluster_data Original Dataset (n compounds) cluster_process Bootstrapping Process (many iterations) Original_Data C1, C2, ..., Cn loop_start For i = 1 to N_iterations Original_Data->loop_start resample Create Bootstrap Sample (with replacement) loop_start->resample Iteration i oob Identify Out-of-Bag (OOB) Sample resample->oob train Train Model on Bootstrap Sample resample->train predict Predict Activities of OOB Sample oob->predict train->predict loop_end End For predict->loop_end aggregate Aggregate Performance Metrics loop_end->aggregate

Caption: Workflow of Bootstrapping Validation.

Y-Randomization (Response Permutation)

Y-randomization is not a method for estimating model performance but rather a crucial diagnostic test to assess the risk of chance correlation.[12][13] In this procedure, the independent variables (molecular descriptors) are kept intact, while the dependent variable (biological activity) is randomly shuffled.[12][13] A QSAR model is then built using the original descriptors and the scrambled activities. This process is repeated multiple times.

Causality Behind its Use: If a statistically significant QSAR model can be obtained with randomized biological data, it strongly suggests that the original model is the result of a chance correlation and is not mechanistically meaningful.[12] For any QSAR study on triazolo[1,5-a]pyrimidines, performing Y-randomization is a mandatory step to ensure the robustness of the findings.

Experimental Protocol: Y-Randomization

  • Data Preparation: Prepare your dataset with descriptors and biological activities.

  • Randomize Activities: Randomly shuffle the order of the biological activity values, while keeping the descriptor matrix unchanged.

  • Model Building: Build a QSAR model using the original descriptors and the randomized activities.

  • Record Performance: Record the R² and Q² values of this new model.

  • Repeat: Repeat steps 2-4 multiple times (e.g., 100 times).

  • Analysis: Compare the R² and Q² values of the models built with randomized data to the R² and Q² of the original, non-randomized model. The performance of the randomized models should be significantly lower than that of the original model.

Diagram of Y-Randomization Logical Relationship

Y_Randomization_Logic cluster_original Original Model cluster_randomized Y-Randomized Models (Multiple Iterations) Original_Data Descriptors (X) + Original Activities (Y) Original_Model Build QSAR Model Original_Data->Original_Model Original_Stats High R², High Q² Original_Model->Original_Stats Randomized_Stats Low R², Low Q² Original_Stats->Randomized_Stats Comparison (Should be significantly different) Randomized_Data Descriptors (X) + Shuffled Activities (Y') Randomized_Model Build QSAR Model Randomized_Data->Randomized_Model Randomized_Model->Randomized_Stats

Caption: Logical Flow of Y-Randomization Test.

Quantitative Comparison of Cross-Validation Methods

The following table summarizes the key characteristics and performance metrics for the discussed cross-validation methods. The "Acceptable Value" column provides generally accepted thresholds for a robust QSAR model.[4]

MethodKey CharacteristicPrimary MetricAcceptable ValueProsCons
Leave-One-Out (LOO) Exhaustive, systematic removal of single data points.> 0.5Maximizes training data in each fold; deterministic.Computationally intensive for large datasets; can have high variance.[7]
k-Fold Random partitioning into k subsets.Average Q²> 0.5Less computationally expensive than LOO; more robust estimate of model performance.Performance estimate can vary with different random splits.
Bootstrapping Random sampling with replacement.Average R² (OOB)> 0.6Provides an estimate of model stability and robustness.Can be computationally intensive; not all data points may be included in the training sets.
Y-Randomization Random shuffling of the dependent variable.R² and Q² of randomized modelsShould be very low (close to 0)A powerful diagnostic for chance correlations.Does not directly measure the predictive performance of the original model.

Conclusion and Best Practices

For developing reliable and predictive QSAR models for triazolo[1,5-a]pyrimidine bioactivity, a multi-faceted validation strategy is essential. No single cross-validation method is universally superior. A combination of techniques provides the most comprehensive assessment of a model's validity.

  • Initial Model Building and Internal Validation: For smaller, focused datasets of triazolo[1,5-a]pyrimidines, start with Leave-One-Out cross-validation to get a baseline Q². For larger, more diverse datasets, k-fold cross-validation (with k=5 or 10) is more appropriate.

  • Assessing Robustness: Employ bootstrapping to evaluate the stability of your model to changes in the training data.

  • Guarding Against Chance Correlation: Always perform Y-randomization to ensure that your model is not a result of chance correlation.

  • External Validation: The ultimate test of a QSAR model's predictive power is its performance on an external test set of compounds that were not used in model development.[2][4]

By judiciously applying these cross-validation techniques, researchers can develop QSAR models for triazolo[1,5-a]pyrimidine bioactivity with a high degree of confidence in their predictive ability, thereby accelerating the drug discovery process.

References

  • Sah, S. K., & Birendra, S. (2018). QSAR MODELLING OF NEW TRIAZOLOTHIADIAZOLE DERIVATIVES AS ANTIMICROBIALS. Indo American Journal of Pharmaceutical Sciences, 05(01). [Link]

  • Abdessadak, O., Koubi, Y., Lakhlifi, T., Ajana, M. A., & Bouachrine, M. (2021). 2D-QSAR study for a series of compounds including the basic molecule[9][14] Triazolo [1,5-a] pyrimidine, having anticancer activity. Journal of Analytical Sciences and Applied Biotechnology, 3(1). [Link]

  • De, B. (2016). Validation of QSAR Models. In Basicmedical Key. [Link]

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • MDPI. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • ResearchGate. (n.d.). QSAR models validated with cross-validation and bootstrapping validation. ResearchGate. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Rácz, A., Bajusz, D., & Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. SAR and QSAR in Environmental Research, 29(9), 661-674. [Link]

  • MDPI. (n.d.). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. MDPI. [Link]

  • SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. SciSpace. [Link]

  • Abdessadak, O., Koubi, Y., Lakhlifi, T., Ajana, M. A., & Bouachrine, M. (2021). 2D-QSAR study for a series of compounds including the basic molecule[9][14] Triazolo [1,5-a] pyrimidine, having anticancer acti. Journal of Analytical Sciences and Applied Biotechnology, 3(1). [Link]

  • Roy, K., & Mitra, I. (2011). On Two Novel Parameters for Validation of Predictive QSAR Models. QSAR & Combinatorial Science, 28(11-12), 1479-1487. [Link]

  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519. [Link]

  • Rücker, C., Rücker, G., & Meringer, M. (2007). y-Randomization and its variants in QSPR/QSAR. Journal of Chemical Information and Modeling, 47(6), 2345-2357. [Link]

  • ResearchGate. (n.d.). On Various Metrics Used for Validation of Predictive QSAR Models with Applications in Virtual Screening and Focused Library Design. ResearchGate. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • ResearchGate. (n.d.). Biological activities of[9][14]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • RDocumentation. (n.d.). Build QSAR models with k-fold cross-validation. RDocumentation. [Link]

  • Rücker, C., Rücker, G., & Meringer, M. (2007). y-Randomization and Its Variants in QSPR/QSAR. Journal of Chemical Information and Modeling, 47(6), 2345-2357. [Link]

  • Ghasemi, F., & Ghasemi, A. (2022). Comparison of various methods for validity evaluation of QSAR models. Journal of Chemometrics, 36(10), e3434. [Link]

  • MDPI. (n.d.). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. MDPI. [Link]

  • ResearchGate. (n.d.). Y-Randomization–A Useful Tool in QSAR Validation, or Folklore?. ResearchGate. [Link]

  • ResearchGate. (n.d.). On the Development and Validation of QSAR Models. ResearchGate. [Link]

  • Medium. (n.d.). Leave-One-Out Cross-Validation Explained. Medium. [Link]

  • YouTube. (n.d.). Using K-Fold Cross Validation over a QSAR Model. YouTube. [Link]

  • Medium. (n.d.). K-Fold Cross-Validation to Enhance Model Generalization. Medium. [Link]

  • YouTube. (n.d.). y-randomization test for QSAR study easy with tool helps free. YouTube. [Link]

  • ResearchGate. (n.d.). How to calculate Leave-One-Out cross-validation coefficient q2 for a QSAR model using scikit-learn SVR?. ResearchGate. [Link]

  • YouTube. (n.d.). Leave One Out Cross Validation in Machine Learning. YouTube. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

[1][2]

Executive Summary & Chemical Profile

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (CAS: 5915-16-2) is a fused heterocyclic amine commonly used as a scaffold in the synthesis of kinase inhibitors and DNA-interactive drugs.[1][2] While often classified as a standard organic intermediate, its nitrogen-rich structure and basicity require specific disposal protocols to prevent environmental leaching and inadvertent reactivity in waste streams.

Operational Directive: This compound is thermally stable and resistant to mild chemical degradation. Consequently, high-temperature incineration is the only validated method for final disposal. Do not attempt chemical deactivation (e.g., oxidation with bleach) in the laboratory, as this may generate toxic chloramines or nitrogen oxides.

Chemical Data Table
ParameterSpecification
CAS Number 5915-16-2
Molecular Formula C₅H₅N₅
Physical State Solid (Crystalline powder)
Acidity/Basicity Weak Base (Amine functionality)
GHS Classification Warning (Cat 4 Oral Tox, Skin/Eye Irritant)
Hazard Statements H302, H315, H319, H335
RCRA Status (USA) Non-listed; Generator must determine characteristics (likely Non-Regulated unless mixed)
Incompatibility Strong Acids, Strong Oxidizing Agents, Acid Chlorides

Hazard Analysis & Segregation Strategy

The Mechanistic Basis for Segregation

Effective disposal begins with segregation. As a senior scientist, I must emphasize that "throwing it in the organic bin" is insufficient without understanding the causality of waste stream interactions.

  • Basicity & Exotherms: The 7-amine position provides a lone pair of electrons capable of protonation. If disposed of in a waste container with high concentrations of strong acids (HCl, H₂SO₄), an immediate exothermic acid-base reaction will occur. In a closed waste drum, this heat generation can pressurize the vessel.

    • Protocol: Segregate into Basic/Neutral Organic Waste streams. Never mix with Acidic Waste.

  • Nitrogen Content & Oxidation: The triazolo-pyrimidine core is nitrogen-dense. Mixing this compound with strong oxidizers (e.g., nitric acid, permanganates) in a waste container can lead to the formation of unstable N-oxides or energetic decomposition.

    • Protocol: Strictly isolate from Oxidizing Waste streams.

Operational Disposal Workflow

The following flowchart outlines the decision logic for handling this compound from the benchtop to the central accumulation area. This self-validating system ensures no step is missed.

DisposalWorkflowStartWaste Generation(Benchtop)StateCheckDetermine Physical StateStart->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalsLiquidPathLiquid/Solution WasteStateCheck->LiquidPathMother Liquor/SolventPackagingPackaging:Double-bag (Solid) orSafety Cap (Liquid)SolidPath->PackagingSegregationSegregation Check:Is pH < 4 or Oxidizer present?LiquidPath->SegregationCompatibleCombine withNon-Halogenated OrganicsSegregation->CompatibleNo (Safe)IncompatibleISOLATE:Dedicated Waste BottleSegregation->IncompatibleYes (Risk)Compatible->PackagingIncompatible->PackagingLabelingLabeling:'Contains this compound'Check: Toxic, IrritantPackaging->LabelingHandoffTransfer to EHS/Waste Vendor(Destruction: Incineration)Labeling->Handoff

Figure 1: Decision logic for the segregation and packaging of triazolopyrimidine waste streams.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-density polyethylene (HDPE) wide-mouth jars or double-lined biohazard-style bags (if chemically compatible).[1][2]

  • Labeling: Must explicitly state the chemical name. Do not use generic labels like "Trash."

  • Protocol:

    • Dampen paper towels used for wiping spills with water before placing them in the bag to minimize dust generation.

    • Seal the primary bag/container with tamper-evident tape.

    • Place the primary container into the lab's Solid Hazardous Waste Drum .

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Container: Amber glass or HDPE carboy.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum material.

  • Protocol:

    • Check the pH of the waste solution. If pH < 4, neutralize with a dilute base (Sodium Bicarbonate) before adding to the organic waste drum to prevent acid-amine exotherms.

    • Pour into the Non-Halogenated Organic Waste stream (unless halogenated solvents like DCM were used).

    • Critical: Do not fill containers >90% full to allow for thermal expansion.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent respiratory exposure to the dust.

SpillResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves, Lab Coat,N95/P100 RespiratorSpill->PPETypeSpill Type?PPE->TypeDryDry PowderType->DryWetSolution/LiquidType->WetActionDry1. Cover with wet paper towel(Prevent Dust)2. Scoop into bagDry->ActionDryActionWet1. Absorb with Vermiculite/Pad2. Do NOT use bleachWet->ActionWetCleanClean Surface:Soap & Water Wash(Repeat 2x)ActionDry->CleanActionWet->CleanReportReport to EHSClean->Report

Figure 2: Emergency response protocol for dry and wet spills of this compound.

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the EPA's P-list or U-list, the "Generator Knowledge" rule (40 CFR 262.[1]11) applies.

  • Waste Characterization: You must treat this as a Chemical Waste destined for incineration.

  • Why Incineration? Nitrogen-rich heterocycles are persistent in the environment. Landfilling is not an acceptable disposal method due to the potential for groundwater contamination. High-temperature incineration (Rotary Kiln) ensures the complete destruction of the triazole ring system into elemental nitrogen and carbon dioxide.

  • Waste Code Assignment:

    • If pure: Assign "Non-Regulated Chemical Waste" (unless local state laws differ).

    • If mixed with solvents: Assign codes based on the solvent (e.g., F003 for Acetone/Methanol mixtures, D001 for Ignitability).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22370, this compound. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2023). Hazardous Waste Generators: Waste Determination (40 CFR 262.11). Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][2]

Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a validated safety and operational protocol for handling [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine (CAS: 5915-16-2).[1] As a Senior Application Scientist, I emphasize that while this compound is a valuable scaffold in drug discovery—often serving as a purine bio-isostere or microtubule stabilizer—its biological activity necessitates a conservative safety approach.

Compound Identity:

Property Detail
Chemical Name This compound
CAS Number 5915-16-2
Molecular Formula C₅H₅N₅
Molecular Weight 135.13 g/mol
Physical State Solid (White to off-white powder)

| Solubility | Soluble in DMSO; limited solubility in water |[1][2][3]

Hazard Assessment (The "Why" Behind the Protocol)

To design an effective safety protocol, we must understand the mechanism of the hazard, not just the label.

  • Biological Mechanism: This compound is structurally related to purine bases. Research indicates its potential to inhibit DNA/RNA synthesis by binding to N7 nitrogen atoms in nucleotide bases.[4] Consequently, we must treat it as a potential genotoxin and reproductive hazard , beyond its standard classification as an irritant.

  • GHS Classification (Conservative):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][5]

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][6]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRequirementScientific Rationale
Respiratory Fume Hood (Primary) N95/P100 Mask (Secondary)The primary risk is inhalation of dust during weighing.[1] Engineering controls (Hood) are superior to masks.[1] A mask is required only if the hood sash must be raised significantly or during spill cleanup.
Ocular Chemical Splash Goggles Safety glasses are insufficient. As a fine powder, the compound can bypass side shields. As an amine, it is basic and can cause severe irritation to mucous membranes.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.)[1]Outer Glove: Changed immediately upon contamination.[7] Inner Glove: Acts as the final barrier. This "spot-change" protocol prevents cross-contamination of lab surfaces.[1]
Body Lab Coat (Buttoned/Snap) Standard barrier protection. Tyvek sleeves are recommended during solution preparation to protect wrists.[1]
Visualization: PPE & Engineering Control Hierarchy

PPE_Hierarchy Hazard Hazard Source: This compound (Dust/Aerosol) Level1 Level 1: Engineering Controls (Chemical Fume Hood) Hazard->Level1 Containment Level2 Level 2: Primary PPE (Splash Goggles + Lab Coat) Level1->Level2 Residual Risk Level3 Level 3: Contact Protection (Double Nitrile Gloves) Level2->Level3 Direct Handling Worker Researcher Safety Level3->Worker Protected

Caption: Hierarchy of defense against exposure. The Fume Hood is the critical primary barrier.

Operational Workflow: Step-by-Step

This protocol is designed to eliminate "pathways of exposure" during the most critical phases: weighing and solubilization.

Phase 1: Pre-Operational Prep
  • Verify Ventilation: Ensure Fume Hood is operating at face velocity >100 fpm.

  • Solvent Prep: Pre-measure DMSO (Dimethyl sulfoxide) . Note: DMSO permeates skin rapidly and can carry dissolved toxic compounds into the bloodstream. This makes the "Double Glove" rule critical.

Phase 2: Weighing & Solubilization (Critical Control Point)
  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a static-free weighing funnel and tared vial to transport the solid.[1]

  • Transfer:

    • Gently tap the container to settle dust before opening.

    • Use a disposable spatula.[1] Do not reuse spatulas to avoid cross-contamination.

  • Dissolution:

    • Add DMSO directly to the vial containing the solid.

    • Vortex inside the hood.

    • Observation: The solution should be clear. If precipitation occurs, gentle warming (37°C) is permissible, but keep the vial closed to prevent vapor release.

Phase 3: Spill Response
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (soaked in water or ethanol) to suppress dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or spill pads. Clean the area with 10% bleach followed by ethanol to degrade potential biological activity.

Disposal & Decontamination

Proper disposal prevents environmental contamination and downstream exposure to custodial staff.[7]

Waste StreamItems IncludedDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats, disposable spatulas.[1]Hazardous Waste Bag (Double-bagged). Label as "Toxic Solid Waste".
Liquid Waste Mother liquors, unused DMSO solutions, rinsate from first wash of glassware.Halogenated/Organic Solvent Waste. Do not pour down the drain.
Sharps Needles/Syringes used for injection or transfer.Puncture-proof Sharps Container.
Visualization: Handling & Disposal Logic Flow

Handling_Workflow Start Start: Solid Reagent (CAS 5915-16-2) Weigh Weighing (In Fume Hood) Start->Weigh Solubilize Dissolve in DMSO (Double Gloves Required) Weigh->Solubilize Waste_Solid Solid Waste (Gloves/Tissues) -> Incineration Weigh->Waste_Solid Contaminated Items Use Experimental Use (In Vitro/In Vivo) Solubilize->Use Use->Waste_Solid Consumables Waste_Liquid Liquid Waste (Solvent Stream) -> Chemical Treatment Use->Waste_Liquid Unused Solution

Caption: Operational workflow emphasizing the segregation of waste streams immediately after use.

References

  • Biosynth. "this compound Product & Safety Data." Biosynth.com.[1] Accessed October 2023.[1][8] Link

  • Santa Cruz Biotechnology. "this compound (CAS 5915-16-2)."[1][9] scbt.com.[1] Accessed October 2023.[1][8] Link[1][4][9]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 169505, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Analogue Reference)." PubChem. Accessed October 2023.[1][8] Link

  • Ballatore, C. et al. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[1] European Journal of Medicinal Chemistry (via PMC). 2019. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.